molecular formula C4H8NO6P B15614203 SF2312

SF2312

Número de catálogo: B15614203
Peso molecular: 197.08 g/mol
Clave InChI: CGWBGDOPBYWJKZ-HRFVKAFMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SF2312 is a useful research compound. Its molecular formula is C4H8NO6P and its molecular weight is 197.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C4H8NO6P

Peso molecular

197.08 g/mol

Nombre IUPAC

[(3S,5S)-1,5-dihydroxy-2-oxopyrrolidin-3-yl]phosphonic acid

InChI

InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11)/t2-,3-/m0/s1

Clave InChI

CGWBGDOPBYWJKZ-HRFVKAFMSA-N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to Enolase Inhibition by SF2312

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of enolase inhibition by SF2312, a potent natural phosphonate (B1237965) antibiotic.[1][2] this compound has emerged as a significant tool compound for studying glycolysis and a potential therapeutic agent, particularly in the context of cancers with specific metabolic vulnerabilities.[3][4][5] This document provides a comprehensive overview of its inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.

Executive Summary

This compound is a highly potent, low nanomolar inhibitor of the glycolytic enzyme enolase.[3][4] It acts as a transition state analogue, exhibiting a mixed competitive and non-competitive inhibition kinetic profile.[1] Structural studies have revealed that the (3S,5S)-enantiomer of this compound is the active form, binding with high affinity to the active site of enolase 2 (ENO2).[6][7][8] Inhibition of enolase by this compound leads to the accumulation of the upstream metabolite 3-phosphoglycerate (B1209933) (3-PGA) and depletion of the downstream product phosphoenolpyruvate (B93156) (PEP), thereby disrupting glycolysis and cellular energy metabolism.[1] This targeted action has shown selective toxicity towards cancer cells that are heavily reliant on glycolysis, particularly those with deletions in the ENO1 gene.[1][2][9]

Quantitative Inhibition Data

The inhibitory potency of this compound against various enolase isoforms and in different cellular contexts has been extensively quantified. The following tables summarize the key inhibition constants (IC50) and other relevant quantitative data.

Enzyme/Cell Line Inhibitor IC50 (nM) Notes Reference
Human Recombinant ENO1This compound37.9In vitro enzyme assay[2]
Human Recombinant ENO2This compound42.5In vitro enzyme assay[2]
D423 cell line lysate (overexpressing ENO1)This compound~10-50Depending on the source[1]
D423 cell line lysate (overexpressing ENO2)This compound~10-50Depending on the source[1]
D423 ENO1-deleted glioma cellsThis compoundLow µM rangeCell proliferation assay (2 weeks)[1][2]
D423 ENO1-rescued glioma cellsThis compound> 200 µMCell proliferation assay (2 weeks)[1][2]
E. coli cell lysateRacemic this compoundEquiponent to Methylthis compoundIn vitro enzyme assay[6]
E. coli cell lysateRacemic Methylthis compoundEquiponent to this compoundIn vitro enzyme assay[6]
Isolated Enzyme Assay(3S)-Methylthis compoundUp to 2000-fold more potent than (3R)[6]
Isolated Enzyme Assay(3R)-Methylthis compoundUp to 2000-fold less potent than (3S)[6]
Trypanosoma brucei enolase (TbENO)deoxy-SF2312600 ± 230In vitro enzyme assay[10]
Trypanosoma brucei enolase (TbENO)HEX2100 ± 1100In vitro enzyme assay[10]

Mechanism of Action: A Molecular Perspective

This compound functions as a transition state analogue, mimicking the high-energy intermediate formed during the conversion of 2-PGA to PEP by enolase.[7][11] This mimicry allows it to bind with high affinity to the enzyme's active site, effectively blocking substrate access and catalysis.

Binding Interactions and Stereospecificity

X-ray co-crystal structures of human ENO2 in complex with this compound have elucidated the precise molecular interactions responsible for its potent inhibition.[6] These studies have unequivocally demonstrated that only the (3S,5S)-enantiomer of this compound occupies the active site.[6][7][8] The key interactions involve:

  • Phosphonate Moiety: The phosphonate group of this compound chelates the essential magnesium ions in the active site, mimicking the binding of the phosphate (B84403) group of the natural substrate, 2-PGA.

  • Hydroxamate Group: The hydroxamate functionality is crucial for tight binding and is believed to interact with key amino acid residues in the active site.[11]

  • Pyrrolidinone Ring: The cyclic structure of this compound pre-organizes the key binding motifs into a conformation that is highly complementary to the enolase active site, a feature that was predicted to increase binding affinity compared to the linear inhibitor phosphonoacetohydroxamate (PhAH).[1][3][4][5]

The following diagram illustrates the proposed binding of this compound within the enolase active site.

SF2312_Binding_Mechanism cluster_Enolase_Active_Site Enolase Active Site cluster_Inhibition Consequence This compound This compound ((3S,5S)-enantiomer) Mg1 Mg²⁺ This compound->Mg1 Phosphonate chelation Mg2 Mg²⁺ This compound->Mg2 Phosphonate chelation Active_Site_Residues Key Amino Acid Residues (e.g., His, Lys, Glu) This compound->Active_Site_Residues Hydroxamate & Pyrrolidinone interactions Inhibition Enzyme Inhibition

This compound binding within the enolase active site.
Kinetic Profile

This compound exhibits a mixed competitive and non-competitive inhibition pattern against enolase.[1] This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The competitive component arises from its direct binding to the active site, occluding the substrate. The non-competitive aspect may be due to binding to a site that affects the catalytic efficiency of the enzyme without directly preventing substrate binding.

Impact on Glycolysis and Cellular Metabolism

The inhibition of enolase by this compound has a direct and measurable impact on the glycolytic pathway. By blocking the conversion of 2-PGA to PEP, this compound treatment leads to a significant increase in the intracellular ratio of 3-PGA to PEP.[1] This metabolic bottleneck disrupts the downstream production of pyruvate (B1213749) and ATP, forcing cells that are highly dependent on glycolysis to undergo metabolic crisis and, ultimately, apoptosis.[1]

The following diagram illustrates the position of enolase in the glycolytic pathway and the effect of this compound inhibition.

Glycolysis_Inhibition cluster_accumulation Accumulation cluster_depletion Depletion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-Phosphate Dihydroxyacetone Phosphate F16BP->GAP_DHAP BPG13 1,3-Bisphosphoglycerate GAP_DHAP->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 PEP Phosphoenolpyruvate PGA2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate This compound This compound This compound->PGA2 Inhibits

This compound inhibits enolase, disrupting glycolysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing the inhibition of enolase by this compound.

In Vitro Enolase Inhibition Assay (NADH-Linked Assay)

This indirect assay measures enolase activity by coupling the production of PEP to the consumption of NADH, which can be monitored by a decrease in fluorescence.

Principle: Enolase converts 2-PGA to PEP. Pyruvate kinase (PK) then converts PEP and ADP to pyruvate and ATP. Lactate dehydrogenase (LDH) subsequently reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH consumption is proportional to the enolase activity.

Materials:

  • Purified recombinant human ENO1 or ENO2, or cell lysates containing enolase.

  • This compound (or other inhibitors).

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂).

  • 2-Phosphoglycerate (2-PGA) substrate.

  • Adenosine diphosphate (B83284) (ADP).

  • NADH.

  • Pyruvate kinase (PK).

  • Lactate dehydrogenase (LDH).

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).

Procedure:

  • Prepare a master mix containing assay buffer, ADP, NADH, PK, and LDH.

  • Add the enolase source (purified enzyme or cell lysate) to the wells of the microplate.

  • Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the 2-PGA substrate.

  • Immediately begin monitoring the decrease in NADH fluorescence over time using a plate reader.

  • Calculate the initial reaction velocity (rate of fluorescence decrease) for each inhibitor concentration.

  • Normalize the velocities to a vehicle control (no inhibitor) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

NADH_Linked_Assay_Workflow start Start prepare_mix Prepare Master Mix (Buffer, ADP, NADH, PK, LDH) start->prepare_mix add_enolase Add Enolase Source (Purified Enzyme or Lysate) prepare_mix->add_enolase add_inhibitor Add this compound (Varying Concentrations) add_enolase->add_inhibitor incubate Incubate (Allow for Binding) add_inhibitor->incubate add_substrate Initiate Reaction (Add 2-PGA) incubate->add_substrate measure_fluorescence Monitor NADH Fluorescence (Decrease over time) add_substrate->measure_fluorescence calculate_velocity Calculate Initial Velocity measure_fluorescence->calculate_velocity determine_ic50 Determine IC50 calculate_velocity->determine_ic50 end End determine_ic50->end

Workflow for the NADH-linked enolase inhibition assay.
Direct PEP Detection Assay

This assay directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm.

Principle: PEP has a distinct absorbance maximum at 240 nm, whereas the substrate 2-PGA does not. The rate of increase in absorbance at 240 nm is directly proportional to enolase activity.

Materials:

  • Purified recombinant human ENO1 or ENO2.

  • This compound.

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂).

  • 2-PGA substrate.

  • UV-transparent 96-well plate or cuvettes.

  • UV-Vis spectrophotometer.

Procedure:

  • Add the assay buffer and purified enolase to the wells or cuvettes.

  • Add varying concentrations of this compound and incubate.

  • Initiate the reaction by adding 2-PGA.

  • Immediately monitor the increase in absorbance at 240 nm over time.

  • Calculate the initial reaction velocity (rate of absorbance increase).

  • Determine the IC50 value as described for the NADH-linked assay.

Cell-Based Proliferation and Apoptosis Assays

These assays assess the cytotoxic and cytostatic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., D423 ENO1-deleted and ENO1-rescued).

  • Cell culture medium and supplements.

  • This compound.

  • Reagents for quantifying cell number (e.g., Hoechst 33342 for DNA staining, Crystal Violet).

  • Reagents for detecting apoptosis (e.g., YO-PRO-1, Annexin V/Propidium Iodide).

  • Multi-well cell culture plates.

  • Plate reader or fluorescence microscope.

Procedure (Proliferation):

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations.

  • Incubate for an extended period (e.g., 72 hours to 2 weeks), replacing the medium with fresh inhibitor as needed.

  • At the end of the treatment period, stain the cells with a dye that quantifies cell number (e.g., Hoechst 33342).

  • Measure the fluorescence or absorbance to determine the relative number of viable cells.

  • Plot the cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Procedure (Apoptosis):

  • Treat cells with this compound as described for the proliferation assay.

  • At various time points, stain the cells with an apoptosis-detecting reagent (e.g., YO-PRO-1, which enters apoptotic cells).

  • Quantify the number of apoptotic cells using fluorescence microscopy or flow cytometry.

Conclusion

This compound is a powerful and specific inhibitor of enolase, acting as a transition state analogue that binds tightly to the enzyme's active site. Its mechanism of action is well-characterized, involving stereospecific binding and the disruption of glycolysis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of enolase inhibition. The continued investigation of this compound and its analogues holds promise for the development of novel therapeutics targeting metabolic vulnerabilities in cancer and other diseases.

References

The Origin and In-depth Analysis of the Natural Product SF2312

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SF2312 is a potent, naturally occurring phosphonate (B1237965) antibiotic that has garnered significant interest for its unique mode of action as a powerful inhibitor of the glycolytic enzyme enolase. This technical guide provides a comprehensive overview of the origin, discovery, and biological activity of this compound. It details the producing organism, the mechanism of action, and key quantitative data. Furthermore, this guide outlines detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound, and includes visualizations of its metabolic context and experimental workflows to support further research and development.

Introduction

The natural product this compound, chemically known as (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, is a phosphonate antibiotic originally discovered during a screening program for antimicrobial agents with activity under anaerobic conditions.[1][2] It is produced by the actinomycete Micromonospora species.[1][3] Initially, its mechanism of action was unknown, but subsequent research has revealed that this compound is a highly potent inhibitor of enolase, a critical enzyme in the glycolysis pathway.[1][2][4] This discovery has positioned this compound as a valuable tool for studying glycolysis and as a potential therapeutic agent, particularly in oncology, due to the reliance of many cancer cells on this metabolic pathway.[1][5]

Origin and Discovery

This compound was first identified in a screen for natural substances exhibiting antibiotic activity specifically under anaerobic conditions.[1] The producing organism was identified as a strain of Micromonospora.[1][3] The rationale for screening under anaerobic conditions was to identify compounds that might target metabolic pathways essential for survival in low-oxygen environments, such as glycolysis.[1][4] The observation that this compound's activity was potentiated in the absence of oxygen provided a crucial clue to its eventual identification as a glycolysis inhibitor.[6][7]

Mechanism of Action: Enolase Inhibition

The primary molecular target of this compound is enolase, a metalloenzyme that catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][5] this compound acts as a transition state analog inhibitor, binding tightly to the active site of enolase.[5] X-ray crystallography studies have shown that the (3S,5S)-enantiomer of this compound is the active form that binds to the enzyme's active site.[5][8] By inhibiting enolase, this compound effectively blocks the glycolytic pathway, leading to ATP depletion and cell death, particularly in cells heavily reliant on glycolysis for energy production.[1]

glycolysis_inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by this compound Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis_Intermediates ... G6P->Glycolysis_Intermediates Two_PGA 2-Phosphoglycerate (2-PGA) Glycolysis_Intermediates->Two_PGA PEP Phosphoenolpyruvate (PEP) Two_PGA->PEP Enolase Enolase_node Enolase Pyruvate (B1213749) Pyruvate PEP->Pyruvate ATP_production ATP Production Pyruvate->ATP_production This compound This compound This compound->Enolase_node Inhibits

Figure 1: Simplified signaling pathway of glycolysis and the inhibitory action of this compound on the enzyme enolase.

Quantitative Data

The biological activity of this compound has been quantified in various studies. A summary of its inhibitory potency against human enolase isoforms and its antibacterial activity is presented below.

Table 1: Inhibitory Activity of this compound against Human Enolase Isoforms

Enolase IsoformIC50 (nM)Reference
Human Recombinant ENO137.9[3]
Human Recombinant ENO242.5[3]

Table 2: Antibacterial Spectrum of this compound

Bacterial SpeciesActivity LevelReference
SalmonellaStrong[1][3]
StaphylococcusStrong[1][3]
Escherichia coliWeak[1][3]
FungiNo activity[1][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies related to this compound.

Isolation of this compound from Micromonospora sp.

A general workflow for the isolation and purification of this compound from a culture of Micromonospora is as follows:

isolation_workflow cluster_chromatography Chromatography Steps start Fermentation of Micromonospora sp. step1 Centrifugation to separate biomass and supernatant start->step1 step2 Extraction of the supernatant with a suitable solvent (e.g., ethyl acetate) step1->step2 step3 Concentration of the extract under reduced pressure step2->step3 chrom1 Column chromatography (e.g., silica (B1680970) gel) step3->chrom1 step4 Chromatographic purification of the crude extract chrom2 Further purification by HPLC chrom1->chrom2 end Pure this compound chrom2->end

Figure 2: General experimental workflow for the isolation and purification of this compound from Micromonospora culture.

Note: The specific details of the fermentation media, extraction solvents, and chromatography conditions would need to be optimized based on the specific Micromonospora strain and laboratory equipment.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been reported and typically involves the construction of the pyrrolidinone ring system followed by the introduction of the phosphonate group.[1] Due to the presence of two stereocenters, the synthesis results in a racemic mixture of diastereomers.[5][8] Efforts to separate the enantiomers have been challenging due to the epimerization of the C-3 and C-5 positions under certain conditions.[5]

Enolase Inhibition Assay

The inhibitory activity of this compound on enolase can be determined using a coupled enzyme assay.[1]

Principle: The production of PEP by enolase is coupled to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.

Protocol Outline:

  • Prepare a reaction mixture containing buffer (e.g., triethanolamine (B1662121) buffer), MgCl2, KCl, NADH, ATP, and the coupling enzymes PK and LDH.

  • Add the substrate 2-PGA to the reaction mixture.

  • Add varying concentrations of this compound to the experimental wells.

  • Initiate the reaction by adding enolase.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction and determine the IC50 value of this compound.

X-ray Crystallography

The co-crystal structure of this compound bound to enolase can be determined by X-ray crystallography.[1]

Protocol Outline:

  • Crystallize the apo-enolase enzyme.

  • Soak the enolase crystals in a solution containing a high concentration of this compound.

  • Collect X-ray diffraction data from the co-crystals at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement.

  • Refine the structure to obtain a high-resolution model of the enolase-SF2312 complex.

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound in Micromonospora has not been fully elucidated, it is known to be a phosphonate natural product.[9] The biosynthesis of phosphonates typically involves the rearrangement of phosphoenolpyruvate to phosphonopyruvate (B1221233), a key step catalyzed by the enzyme phosphoenolpyruvate mutase.[9] Subsequent enzymatic steps would then modify the phosphonopyruvate backbone to form the final this compound structure. The study of the biosynthetic gene cluster for this compound in Micromonospora will be crucial to fully understand its formation.

biosynthesis_pathway PEP Phosphoenolpyruvate (PEP) PNP Phosphonopyruvate PEP->PNP PEP Mutase Intermediates Multiple Enzymatic Steps (e.g., reduction, amination, cyclization) PNP->Intermediates This compound This compound Intermediates->this compound

Figure 3: Postulated initial steps in the biosynthetic pathway of this compound, starting from the glycolysis intermediate PEP.

Conclusion

The natural product this compound represents a significant discovery in the field of antibiotic research, not only for its antimicrobial properties but also for its specific and potent inhibition of the fundamental metabolic enzyme enolase. This in-depth technical guide has provided a comprehensive overview of its origin from Micromonospora, its mechanism of action, and key quantitative data. The detailed experimental protocols and workflow visualizations serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development. Further investigation into the biosynthesis of this compound and the development of synthetic analogs could lead to new therapeutic strategies targeting metabolic vulnerabilities in pathogens and cancer.

References

SF2312: A Transition State Analogue Inhibitor Targeting Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a highly potent, low-nanomolar transition state analogue inhibitor of the glycolytic enzyme enolase.[1][2][3] By mimicking a high-energy intermediate in the enolase-catalyzed reaction, this compound effectively blocks the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a critical step in the glycolytic pathway.[4][5] This inhibition disrupts cellular energy metabolism, making this compound a molecule of significant interest for therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways.

Introduction

The reliance of many pathological conditions on altered metabolic pathways presents a compelling opportunity for therapeutic intervention. Glycolysis, a fundamental process for ATP production, is frequently upregulated in cancer cells (the Warburg effect) and is essential for the survival of many anaerobic bacteria.[1][5] Enolase (EC 4.2.1.11), the penultimate enzyme in glycolysis, is a highly conserved metalloenzyme that exists in different isoforms, with ENO1 (alpha-enolase) being ubiquitous and ENO2 (gamma-enolase) being predominantly expressed in neuronal and neuroendocrine tissues.[1] Notably, some cancers, such as glioblastoma with a homozygous deletion of the ENO1 gene, become critically dependent on the ENO2 isoform for survival.[1] This dependency creates a therapeutic window for selective ENO2 inhibitors.

This compound, originally isolated from the actinomycete Micromonospora, was initially recognized for its antibiotic properties under anaerobic conditions.[1][2] Subsequent research revealed its potent inhibitory activity against enolase, establishing it as one of the most powerful natural product inhibitors of glycolysis discovered to date.[1]

Mechanism of Action

This compound functions as a transition state analogue inhibitor of enolase. The catalytic mechanism of enolase involves the formation of a high-energy aci-carboxylate intermediate from 2-PGA. This compound, with its phosphonate and hydroxamate moieties, is believed to mimic this transient, high-energy state within the enzyme's active site.[5] This mimicry leads to a very tight binding interaction, effectively sequestering the enzyme and preventing the progression of the catalytic cycle.

Structural studies through X-ray crystallography have elucidated the binding mode of this compound to human ENO2.[1] The phosphonate group of this compound coordinates with the two magnesium ions in the active site, which are essential for catalysis.[1] Further interactions with key amino acid residues stabilize the inhibitor within the active site, leading to potent inhibition.[1]

Kinetic analyses have revealed that this compound exhibits a mixed model of competitive and non-competitive inhibition against enolase.[1] This complex kinetic behavior suggests that this compound may bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The 5-hydroxyl group of this compound is thought to be crucial for this mixed-inhibition profile and contributes to its tighter binding compared to analogues lacking this group.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound against various enolase isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting the compound's high affinity for its target.

Enzyme Source Inhibitor IC50 (nM) Reference
Human Recombinant ENO1This compound37.9[3][6]
Human Recombinant ENO2This compound42.5[3][6]
D423 Glioma Cell Lysate (overexpressing ENO1/ENO2)This compound~10-50[1]
E. coli Cell LysateThis compound~10[7]
Recombinant N. fowleri EnolaseThis compound310 ± 70[8]

Table 1: Summary of reported IC50 values for this compound against various enolase sources.

Signaling Pathways

Glycolysis Pathway

This compound directly targets the glycolytic pathway by inhibiting enolase. This enzyme catalyzes the ninth step of glycolysis, the reversible dehydration of 2-phosphoglycerate to phosphoenolpyruvate. Inhibition of this step leads to an accumulation of upstream metabolites, such as 3-phosphoglycerate (B1209933) (3-PGA), and a depletion of downstream metabolites, including PEP and pyruvate.[1] This disruption of glycolytic flux ultimately leads to a reduction in ATP production.

Glycolysis_Pathway cluster_enolase Enolase Catalyzed Step Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate This compound This compound This compound->PEP Inhibition

Glycolysis pathway highlighting enolase inhibition by this compound.
ENO2-Activated Akt/GSK-3β Signaling Pathway

Beyond its canonical role in glycolysis, ENO2 has been implicated in other signaling pathways that promote cell proliferation and survival. Overexpression of ENO2 has been shown to activate the Akt/GSK-3β pathway.[2] Akt (also known as Protein Kinase B) is a serine/threonine kinase that, when activated, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). Inactivation of GSK-3β can lead to the stabilization of proteins like β-catenin and promote cell cycle progression. Inhibition of ENO2 by this compound could therefore have downstream effects on this pro-survival signaling cascade.

Akt_GSK3b_Pathway ENO2 ENO2 Akt Akt ENO2->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3b GSK-3β pAkt->GSK3b Phosphorylates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Inactivation Proliferation Cell Proliferation & Survival pGSK3b->Proliferation Promotes This compound This compound This compound->ENO2 Inhibition

ENO2-mediated activation of the Akt/GSK-3β pathway.

Experimental Protocols

Enolase Inhibition Assay (LDH-Coupled)

This indirect assay measures enolase activity by coupling the production of PEP to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH. The decrease in NADH is monitored by a decrease in fluorescence.[1]

Materials:

  • Enzyme source (e.g., purified recombinant enolase, cell lysate)

  • This compound stock solution (in water or appropriate buffer)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM KCl, 10 mM MgSO4

  • 2-Phosphoglycerate (2-PGA) solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare a master mix containing Reaction Buffer, ADP, NADH, PK, and LDH at their final desired concentrations.

  • In the wells of the 96-well plate, add the enzyme source and varying concentrations of this compound. Include a vehicle control (no inhibitor).

  • Add the master mix to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 2-PGA to each well.

  • Immediately place the plate in the microplate reader and measure the fluorescence kinetically at 30-second intervals for 15-30 minutes.

  • Calculate the rate of NADH consumption (decrease in fluorescence over time) for each concentration of this compound.

  • Normalize the rates to the vehicle control and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Enolase_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, 2-PGA, ADP, NADH, PK, LDH, this compound) Plate_Setup Plate Setup (Enzyme + this compound/Vehicle) Prepare_Reagents->Plate_Setup Add_Master_Mix Add Master Mix (Buffer, ADP, NADH, PK, LDH) Plate_Setup->Add_Master_Mix Preincubation Pre-incubate (15 min) Add_Master_Mix->Preincubation Start_Reaction Initiate Reaction (Add 2-PGA) Preincubation->Start_Reaction Measure_Fluorescence Kinetic Fluorescence Reading (Ex: 340 nm, Em: 460 nm) Start_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate rates, determine IC50) Measure_Fluorescence->Data_Analysis

Workflow for the LDH-coupled enolase inhibition assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[1][9]

Materials:

  • Cultured cells (e.g., D423 glioma cells)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody against enolase (e.g., anti-ENO2)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the supernatants.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-enolase antibody.

  • Quantify the band intensities and plot the percentage of soluble enolase against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow Cell_Treatment Treat Cells (this compound or Vehicle) Harvest_Cells Harvest and Resuspend Cells Cell_Treatment->Harvest_Cells Heat_Challenge Heat Challenge (Temperature Gradient) Harvest_Cells->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to Pellet Aggregates Cell_Lysis->Centrifugation Collect_Supernatant Collect Soluble Protein Fraction Centrifugation->Collect_Supernatant Western_Blot SDS-PAGE and Western Blot (Anti-Enolase Antibody) Collect_Supernatant->Western_Blot Data_Analysis Analyze Melting Curves Western_Blot->Data_Analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).
Cell Proliferation and Apoptosis Assays

These assays are used to determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Materials:

  • Glioma cell lines (e.g., D423 ENO1-deleted, Gli56 ENO1-deleted) and isogenic control cells with restored ENO1 expression.[1]

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well clear plates for proliferation assays

  • Reagents for proliferation assay (e.g., MTT, CellTiter-Glo®)

  • Reagents for apoptosis assay (e.g., Annexin V-FITC and Propidium Iodide, Caspase-Glo® 3/7)

  • Microplate reader (absorbance, fluorescence, or luminescence)

  • Flow cytometer for Annexin V/PI staining

Proliferation Assay (e.g., MTT):

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/PI Staining):

  • Seed cells in 6-well plates and treat with this compound at various concentrations for a defined time.

  • Harvest both adherent and floating cells.

  • Wash the cells with PBS and resuspend in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

X-ray Crystallography of this compound-ENO2 Complex

This technique provides atomic-level detail of the inhibitor binding to the enzyme.[1]

Procedure Outline:

  • Protein Expression and Purification: Express recombinant human ENO2 in a suitable expression system (e.g., E. coli) and purify to homogeneity using chromatographic techniques.

  • Crystallization: Screen for crystallization conditions for the purified ENO2 protein. Once initial crystals are obtained, optimize the conditions to produce diffraction-quality crystals.

  • Co-crystallization or Soaking: Co-crystallize ENO2 with this compound or soak pre-formed ENO2 crystals in a solution containing this compound.

  • Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the ENO2-SF2312 complex into the electron density map and refine the structure to obtain a high-resolution model.

Conclusion

This compound is a potent and specific transition state analogue inhibitor of enolase with a well-defined mechanism of action. Its ability to disrupt the central metabolic pathway of glycolysis makes it a valuable tool for basic research and a promising lead compound for the development of novel therapeutics against cancer and infectious diseases. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compelling molecule. Further investigation into the in vivo efficacy and safety of this compound and its derivatives will be crucial in translating its potent in vitro activity into clinical applications.

References

SF2312: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF2312 is a naturally occurring phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2][3] It has garnered significant interest within the scientific community due to its potent and specific mechanism of action as an inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][3] This inhibition is particularly effective under anaerobic conditions, highlighting a potential therapeutic niche for infections in low-oxygen environments.[1][3] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the detailed experimental protocols used to elucidate its activity.

Mechanism of Action: Enolase Inhibition

This compound exerts its antibacterial effect by targeting and potently inhibiting enolase, the penultimate enzyme in the glycolysis metabolic pathway.[1] Enolase catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a critical step in ATP production. By inhibiting this enzyme, this compound disrupts the primary energy-generating pathway in bacteria, particularly under anaerobic conditions where glycolysis is the sole source of ATP.[1]

The entry of this compound into bacterial cells is believed to be facilitated by the glucose-6-phosphate transporter system, a mechanism shared with the antibiotic fosfomycin.[1] This mode of entry also explains the lack of activity against fungi, which do not possess this specific transporter.[1]

Fig. 1: Mechanism of this compound action in a bacterial cell.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been evaluated against a range of pathogenic bacteria. Its potency is notably enhanced in the presence of glucose-6-phosphate (G6P), which induces the expression of the hexose (B10828440) phosphate (B84403) transporter, facilitating the uptake of this compound into the bacterial cell. The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound.

Bacterial SpeciesStrainConditionMIC (µg/mL)
Acinetobacter baumanniiReference StrainWithout G6P>400
With 25 µg/mL G6P>400
Escherichia coliReference StrainWithout G6P400
With 25 µg/mL G6P100
Pseudomonas aeruginosaReference StrainWithout G6P>400
With 25 µg/mL G6P>400
Staphylococcus aureusReference StrainWithout G6P400
With 25 µg/mL G6P20

Qualitative Antibacterial Spectrum:

Bacterial GenusReported Activity
SalmonellaStrong
StaphylococcusStrong
Escherichia coliWeak

Note: Specific MIC values for Salmonella species were not available in the reviewed literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Inoculum:

  • Bacterial strains are cultured on a suitable agar (B569324) medium, such as Mueller-Hinton Agar (MHA), for 18-24 hours at 37°C.

  • Several colonies are suspended in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

  • Serial two-fold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate. To assess the potentiating effect of glucose-6-phosphate, parallel dilutions are prepared in CAMHB supplemented with 25 µg/mL G6P.

c. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the standardized bacterial suspension.

  • Positive (bacteria in broth without this compound) and negative (broth only) control wells are included.

  • The plates are incubated at 37°C for 18-24 hours under ambient air. For assessing activity under anaerobic conditions, plates are incubated in an anaerobic chamber.

d. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Fig. 2: Workflow for MIC determination by broth microdilution.
Enolase Inhibition Assay (NADH-Linked Spectrophotometric Method)

The inhibitory effect of this compound on enolase activity is measured using a coupled-enzyme assay that monitors the oxidation of NADH spectrophotometrically.

a. Reagents and Buffers:

  • Assay Buffer: 100 mM Triethanolamine (pH 7.4), 10 mM KCl, 5 mM MgSO₄.

  • NADH Solution: 400 µM NADH in assay buffer.

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in excess.

  • Substrates: 2 mM ADP and 5 mM 2-phosphoglycerate (2-PGA).

  • Enzyme Source: Purified bacterial enolase or bacterial cell lysate.

  • Inhibitor: this compound at various concentrations.

b. Assay Procedure:

  • In a 96-well microplate, combine the assay buffer, NADH solution, ADP, PK, and LDH.

  • Add the enolase enzyme source to each well.

  • Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 2-PGA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the enolase activity.

c. Data Analysis:

  • Calculate the rate of reaction for each this compound concentration.

  • Normalize the rates to the control (no inhibitor) to determine the percent inhibition.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Enolase_Inhibition_Assay Two_PGA 2-PGA Enolase Enolase Two_PGA->Enolase PEP PEP Enolase->PEP PK Pyruvate Kinase PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Absorbs at 340 nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No absorbance at 340 nm) LDH->NAD This compound This compound This compound->Enolase Inhibits

Fig. 3: Coupled enzyme reactions in the NADH-linked enolase assay.

Conclusion

This compound is a potent inhibitor of bacterial enolase with a demonstrated antibacterial effect, particularly against Gram-positive bacteria and certain Gram-negative bacteria, with its activity being significantly enhanced in the presence of glucose-6-phosphate. Its unique mechanism of action, targeting a key enzyme in the essential glycolytic pathway, makes it an interesting candidate for further investigation, especially for the treatment of anaerobic infections. The detailed protocols provided in this guide offer a standardized approach for researchers to further explore the antibacterial properties and therapeutic potential of this compound. Further research is warranted to determine the full spectrum of its activity, including quantitative data against a broader range of clinical isolates, and to explore its potential in combination therapies.

References

SF2312: A Technical Guide to Studying Anaerobic Bacterial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that acts as a potent inhibitor of the glycolytic enzyme enolase.[1][2] This mechanism of action is particularly effective against anaerobic bacteria, which are critically dependent on glycolysis for energy production. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its application in studying anaerobic bacterial metabolism. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in microbiology and drug development.

Introduction to this compound

This compound is a secondary metabolite produced by the actinomycete Micromonospora.[3] It has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The potency of this compound is significantly enhanced under anaerobic conditions, a key characteristic that makes it a valuable instrument for investigating the metabolic vulnerabilities of anaerobic and facultative anaerobic bacteria.[2]

Mechanism of Action: Inhibition of Glycolysis

The primary molecular target of this compound is enolase, a crucial enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[4] By inhibiting enolase, this compound effectively halts ATP production through glycolysis. In anaerobic environments where oxidative phosphorylation is absent, this disruption of glycolysis is catastrophic for bacterial survival.

Signaling Pathway: this compound Inhibition of Glycolysis

cluster_glycolysis Glycolytic Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P BPG 1,3-Bisphosphoglycerate DHAP_G3P->BPG 3PG 3-Phosphoglycerate BPG->3PG 2PGA 2-Phosphoglycerate 3PG->2PGA PEP Phosphoenolpyruvate 2PGA->PEP Enolase Enolase 2PGA->Enolase Substrate Pyruvate (B1213749) Pyruvate PEP->Pyruvate ATP_Prod ATP Production Pyruvate->ATP_Prod This compound This compound This compound->Enolase Inhibition Enolase->PEP

Caption: this compound inhibits the enolase-catalyzed conversion of 2-PGA to PEP in glycolysis.

Quantitative Data

The inhibitory potency of this compound has been quantified against various enolase enzymes. The following tables summarize the available data.

Table 1: IC50 Values of this compound against Human Enolase Isoforms

Enolase IsoformIC50 (nM)
Human Recombinant ENO137.9[1]
Human Recombinant ENO242.5[1]

Table 2: IC50 Values of this compound against E. coli Enolase

CompoundIC50 (nM)K_i_ (nM)
This compound18.43.4

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on anaerobic bacterial metabolism.

Purification of Recombinant E. coli Enolase

This protocol is foundational for in vitro enzyme inhibition assays.

Start Start Transform Transform E. coli with Enolase Expression Vector Start->Transform Culture Culture Transformed E. coli Transform->Culture Induce Induce Protein Expression (e.g., with IPTG) Culture->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Lyse Lyse Cells (e.g., Sonication) Harvest->Lyse Clarify Clarify Lysate by Centrifugation Lyse->Clarify Purify Purify Enolase (e.g., Affinity Chromatography) Clarify->Purify Analyze Analyze Purity (e.g., SDS-PAGE) Purify->Analyze End End Analyze->End

Caption: Workflow for the purification of recombinant E. coli enolase.

Protocol:

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the E. coli enolase gene.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Apply the supernatant to a pre-equilibrated Ni-NTA affinity column (if using a His-tagged protein). Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a suitable storage buffer.

Enolase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on purified enolase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgSO4, and 0.2 mM NADH.

  • Enzyme and Inhibitor: Add purified enolase (final concentration ~50 nM) and varying concentrations of this compound to the reaction mixture. Incubate for 10 minutes at room temperature.

  • Coupling Enzymes: Add pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) to the mixture.

  • Initiate Reaction: Start the reaction by adding the enolase substrate, 2-phosphoglycerate (2-PGA), to a final concentration of 1 mM.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of PEP production by enolase.

  • Data Analysis: Calculate the initial reaction velocities for each this compound concentration and determine the IC50 value.

Anaerobic Bacterial Growth Inhibition Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target anaerobic bacterium.

Start Start Prepare_Bacteria Prepare Standardized Bacterial Inoculum Start->Prepare_Bacteria Serial_Dilute Serially Dilute this compound in Growth Medium Prepare_Bacteria->Serial_Dilute Inoculate Inoculate Dilutions with Bacteria Serial_Dilute->Inoculate Incubate_Anaerobically Incubate under Anaerobic Conditions Inoculate->Incubate_Anaerobically Read_Results Visually Inspect for Growth and Determine MIC Incubate_Anaerobically->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

  • Media Preparation: Prepare an appropriate anaerobic growth medium (e.g., pre-reduced Reinforced Clostridial Medium for Clostridium species).

  • Inoculum Preparation: Grow the anaerobic bacterium to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the anaerobic growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no this compound) and negative (no bacteria) controls.

  • Anaerobic Incubation: Incubate the plate in an anaerobic chamber or jar at the optimal growth temperature for the bacterium for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a powerful and specific inhibitor of enolase, making it an invaluable tool for the study of anaerobic bacterial metabolism. Its enhanced potency in the absence of oxygen allows for the targeted investigation of bacteria that rely on glycolysis for survival. The protocols and data presented in this guide are intended to facilitate the use of this compound in research and drug development, ultimately contributing to a better understanding of anaerobic bacterial physiology and the discovery of new antimicrobial strategies.

References

Selective toxicity of SF2312 in ENO1-deleted cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Selective Toxicity of SF2312 in ENO1-Deleted Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant metabolism of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, presents a promising therapeutic window.[1][2] One compelling strategy involves exploiting synthetic lethality, a concept where the loss of two genes is lethal to a cell, but the loss of either one alone is not. This guide delves into the selective toxicity of this compound, a potent enolase inhibitor, in cancers harboring a deletion of the ENO1 gene.[1][3] ENO1 (α-enolase) and its paralog ENO2 (γ-enolase) are key glycolytic enzymes that catalyze the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][4] Tumors with a homozygous deletion of ENO1, often occurring as a passenger deletion with nearby tumor suppressor genes, become critically dependent on ENO2 for glycolytic flux and survival.[1][5] this compound exploits this dependency, demonstrating potent and selective killing of ENO1-deleted cancer cells.[1][6]

Mechanism of Action: Synthetic Lethality

This compound is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of both ENO1 and ENO2.[6][7][8][9][10] Its selective toxicity in ENO1-deleted cancers is a classic example of synthetic lethality. In normal cells and most cancer cells, both ENO1 and ENO2 are present, providing functional redundancy. The inhibition of one isoform can be compensated by the other. However, in cancer cells with a homozygous deletion of the ENO1 gene, the cell's entire enolase activity is dependent on the ENO2 isoform.[5] By potently inhibiting the remaining ENO2, this compound effectively shuts down glycolysis in these vulnerable cells, leading to energy depletion and cell death.[1]

Quantitative Data

The selective efficacy of this compound has been demonstrated across various preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay SystemIC50 (nM)Reference
Human Recombinant ENO1Enzymatic Assay37.9[6]
Human Recombinant ENO2Enzymatic Assay42.5[6]
Enolase in Cancer Cell LysatesEnzymatic Assay10 - 50[1]
Table 2: Selective Proliferation Inhibition by this compound in Glioma Cell Lines (2-week treatment)
Cell LineENO1 StatusThis compound ConcentrationProliferation InhibitionReference
D423DeletedLow µM rangeSignificant Inhibition[1][6]
D423ENO1-Rescued> 200 µMInhibition Observed[1][3][6]
Gli56DeletedNot specifiedSelective Toxicity Observed[1][3]
Table 3: Induction of Cell Death by this compound in D423 Glioma Cells
Cell LineENO1 StatusThis compound Concentration for Cell Death InductionReference
D423DeletedStarts at 12.5 µM[1][3]
D423ENO1-Rescued400 µM[1][3]
Table 4: Metabolic Effects of this compound Treatment (72 hours)
Cell LineENO1 StatusThis compound ConcentrationEffect on 3-PGA/PEP RatioEffect on ATP LevelsReference
D423Deleted10 µM & 25 µMDramatic IncreaseDecrease[1][3]
D423ENO1-Rescued10 µM & 25 µMElevated, but much lower than deletedNo significant change[1][3]
Table 5: Effect of this compound on Glycolytic Flux
Cell LineENO1 StatusThis compound ConcentrationEffect on ¹³C-Glucose to ¹³C-Lactate ConversionReference
D423 & Gli56Deleted10 µMProfound Inhibition[1]
Isogenic Rescued CellsENO1-Intact10 µMNo Inhibition[1]
Table 6: Enhanced Toxicity of this compound under Hypoxia
Cell LineENO1 StatusConditionThis compound ConcentrationOutcomeReference
D423DeletedHypoxia (72h)> 6.25 µMEssentially Eradicated[1][3]
D423DeletedNormoxia (72h)100 µMInhibition, but not eradication[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Enolase Enzymatic Activity Assay

An indirect, coupled assay is utilized to measure enolase activity. The product of the enolase reaction, PEP, is converted to pyruvate (B1213749) by pyruvate kinase (PK), which in turn is converted to lactate (B86563) by lactate dehydrogenase (LDH). This final step oxidizes NADH to NAD+, and the rate of NADH depletion is monitored by the decrease in fluorescence or absorbance at 340 nm.

  • Lysate Preparation: Cells or tissues are lysed in a suitable buffer to extract proteins.

  • Reaction Mixture: The reaction buffer contains the enolase substrate 2-PGA, ADP, NADH, PK, and LDH.

  • Inhibition Assay: Lysates are pre-incubated with varying concentrations of this compound or vehicle control.

  • Measurement: The reaction is initiated by the addition of the substrate, and the change in absorbance/fluorescence is measured over time to determine the reaction rate. IC50 values are calculated from dose-response curves.[1]

Cell Proliferation and Viability Assays
  • Cell Plating: ENO1-deleted and isogenic control cells are seeded in multi-well plates.

  • Treatment: Cells are treated with a range of this compound concentrations.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours to 2 weeks).[1][6]

  • Staining:

    • Proliferation: Total cell number is determined by staining with a nuclear stain like Hoechst 33342.[1][3]

    • Cell Death/Apoptosis: Apoptotic cells are identified by staining with markers like YO-PRO-1, which enters cells with compromised plasma membranes.[3]

  • Imaging and Quantification: Plates are imaged using a high-content imager, and the number of total and/or positive cells is quantified.

Glycolytic Flux Analysis using ¹³C-NMR

This method traces the metabolic fate of isotopically labeled glucose.

  • Cell Culture: Cells are cultured in a medium containing ¹³C-labeled glucose.

  • Treatment: Cells are exposed to this compound or vehicle.

  • Metabolite Extraction: Media and intracellular metabolites are collected after a set duration (e.g., 72 hours).[1]

  • NMR Spectroscopy: The extracts are analyzed by ¹³C-NMR to measure the levels of ¹³C-labeled glucose and its downstream metabolites, such as lactate.[1]

  • Data Analysis: The conversion rate of ¹³C-glucose to ¹³C-lactate is calculated to determine the glycolytic flux.[1]

Metabolite Quantification by Mass Spectrometry
  • Cell Treatment: Cells are treated as required for the experiment.

  • Metabolite Extraction: Polar metabolites are extracted from the cells, typically using a cold methanol/water/chloroform procedure.

  • LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and quantified using a mass spectrometer.

  • Data Analysis: The relative abundance of specific metabolites, such as 3-PGA and PEP, is determined and ratios are calculated.[1][3]

In Vivo Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft models are used to assess in vivo efficacy.[11][12][13]

  • Tumor Implantation: ENO1-deleted human glioma cells are implanted into immunodeficient mice, often intracranially to mimic the tumor microenvironment.[11]

  • Treatment: Once tumors are established, mice are treated with this compound, its pro-drug derivatives (like POMHEX), or a vehicle control.[11]

  • Monitoring: Tumor growth is monitored using imaging techniques such as MRI. Animal health and survival are also tracked.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker studies).

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

SF2312_Mechanism cluster_glycolysis Glycolysis Pathway cluster_cancer_cell ENO1-Deleted Cancer Cell cluster_outcome Cellular Outcome Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP_DHAP G3P / DHAP F16BP->GAP_DHAP BPG13 1,3-BPG GAP_DHAP->BPG13 PGA3 3-PGA BPG13->PGA3 PGA2 2-PGA PGA3->PGA2 PEP PEP PGA2->PEP PGA2->PEP Catalyzed by ENO2 Pyruvate Pyruvate PEP->Pyruvate Glycolysis_Block Glycolysis Blocked Lactate Lactate Pyruvate->Lactate ENO2 ENO2 (Enolase 2) ENO1_deleted ENO1 Gene (Deleted) This compound This compound This compound->Inhibition Inhibition->ENO2 ATP_Depletion ATP Depletion Glycolysis_Block->ATP_Depletion Cell_Death Selective Cell Death ATP_Depletion->Cell_Death

Caption: Mechanism of this compound in ENO1-deleted cancer cells.

Experimental Workflow for Assessing Selective Toxicity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Select Cell Lines: - ENO1-deleted (e.g., D423) - ENO1-rescued (Isogenic Control) treat Treat with this compound (Dose-Response) start->treat prolif Proliferation Assay (Hoechst Staining) treat->prolif death Cell Death Assay (YO-PRO-1 Staining) treat->death metabolism Metabolic Analysis treat->metabolism xenograft Establish Orthotopic Xenograft Model flux Glycolytic Flux (13C-NMR) metabolism->flux metabolites Metabolite Profiling (LC-MS) metabolism->metabolites treat_animal Treat Mice with This compound derivative (POMHEX) xenograft->treat_animal monitor Monitor Tumor Growth (MRI) & Survival treat_animal->monitor analyze Endpoint Analysis monitor->analyze

Caption: Workflow for evaluating this compound's selective toxicity.

Logical Relationship of Synthetic Lethality

Synthetic_Lethality cluster_A cluster_B A Normal Cell A_ENO1 ENO1 Active B ENO1-Deleted Cancer Cell B_ENO1 ENO1 Inactive (Deleted) A_Result Cell Viable (ENO1 compensates) A_ENO1->A_Result A_ENO2 ENO2 Active A_this compound This compound Treatment (Inhibits ENO2) B_Result Cell Death (Synthetic Lethality) B_ENO1->B_Result B_ENO2 ENO2 Active B_this compound This compound Treatment (Inhibits ENO2) B_ENO2->B_this compound B_this compound->B_Result

Caption: Synthetic lethality between ENO1 deletion and this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that leverages a specific metabolic vulnerability in ENO1-deleted cancers. The robust preclinical data underscores the potential of this synthetic lethal approach. Future research will likely focus on optimizing drug delivery to the tumor site, given that phosphonates can have limited cell permeability.[11] The development of pro-drugs like POMHEX is a significant step in this direction, demonstrating the potential for eradicating intracranial tumors in preclinical models.[11] Further investigation into the prevalence of ENO1 deletions across various cancer types and the development of reliable companion diagnostics will be critical for the clinical translation of this targeted therapy. The principles demonstrated by this compound pave the way for discovering and developing other inhibitors that target metabolic dependencies in genetically defined cancers.

References

SF2312: A Novel Strategy for Targeting Glycolytic Vulnerabilities in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of approximately 12-15 months.[1] A key characteristic of GBM and many other cancers is a metabolic reprogramming toward aerobic glycolysis, known as the Warburg effect.[2][3] This metabolic shift, where cells favor glycolysis for energy production even in the presence of oxygen, presents a unique therapeutic opportunity. This guide explores the mechanism, quantitative effects, and experimental basis for SF2312, a natural phosphonate (B1237965) antibiotic, as a targeted inhibitor of glycolysis in glioma cells, with a particular focus on a synthetic lethal strategy known as collateral lethality.

The Glycolytic Pathway in Glioblastoma: A Therapeutic Target

Glioblastoma cells exhibit a high rate of glycolysis, leading to increased glucose uptake and lactate (B86563) production.[3][4] This metabolic phenotype supports rapid cell proliferation and contributes to an acidic tumor microenvironment that promotes invasion and suppresses immune responses.[2][3] Key enzymes in the glycolytic pathway have therefore become attractive targets for therapeutic intervention.

Enolase is a critical metalloenzyme that catalyzes the penultimate step in glycolysis: the conversion of 2-phosphoglycerate (2-PGA) to the high-energy intermediate phosphoenolpyruvate (B93156) (PEP).[5] In humans, two primary isoforms exist: ENO1 (enolase 1) and ENO2 (enolase 2). A subset of glioblastomas harbors a homozygous deletion of the ENO1 gene, which is located on chromosome 1p36. These tumor cells survive by relying solely on the functionally redundant paralog, ENO2.[5][6] This genetic vulnerability creates a specific dependency, making ENO2 an ideal target for a "collateral lethality" approach.[5] Inhibition of ENO2 in these ENO1-deleted cancer cells is selectively lethal, while normal cells, which express both isoforms, are largely unaffected.

This compound: A Potent and Selective Enolase Inhibitor

This compound is a phosphonate antibiotic produced by the actinomycete Micromonospora.[7] Initially of unknown function, it was identified through a structure-based search as a potent inhibitor of enolase.[6][7][8] It bears a strong structural similarity to phosphonoacetohydroxamate (PhAH), a known tool compound inhibitor of enolase.[7][8] this compound has been identified as one of the most potent natural product inhibitors of a glycolytic enzyme discovered to date.[6][8]

The mechanism of action for this compound is the direct inhibition of ENO2.[8] X-ray crystallography has confirmed that the (3S,5S)-enantiomer of this compound binds to the active site of ENO2.[5] This potent, low-nanomolar inhibition disrupts the glycolytic pathway, leading to selective cytotoxicity in cancer cells dependent on ENO2.[5][7]

Mechanism of Action and Cellular Effects

This compound exerts its anti-glioma effect by creating a metabolic bottleneck at the enolase step of glycolysis. This leads to a cascade of downstream effects that are particularly detrimental to ENO1-deleted cells.

By inhibiting ENO2, this compound blocks the conversion of 2-PGA to PEP. This has two primary consequences:

  • Depletion of Downstream Metabolites: The production of PEP, pyruvate, and subsequently lactate is profoundly inhibited.[8]

  • Accumulation of Upstream Metabolites: Substrates upstream of the enolase reaction, such as 2-PGA and its isomer 3-phosphoglycerate (B1209933) (3-PGA), accumulate within the cell.[8][9] This accumulation can lead to the formation of other metabolites, such as glycerate, through dephosphorylation.[8][9]

The overall effect is a shutdown of the primary energy-producing pathway in highly glycolytic glioma cells.

This compound Mechanism of Action in Glycolysis metabolite metabolite enzyme enzyme inhibitor inhibitor Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 ENO2 Enolase 2 (ENO2) PGA2->ENO2 PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate ENO2->PEP This compound This compound This compound->ENO2 Accumulation Accumulation of Upstream Metabolites Accumulation->PGA3 Depletion Depletion of Downstream Metabolites Depletion->PEP

Caption: this compound inhibits ENO2, blocking glycolysis and causing metabolite changes.

The selective toxicity of this compound is rooted in the concept of collateral lethality.

  • Normal Cells / ENO1-Intact Glioma: These cells express both ENO1 and ENO2. If this compound inhibits ENO2, the cells can still maintain glycolytic flux through ENO1. Therefore, they are relatively insensitive to the drug.

  • ENO1-Deleted Glioma: These cells are entirely dependent on ENO2 for glycolysis. Inhibition of ENO2 by this compound completely shuts down this critical metabolic pathway, leading to energy crisis and cell death.[6][8]

This targeted approach provides a potentially large therapeutic window, minimizing toxicity to normal tissues.

cluster_0 Normal Cell / ENO1-Intact Glioma cluster_1 ENO1-Deleted Glioma ENO1_A ENO1 (Active) ENO2_A ENO2 (Active) Glycolysis_A Glycolysis Continues SF2312_A This compound SF2312_A->ENO2_A Survival_A Cell Survival Glycolysis_A->Survival_A ENO1_B ENO1 (Deleted) ENO2_B ENO2 (Active) Glycolysis_B Glycolysis Blocked SF2312_B This compound SF2312_B->ENO2_B Death_B Cell Death Glycolysis_B->Death_B

Caption: this compound selectively kills ENO1-deleted cells via collateral lethality.

Quantitative Analysis of this compound Efficacy

The potency and selectivity of this compound have been quantified through various in vitro experiments. The data consistently demonstrates a significant therapeutic window between ENO1-deleted and ENO1-intact cells.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

Compound Target Assay Type IC50 Value Cell Line/System Reference
This compound Enolase Enzyme Inhibition ~10 nM Recombinant Human ENO2 [5]
Methylthis compound Enolase Enzyme Inhibition ~10 nM Recombinant Human ENO2 [5]
deoxy-SF2312 Enolase Enzyme Inhibition 0.60 ± 0.23 µM N/A [9]
This compound Cell Proliferation Crystal Violet Low µM Range D423 (ENO1-deleted) [8]
This compound Cell Proliferation Crystal Violet >200 µM D423 (ENO1-rescued) [8]

| (3S)-Methylthis compound | Cell Proliferation| Crystal Violet | ~2 µM | ENO1-deleted glioma |[5] |

Table 2: Metabolic Effects of this compound Treatment in Glioma Cells

Cell Line Genetic Status Treatment Change in ¹³C-Lactate Change in ¹³C-Glycerate Reference
D423 ENO1-deleted 10 µM this compound (72h) Profound Inhibition Dramatic Increase [8][9]
Gli56 ENO1-deleted 10 µM this compound (72h) Profound Inhibition Not specified [8]
D423 Isogenic ENO1-rescued 10 µM this compound (72h) No Inhibition Abrogated (No Increase) [8][9]

| U373 | ENO1-intact | 10 µM this compound (72h) | No Inhibition | Not specified |[9] |

Experimental Methodologies

The characterization of this compound's role in targeting glioma cell glycolysis has been built upon several key experimental protocols.

  • Cell Lines: ENO1-deleted human glioma cell lines (D423, Gli56) and ENO1-intact lines (U373) were used.[8][9] Isogenic control cells were generated by re-expressing ENO1 in the D423 cell line (D423 ENO1-rescued).[8]

  • Culture Conditions: Cells were cultured in appropriate media. For hypoxia experiments, cells were maintained in an anaerobic chamber.[8]

  • Principle: A coupled enzyme assay is used to measure enolase activity. Enolase converts 2-PGA to PEP. Pyruvate kinase (PK) then converts PEP to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase (LDH). The rate of NADH oxidation by LDH is monitored spectrophotometrically, which is proportional to the enolase activity.[5]

  • Protocol:

    • The assay is conducted in a buffer containing 10 mM KCl, 5 mM MgSO₄, and 100 mM triethanolamine (B1662121) (pH 7.4).[5]

    • Recombinant human enolase is incubated with various concentrations of this compound.

    • The reaction is initiated by adding an excess of 2-PGA, ADP (400 µM), NADH (2 mM), PK, and LDH.[5]

    • The decrease in absorbance at 340 nm (due to NADH oxidation) is measured over time to determine the rate of reaction and calculate IC50 values.

  • Principle: This method tracks the metabolic fate of a labeled glucose substrate to quantify the activity of a metabolic pathway.

  • Protocol:

    • Glioma cells (ENO1-deleted and control) are cultured in media supplemented with [1-¹³C]glucose or [U-¹³C]glucose.[8][9]

    • Cells are treated with this compound (e.g., 10 µM) or a vehicle control for a specified period (e.g., 72-96 hours).[8][9]

    • The culture medium is collected, and metabolites are extracted.

    • Samples are analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to measure the levels of labeled metabolites, such as glucose, lactate, and glycerate.[8][9]

    • The relative abundance of these metabolites indicates the degree of glycolytic inhibition.

step step input input output output analysis analysis start Culture ENO1-deleted & Control Glioma Cells input_glucose Add ¹³C-labeled Glucose start->input_glucose input_this compound Treat with this compound or Vehicle start->input_this compound incubation Incubate (e.g., 72h) input_glucose->incubation input_this compound->incubation collection Collect Culture Medium incubation->collection analysis_nmr ¹³C-NMR / Mass Spec Analysis collection->analysis_nmr output_data Quantify Metabolites: • ¹³C-Lactate (↓) • ¹³C-Glycerate (↑) analysis_nmr->output_data

References

SF2312: A Potent, Natural Phosphonate Inhibitor of Enolase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora. It has been identified as a highly potent, low-nanomolar inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][2][3][4] By mimicking a high-energy carbanion intermediate of the enolase-catalyzed reaction, this compound effectively blocks the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), leading to a disruption of glycolysis.[4][5] This mechanism of action confers upon this compound both antibacterial properties, particularly under anaerobic conditions, and selective toxicity against cancer cells with specific genetic vulnerabilities, such as the deletion of the ENO1 gene.[2][6] This guide provides a comprehensive overview of the molecular structure, function, and experimental evaluation of this compound.

Molecular Structure and Properties

This compound, with the chemical formula C4H8NO6P and a molecular weight of 197.08, is a phosphonate antibiotic.[2][4] The molecule possesses two stereocenters, and structural studies have revealed that the (3S,5S)-enantiomer is the biologically active form that binds to the enolase active site.[1]

PropertyValueReference
Molecular FormulaC4H8NO6P[2][4]
Molecular Weight197.08[2][4]
CAS Number107729-45-3[2]
IUPAC Name(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid[4]
Active Enantiomer(3S,5S)[1]

Mechanism of Action: Enolase Inhibition

This compound functions as a potent inhibitor of enolase, a dimeric enzyme that catalyzes the penultimate step in glycolysis.[2] The inhibitory action of this compound is attributed to its structural similarity to the transition state of the substrate, 2-phosphoglycerate.[5]

Interaction with the Enolase Active Site

X-ray crystallography studies of human enolase 2 (ENO2) in complex with this compound (PDB ID: 4ZCW) have elucidated the specific molecular interactions within the enzyme's active site.[1] The phosphonate group of this compound coordinates with the catalytic magnesium ions (Mg²⁺) in the active site, mimicking the phosphate (B84403) group of the natural substrate.[1] This interaction, along with hydrogen bonding to key amino acid residues, stabilizes the inhibitor within the active site and prevents the catalytic conversion of 2-PGA to PEP.[1]

cluster_glycolysis Glycolysis Pathway 2-PGA 2-Phosphoglycerate Enolase Enolase 2-PGA->Enolase PEP Phosphoenolpyruvate Pyruvate (B1213749) Kinase Pyruvate Kinase PEP->Pyruvate Kinase Pyruvate Pyruvate Enolase->PEP Pyruvate Kinase->Pyruvate This compound This compound This compound->Enolase Inhibition

Caption: Inhibition of the Glycolytic Pathway by this compound.

Quantitative Inhibition Data

This compound exhibits low-nanomolar inhibitory potency against both human and bacterial enolase isoforms.

TargetIC50 / KiReference
Human Recombinant ENO137.9 nM (IC50)[2]
Human Recombinant ENO242.5 nM (IC50)[2]
Bacterial Enolase≈ 10–30 nM (Ki)[4]

Biological Functions and Therapeutic Potential

Antibacterial Activity

This compound displays broad-spectrum antibacterial properties, with strong activity against Salmonella and Staphylococcus and weaker activity against E. coli.[6] Its efficacy is particularly pronounced under anaerobic conditions, where bacteria are more reliant on glycolysis for energy production.[6] It is believed that this compound enters bacterial cells through the glucose-6-phosphate transporter system.[6]

Anti-cancer Activity

A significant area of interest for this compound is its potential as an anti-cancer agent. Certain tumors, particularly gliomas, harbor a homozygous deletion of the ENO1 gene.[6] These cancer cells become solely dependent on the remaining enolase isoform, ENO2, for their glycolytic needs.[6] This creates a synthetic lethal vulnerability, where inhibition of ENO2 by this compound leads to selective cell death in these ENO1-deleted cancer cells, while normal cells with intact ENO1 are largely unaffected.[2][6] This selective toxicity is enhanced under hypoxic conditions, which are common in solid tumors.[6]

Experimental Protocols

Enolase Inhibition Assay

The inhibitory activity of this compound on enolase can be determined using a coupled-enzyme assay.

Principle: The conversion of 2-PGA to PEP by enolase is coupled to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in fluorescence or absorbance at 340 nm.

Materials:

  • Recombinant human ENO1 or ENO2

  • This compound

  • 2-Phosphoglycerate (2-PGA)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • ADP

  • Assay Buffer: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine, pH 7.4

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, ADP, PK, and LDH.

  • Add the enolase enzyme to the reaction mixture.

  • Add varying concentrations of this compound to the wells of a microplate.

  • Initiate the reaction by adding 2-PGA.

  • Monitor the rate of NADH oxidation by measuring the decrease in fluorescence or absorbance at 340 nm over time.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

cluster_workflow Enolase Inhibition Assay Workflow Prepare Reagents Prepare Reaction Mixture (Buffer, NADH, ADP, PK, LDH) Add Enolase Add Enolase Enzyme Prepare Reagents->Add Enolase Add Inhibitor Add this compound (Varying Concentrations) Add Enolase->Add Inhibitor Initiate Reaction Add 2-PGA (Substrate) Add Inhibitor->Initiate Reaction Measure Monitor NADH Oxidation (Fluorescence/Absorbance at 340 nm) Initiate Reaction->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the Enolase Inhibition Assay.

Cell-Based Assays for Selective Toxicity

Principle: The selective toxicity of this compound against ENO1-deleted cancer cells is assessed by comparing its effect on cell proliferation and viability in ENO1-deleted and isogenic ENO1-rescued cell lines.

Cell Lines:

  • ENO1-deleted glioma cell line (e.g., D423)

  • Isogenic ENO1-rescued glioma cell line (e.g., D423-ENO1)

Procedure:

  • Seed both cell lines in multi-well plates.

  • Treat the cells with a range of this compound concentrations.

  • Incubate the cells for an extended period (e.g., 72 hours to 2 weeks).

  • Assess cell viability and proliferation using appropriate methods:

    • Cell Proliferation: Stain with Hoechst 33342 to count cell nuclei.

    • Apoptosis: Use YO-PRO-1 staining to identify apoptotic cells.

  • Compare the dose-response curves for both cell lines to determine the selective toxicity.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action as a potent enolase inhibitor. Its dual potential as an antibacterial and a selective anti-cancer agent warrants further investigation and development. The detailed understanding of its molecular structure and function provides a solid foundation for its application as a research tool and for the design of novel therapeutics targeting metabolic pathways.

References

The Gateway for a Novel Antibiotic: A Technical Guide to the Uptake of SF2312 in Bacteria via the Glucose-6-Phosphate Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic agents and a thorough understanding of their mechanisms of action. SF2312, a natural phosphonate (B1237965) antibiotic, has been identified as a potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3] A critical aspect of its antibacterial efficacy is its ability to enter the bacterial cell. This technical guide provides an in-depth analysis of the uptake mechanism of this compound in bacteria, with a specific focus on its transport via the glucose-6-phosphate (G6P) transporter, UhpT. Evidence strongly suggests that this compound, similar to the antibiotic fosfomycin (B1673569), hijacks this nutrient transport system to gain intracellular access.[2][4] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Data Presentation: The Influence of the G6P Transporter on this compound Activity

The antibacterial activity of this compound is significantly enhanced in the presence of glucose-6-phosphate (G6P), which induces the expression of the UhpT transporter. This is evident from the reduction in the Minimum Inhibitory Concentration (MIC) values observed when bacteria are cultured in media supplemented with G6P.

BacteriumMIC of this compound (µg/mL) without G6PMIC of this compound (µg/mL) with 25 µg/mL G6P
Escherichia coli400[4]100[4]
Staphylococcus aureus>400[4]20[4]
Acinetobacter baumannii>400[4]>400[4]
Pseudomonas aeruginosa>400[4]>400[4]
Table 1: Antibacterial activity of this compound in the presence and absence of Glucose-6-Phosphate (G6P).[4]

The data clearly indicates that for E. coli and S. aureus, the presence of G6P markedly increases their susceptibility to this compound.[4] In contrast, A. baumannii and P. aeruginosa, which is known to lack a UhpT homolog, show no change in susceptibility, suggesting that this compound uptake in these organisms is not mediated by a G6P-inducible system.[4]

Further evidence for the crucial role of hexose (B10828440) phosphate (B84403) transporters comes from studies on the analogous antibiotic, fosfomycin. Deletion of the uhpT and glpT (glycerol-3-phosphate transporter) genes in S. aureus confers significant resistance to fosfomycin.

Staphylococcus aureus StrainFosfomycin MIC (µg/mL)
Newman (Wild-Type)0.5[1]
Newman-ΔuhpT32[1]
Newman-ΔglpT4[1]
Newman-ΔuhpT&glpT>1024[1]
Table 2: Fosfomycin MICs for S. aureus Newman and its transporter gene deletion mutants.[1]

These findings with fosfomycin strongly support the model where phosphonate antibiotics like this compound rely on these transporters for entry into the bacterial cell. The dramatic increase in MIC for the double knockout mutant underscores the importance of both the UhpT and GlpT systems for fosfomycin uptake in S. aureus.[1]

Signaling Pathways and Transport Mechanism

The uptake of this compound via the UhpT transporter is intricately linked to the bacterial cell's metabolic state and regulatory networks. The expression of the uhpT gene is controlled by the UhpABC two-component regulatory system.

SF2312_Uptake_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Inner Membrane cluster_intracellular Intracellular Space G6P_ext Glucose-6-Phosphate (G6P) UhpC UhpC (Sensor) G6P_ext->UhpC senses SF2312_ext This compound UhpT UhpT (Transporter) SF2312_ext->UhpT transport UhpB UhpB (Histidine Kinase) UhpC->UhpB activates UhpA UhpA (Response Regulator) UhpB->UhpA phosphorylates Enolase Enolase UhpT->Enolase inhibits uhpT_gene uhpT gene UhpA->uhpT_gene activates transcription uhpT_gene->UhpT expresses Glycolysis Glycolysis Enolase->Glycolysis blocks Cell_Death Cell Death Glycolysis->Cell_Death leads to

This compound Uptake and Mechanism of Action.

In the presence of extracellular G6P, the sensor protein UhpC activates the histidine kinase UhpB. UhpB, in turn, phosphorylates the response regulator UhpA, which then binds to the promoter of the uhpT gene, leading to the expression of the UhpT transporter protein. Once expressed, UhpT facilitates the transport of this compound across the inner bacterial membrane. Inside the cell, this compound inhibits enolase, disrupting glycolysis and ultimately leading to bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton (CAMH) broth or agar

  • This compound stock solution

  • Glucose-6-Phosphate (G6P) stock solution (filter-sterilized)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum by growing the strain to the mid-logarithmic phase in CAMH broth. Adjust the turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of this compound in CAMH broth in a 96-well plate.

  • For G6P-supplemented conditions, add G6P to the CAMH broth to a final concentration of 25 µg/mL.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plates prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound (with and without G6P) serial_dilution->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_results Determine MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Workflow for MIC Determination.
Radiolabeled this compound Uptake Assay (Proposed)

This protocol describes a method to quantify the uptake of this compound into bacterial cells using a radiolabeled version of the compound.

Materials:

  • Radiolabeled this compound (e.g., [¹⁴C]-SF2312 or [³H]-SF2312)

  • Bacterial strain of interest

  • Growth medium (e.g., M9 minimal medium) with and without G6P

  • Scintillation vials and scintillation fluid

  • Filtration apparatus with appropriate filters (e.g., 0.45 µm pore size)

  • Liquid scintillation counter

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase in the desired medium. To induce UhpT expression, supplement the medium with G6P.

  • Harvest the cells by centrifugation, wash them with a suitable buffer, and resuspend them to a specific cell density.

  • Initiate the uptake assay by adding a known concentration of radiolabeled this compound to the cell suspension.

  • At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radiolabeled compound.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • The amount of intracellular this compound can be calculated from the measured radioactivity and the specific activity of the radiolabeled compound.

Uptake_Assay_Workflow start Start grow_cells Grow and Prepare Bacterial Cells (Induce with G6P if required) start->grow_cells initiate_uptake Initiate Uptake with Radiolabeled this compound grow_cells->initiate_uptake time_points Take Aliquots at Different Time Points initiate_uptake->time_points filter_wash Rapid Filtration and Washing of Cells time_points->filter_wash measure_radioactivity Measure Radioactivity (Liquid Scintillation Counting) filter_wash->measure_radioactivity calculate_uptake Calculate Intracellular this compound Concentration measure_radioactivity->calculate_uptake end End calculate_uptake->end

Proposed Workflow for Radiolabeled this compound Uptake Assay.

Future Directions

While the role of the UhpT transporter in this compound uptake is strongly supported by the available data, further research is needed to fully elucidate the kinetics and specificity of this process. Determining the kinetic parameters (K_m and V_max) for this compound transport via UhpT would provide valuable information for understanding its efficiency of uptake and for the rational design of this compound derivatives with improved transport properties. Additionally, investigating the potential role of other transporters, such as GlpT, in this compound uptake in different bacterial species will be crucial for defining its full spectrum of activity. The development of this compound prodrugs that can bypass these transport systems could also be a promising strategy to overcome potential resistance mechanisms.

Conclusion

The glucose-6-phosphate transporter, UhpT, serves as a key entry point for the novel antibiotic this compound into susceptible bacteria such as E. coli and S. aureus. The induction of UhpT expression by G6P significantly enhances the antibacterial activity of this compound. This technical guide has provided a comprehensive overview of the current understanding of this uptake mechanism, presenting quantitative data, outlining experimental protocols, and visualizing the associated molecular pathways. A deeper understanding of this transport system will be instrumental in the development of this compound as a potential therapeutic agent and in the broader effort to combat antibiotic resistance.

References

The Enantioselective Bioactivity of SF2312: A Potent Glycolytic Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The natural phosphonate (B1237965) antibiotic SF2312 has emerged as a highly potent inhibitor of the glycolytic enzyme enolase, a critical component of cellular energy metabolism.[1][2][3][4][5] This technical guide provides an in-depth analysis of the biological activity of this compound stereoisomers, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular interactions and pathways.

Core Findings: Stereoselectivity and Potency

This compound is synthesized as a racemic mixture of diastereomers.[6][7][8] Extensive research, including X-ray crystallography, has unequivocally demonstrated that the biological activity of this compound is primarily driven by the (3S,5S)-enantiomer .[6][7][8][9] This specific stereoisomer preferentially binds to the active site of enolase, leading to potent inhibition of its enzymatic function.[6][7][8][9] The acidity of the alpha-proton at the C-3 position can lead to racemization, complicating the isolation of pure enantiomers.[7][8] To overcome this, a methylated analog, Methylthis compound, was synthesized, which confirmed the superior activity of the 3S configuration.[6][7][8][9]

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound and its analogs has been quantified across various systems. The following tables summarize the key IC50 values, providing a comparative overview of their activity.

Table 1: In Vitro Enolase Inhibition by this compound and its Analogs

CompoundEnzyme SourceIC50Reference
Racemic this compoundHuman Recombinant ENO137.9 nM[2]
Racemic this compoundHuman Recombinant ENO242.5 nM[2]
Racemic this compoundE. coli cell lysates~10 nM[6]
Racemic Methylthis compoundE. coli cell lysates~10 nM[6]
(3S)-Methylthis compoundIsolated Enzyme AssayUp to 2000-fold more potent than (3R)[7][8]
Deoxy-SF2312Trypanosoma brucei Enolase (TbENO)0.60 µM[10]
Racemic this compoundNaegleria fowleri Enolase (NfENO)0.31 µM[10]

Table 2: Cellular Activity of this compound and its Stereoisomers

CompoundCell LineEffectConcentrationReference
Racemic this compoundENO1-deleted D423 gliomaInhibition of proliferationLow µM range[2][11]
Racemic this compoundENO1-rescued D423 gliomaInhibition of proliferation>200 µM[2][11]
(3S)-Methylthis compoundENO1-deleted gliomaToxicity~2 µM[9]
(3R)-Methylthis compoundENO1-deleted gliomaMinimal toxicityUp to 400 µM[9]

Mechanism of Action: Targeting Glycolysis

This compound exerts its biological effect by inhibiting enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolytic pathway.[6][9] This inhibition disrupts cellular energy production, a mechanism that is particularly effective against cells highly reliant on glycolysis, such as certain cancer cells (the Warburg effect) and anaerobic bacteria.[1][2] The selective toxicity of this compound towards cancer cells with a homozygous deletion of the ENO1 gene highlights a promising therapeutic window, as these cells are solely dependent on the ENO2 isoform for glycolytic flux.[1][3][9][10]

Glycolysis_Inhibition cluster_glycolysis Glycolytic Pathway Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F1,6BP F1,6BP F6P->F1,6BP G3P G3P F1,6BP->G3P 1,3BPG 1,3BPG G3P->1,3BPG 3PG 3PG 1,3BPG->3PG 2PG 2PG 3PG->2PG Phosphoglycerate mutase PEP PEP 2PG->PEP Enolase Pyruvate (B1213749) Pyruvate PEP->Pyruvate Pyruvate kinase Lactate (B86563) Lactate Pyruvate->Lactate This compound This compound This compound->2PG Inhibits Enolase

Caption: Inhibition of the glycolytic pathway by this compound at the enolase step.

Experimental Protocols

The following section details the key experimental methodologies used to characterize the biological activity of this compound stereoisomers.

Enolase Activity Assays

Two primary methods are employed to measure enolase inhibition:

  • Indirect Coupled Assay: This assay links the production of PEP to the consumption of NADH. The reaction mixture contains 2-PGA, enolase, pyruvate kinase, and lactate dehydrogenase. The conversion of PEP to pyruvate by pyruvate kinase is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in fluorescence or absorbance at 340 nm.[1][11]

  • Direct Assay: This method directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm.[1][11]

Enolase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enolase or Cell Lysate Reaction_Mix Incubate Enzyme, Substrate, and Inhibitor Enzyme->Reaction_Mix Substrate 2-Phosphoglycerate (2-PGA) Substrate->Reaction_Mix Inhibitor This compound Stereoisomer Inhibitor->Reaction_Mix Indirect_Detection Coupled Assay: Pyruvate Kinase/Lactate Dehydrogenase Monitor NADH depletion (340 nm) Reaction_Mix->Indirect_Detection Direct_Detection Direct Assay: Monitor PEP formation (240 nm) Reaction_Mix->Direct_Detection Calculate_Activity Determine Rate of Reaction Indirect_Detection->Calculate_Activity Direct_Detection->Calculate_Activity IC50_Determination Plot % Inhibition vs. [Inhibitor] and calculate IC50 Calculate_Activity->IC50_Determination Cellular_Activity_Workflow cluster_treatment Cell Treatment cluster_phenotypic Phenotypic Assays cluster_mechanistic Mechanistic Assays Cells Cancer Cell Lines (e.g., ENO1-deleted glioma) Treatment Incubate with varying concentrations of this compound Cells->Treatment Proliferation Hoechst 33342 Staining Treatment->Proliferation Apoptosis YO-PRO-1 Staining Treatment->Apoptosis Target_Engagement Cellular Thermal Shift Assay (CETSA) Treatment->Target_Engagement Metabolic_Flux Mass Spectrometry / 13C-NMR Treatment->Metabolic_Flux

References

Discovering the biosynthetic pathway of SF2312

Author: BenchChem Technical Support Team. Date: December 2025

The biosynthetic pathway for the natural phosphonate (B1237965) antibiotic SF2312, produced by the actinomycete Micromonospora, has not yet been fully elucidated in publicly available scientific literature. While extensive research has focused on its potent inhibitory activity against the glycolytic enzyme enolase, the genetic and enzymatic steps involved in its formation by Micromonospora remain an area for future discovery.[1][2]

This technical guide will provide a comprehensive overview of the current knowledge on this compound, including its producing organism, chemical properties, and mechanism of action. Furthermore, it will delve into the general methodologies that researchers are likely to employ to uncover its biosynthetic pathway, providing a roadmap for future investigations in this area.

This compound: A Potent Inhibitor of Enolase

This compound, chemically known as (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, is a natural product that has garnered significant interest for its potent and specific inhibition of enolase, a crucial enzyme in the glycolysis pathway.[1][3] It is produced by actinomycetes of the genus Micromonospora.[1][2] The compound is particularly active under anaerobic conditions and exhibits broad-spectrum antibacterial activity.[1][2]

Mechanism of Action

This compound functions as a transition-state analogue inhibitor of enolase, binding tightly to the active site of the enzyme.[4] This inhibition blocks the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) during glycolysis.[3] The potent inhibitory activity of this compound is highlighted by its low nanomolar IC50 values against human enolase isoforms ENO1 and ENO2.[5]

Table 1: Inhibitory Activity of this compound against Human Recombinant Enolase

Enolase IsoformIC50 (nM)
ENO137.9
ENO242.5
Data sourced from MedchemExpress and is for research use only.[5]

Methodologies for Discovering the this compound Biosynthetic Pathway

The elucidation of the biosynthetic pathway of a natural product like this compound typically involves a combination of genomics, molecular biology, and analytical chemistry techniques. The general workflow for such a discovery process is outlined below.

experimental_workflow General Workflow for Elucidating a Natural Product Biosynthetic Pathway cluster_genomics Genomic Analysis cluster_genetics Genetic Manipulation cluster_analysis Metabolite Analysis Genome_Sequencing Genome Sequencing of Micromonospora sp. BGC_Identification Identification of Putative Biosynthetic Gene Clusters (BGCs) (e.g., using antiSMASH) Genome_Sequencing->BGC_Identification Bioinformatic Analysis Gene_Knockout Gene Knockout Studies in Micromonospora BGC_Identification->Gene_Knockout Heterologous_Expression Heterologous Expression of the BGC in a Host Organism (e.g., Streptomyces) BGC_Identification->Heterologous_Expression Production_Analysis Analysis of this compound Production Gene_Knockout->Production_Analysis Heterologous_Expression->Production_Analysis Metabolite_Profiling Metabolite Profiling (LC-MS, NMR) Production_Analysis->Metabolite_Profiling Confirmation of This compound Production enzyme_characterization Workflow for Enzymatic Characterization Gene_Expression Cloning and Overexpression of Individual Genes from the BGC in E. coli Protein_Purification Purification of Recombinant Enzymes Gene_Expression->Protein_Purification Enzyme_Assays In Vitro Reconstitution of Biosynthetic Steps Protein_Purification->Enzyme_Assays Intermediate_Identification Identification of Intermediates (HPLC, MS, NMR) Enzyme_Assays->Intermediate_Identification Pathway_Elucidation Elucidation of the Complete Biosynthetic Pathway Intermediate_Identification->Pathway_Elucidation

References

Methodological & Application

Application Note: SF2312 as a Potent Inhibitor of Enolase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enolase is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][2] This function is critical for energy production in most living organisms.[1][3] Beyond its central role in metabolism, enolase also exhibits non-glycolytic functions, acting as a plasminogen receptor and a heat shock protein, implicating it in various pathological processes, including tumor invasion and metastasis.[4] Given its importance, particularly the reliance of many cancer cells on glycolysis (the Warburg effect), enolase has emerged as a compelling target for therapeutic development.[1]

SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][3] It has been identified as a highly potent, low-nanomolar inhibitor of enolase.[1][3] this compound functions as a transition state analogue, effectively binding to the enzyme's active site.[2] Structural and functional studies have revealed that the inhibitory activity is driven specifically by the (3S,5S)-enantiomer of this compound.[2][5] Its efficacy against both prokaryotic and eukaryotic enolases highlights the conserved nature of the glycolytic pathway.[6]

Mechanism of Action

Enolase catalyzes the conversion of 2-PGA to PEP. This compound, as a transition state analogue, mimics the structure of the intermediate state of this reaction, allowing it to bind with high affinity to the enolase active site and block its catalytic activity. This inhibition disrupts the glycolytic flux, which is particularly detrimental to cells that are highly dependent on glycolysis for ATP generation, such as certain cancer cells or bacteria under anaerobic conditions.[1][7]

Quantitative Data Summary

The inhibitory potency of this compound against human enolase isoforms has been determined through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its low-nanomolar efficacy.

Enzyme SourceIsoformIC50 (nM)Reference
Human RecombinantENO137.9[8][9]
Human RecombinantENO242.5[8][9]
Lysates from D423 cells overexpressing ENO1/ENO2ENO1 & ENO2~10 - 50[1][2]

Signaling Pathway and Inhibition

The following diagram illustrates the catalytic function of enolase within the glycolysis pathway and the mechanism of its inhibition by this compound.

G cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Mechanism PGA 2-Phosphoglycerate (2-PGA) Enolase Enolase PGA->Enolase Substrate PEP Phosphoenolpyruvate (PEP) Enolase->PEP Product This compound This compound (Inhibitor) Inactive_Enolase Inactive Enolase-SF2312 Complex Enolase->Inactive_Enolase This compound->Inactive_Enolase

Caption: Enolase catalyzes the conversion of 2-PGA to PEP. This compound inhibits this by binding to enolase.

Experimental Protocols

This section provides a detailed protocol for an in vitro enolase activity assay using this compound as an inhibitor. The described method is a coupled enzyme assay that measures the decrease in NADH fluorescence, which is proportional to enolase activity.[1]

A. Materials and Reagents

  • Enzyme Source: Purified recombinant human ENO1 or ENO2, or cell/tissue lysates containing enolase.

  • Inhibitor: this compound[8][9]

  • Substrate: 2-Phospho-D-glycerate (2-PGA)

  • Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

  • Reagents:

    • Triethanolamine buffer (pH 7.4)

    • Magnesium Sulfate (MgSO₄)

    • Potassium Chloride (KCl)

    • Adenosine 5'-diphosphate (ADP)

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

    • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock

    • Lysis buffer (e.g., RIPA, NP-40, or 20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol at pH 7.4) for sample preparation[1][10]

  • Equipment:

    • 96-well black, clear-bottom microplate

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[10]

    • Multichannel pipette

    • Spectrophotometer for protein quantification (e.g., Bradford assay)[10]

B. Preparation of Solutions

  • Enolase Assay Buffer (1X): 100 mM Triethanolamine (pH 7.4), 5 mM MgSO₄, 10 mM KCl.[1] Prepare fresh and keep on ice.

  • This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).[9] Store at -20°C. Prepare serial dilutions in the Enolase Assay Buffer just before use. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Mix (2X): Prepare a 2X reaction mix in Enolase Assay Buffer containing 400 µM NADH, 2 mM ADP, excess Pyruvate Kinase, and excess Lactate Dehydrogenase.[1] The exact amounts of PK/LDH may need optimization but should be sufficient to ensure enolase is the rate-limiting step.

  • Substrate Solution (2-PGA): Prepare a stock solution of 2-PGA in water. The final concentration in the assay should be determined based on the Kₘ of the enolase being tested (e.g., a starting concentration of 5 mM was used in one study).[1]

C. Sample Preparation (Cell Lysates)

  • Culture mammalian cells to ~90% confluency.[10]

  • Wash cells once with ice-cold PBS.[10]

  • Add 0.5 mL of ice-cold Lysis Buffer, scrape the cells, and transfer to a microfuge tube.[10]

  • Lyse the cells by sonication on ice.[1][10]

  • Clarify the lysate by centrifugation at 20,000 x g for 10-30 minutes at 4°C.[1][10]

  • Collect the supernatant and determine the total protein concentration using a Bradford assay.[10]

  • Lysates can be stored at -80°C until use.[10] Dilute the lysate in Enolase Assay Buffer to the desired protein concentration for the assay.

D. Assay Procedure

  • Plate Setup: In a 96-well plate, add the following to each well:

    • Enzyme: A fixed amount of purified enolase or cell lysate diluted in Enolase Assay Buffer.

    • Inhibitor: Varying concentrations of this compound (or vehicle control - buffer with DMSO).

    • Buffer: Add Enolase Assay Buffer to bring the volume to 50 µL.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Add 50 µL of 2X Reaction Mix to each well.

  • Start Measurement: Immediately after adding the reaction mix, add the 2-PGA substrate to start the reaction. The final volume in each well should be standardized (e.g., 200 µL).

  • Kinetic Reading: Place the plate in a fluorescence plate reader and begin kinetic measurements (Ex: 360 nm, Em: 460 nm). Record readings every 30 seconds for 20-60 minutes.[10][11]

E. Data Analysis

  • Determine the rate of reaction (slope) for the linear portion of the NADH fluorescence decrease over time for each well.[10]

  • Subtract the slope of the negative control (no enzyme) from all other readings to correct for background NADH oxidation.[10]

  • Normalize the activity of the this compound-treated wells to the vehicle control (100% activity).

  • Plot the normalized enolase activity (%) against the logarithm of the this compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value of this compound.

Experimental Workflow Diagram

The diagram below outlines the key steps of the in vitro enolase activity assay protocol.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis A Prepare Assay Buffer & Reagents D Add Enzyme, this compound, & Buffer to Wells A->D B Prepare this compound Serial Dilutions B->D C Prepare Enzyme (Purified or Lysate) C->D E Pre-incubate (15 min @ 25°C) D->E F Add Reaction Mix & 2-PGA Substrate E->F G Kinetic Fluorescence Reading (Ex:360, Em:460 nm) F->G H Calculate Reaction Rate (Slope of NADH Decrease) G->H I Normalize Activity to Vehicle Control H->I J Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Workflow for the this compound in vitro enolase inhibition assay.

References

Application Notes and Protocols for SF2312 Testing Under Hypoxic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF2312 is a naturally occurring phosphonate (B1237965) that has been identified as a potent inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3][4] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a vital step for ATP production, particularly in cells relying on glycolysis. The inhibitory activity of this compound is notably enhanced under hypoxic conditions, where cells are more dependent on glycolysis for energy production due to compromised mitochondrial respiration.[1] This characteristic makes this compound a promising candidate for targeting solid tumors, which often exhibit hypoxic microenvironments and a corresponding upregulation of glycolysis, a phenomenon known as the Warburg effect.

These application notes provide a detailed protocol for testing the efficacy of this compound under hypoxic conditions. The described experiments are designed to assess the compound's impact on cell viability, its mechanism of action through the inhibition of glycolysis, and its effect on the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.

Signaling Pathway and Experimental Rationale

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, followed by proteasomal degradation.[5] In hypoxic environments, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[6] This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, upregulating proteins involved in angiogenesis, glucose transport, and glycolysis.[6][7] By inhibiting enolase, this compound disrupts the glycolytic flux, leading to decreased ATP production and selective toxicity towards cells that are highly reliant on this metabolic pathway, particularly under hypoxia.[1]

cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Glycolysis Inhibition by this compound O2 High O2 PHDs PHDs O2->PHDs HIF1a_normoxia HIF-1α PHDs->HIF1a_normoxia Hydroxylation VHL VHL HIF1a_normoxia->VHL HIF1a_hypoxia HIF-1α (stabilized) Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Low_O2 Low O2 PHDs_inactive PHDs (inactive) Low_O2->PHDs_inactive Inhibition HIF1b HIF-1β HIF1a_hypoxia->HIF1b HIF1_complex HIF-1 complex HRE HRE HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., GLUT1, VEGF) HRE->Target_Genes Transcription Glucose Glucose G6P G6P Glucose->G6P GLUT1 F6P F6P G6P->F6P FBP FBP F6P->FBP DHAP_GAP DHAP_GAP FBP->DHAP_GAP ... BPG BPG DHAP_GAP->BPG ThreePG ThreePG BPG->ThreePG TwoPG TwoPG ThreePG->TwoPG PEP PEP TwoPG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate This compound This compound This compound->PEP Inhibition cluster_assays Assays Start Start: Seed Cells Adhere Overnight Adhesion Start->Adhere Treat Treat with this compound/Vehicle Adhere->Treat Incubate Incubate (Normoxia & Hypoxia) Treat->Incubate Viability Cell Viability Assay Incubate->Viability Western Western Blot for HIF-1α Incubate->Western Glucose Glucose Uptake Assay Incubate->Glucose Lactate Lactate Production Assay Incubate->Lactate Analyze Data Analysis & Interpretation Viability->Analyze Western->Analyze Glucose->Analyze Lactate->Analyze

References

Application Notes: Cellular Thermal Shift Assay (CETSA) for SF2312 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intracellular target in a cellular environment.[1][2] This method relies on the principle of ligand-induced thermal stabilization of the target protein.[3] SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[4][5][6] These application notes provide a detailed protocol for utilizing CETSA to confirm the direct binding of this compound to enolase within cells.

Principle of the Assay

When a protein is heated, it denatures and aggregates. The temperature at which half of the protein population is denatured is known as the melting temperature (Tm).[7] The binding of a ligand, such as this compound to its target protein, enolase, can increase the protein's thermal stability.[3] This stabilization results in a higher temperature required to denature the protein, thus leading to an increase in its apparent melting temperature (a positive thermal shift, ΔTm).[8] In a CETSA experiment, cells are treated with the compound of interest, heated, and then lysed. The aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified, typically by Western blotting or other protein detection methods.[9]

Applications

  • Target Engagement Validation: Directly demonstrates that this compound binds to enolase in intact cells or cell lysates.[4]

  • Dose-Response Analysis: By performing isothermal dose-response (ITDR) CETSA, the potency of this compound in engaging its target can be quantified and expressed as an EC50 value.[10][11]

  • Structure-Activity Relationship (SAR) Studies: CETSA can be used to compare the target engagement of different this compound analogs, guiding lead optimization in drug discovery programs.[10]

  • Translational Studies: The assay can be adapted to assess this compound target engagement in more complex biological samples, such as tissue lysates.[9]

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by inhibiting enolase, a critical enzyme in the glycolytic pathway. Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP), a crucial step in the generation of ATP. By binding to enolase, this compound blocks this conversion, leading to a depletion of ATP and inhibition of cellular proliferation, particularly in cells that are highly dependent on glycolysis, such as certain cancer cells.[4][12]

SF2312_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Multiple Steps TwoPG 2-Phosphoglycerate G6P->TwoPG ... PEP Phosphoenolpyruvate TwoPG->PEP Enolase (ENO1/ENO2) Pyruvate Pyruvate PEP->Pyruvate ATP ATP Pyruvate->ATP -> TCA Cycle & Oxidative Phosphorylation This compound This compound This compound->TwoPG

This compound inhibits the glycolytic enzyme enolase.

Quantitative Data Summary

CompoundTargetCell LineAssay TypeParameterValue
CapsaicintNOX (ENOX2)T24Thermal ShiftTm (Control)48.5 °C
Tm (Capsaicin-treated)56.7 °C
ΔTm +8.2 °C

Disclaimer: The data in the table above is for Capsaicin and its target tNOX (ENOX2) and is provided for illustrative purposes only to demonstrate how CETSA data is presented.[13]

Experimental Protocols

Two common formats for CETSA are the thermal shift (melt curve) assay and the isothermal dose-response (ITDR) assay.

Thermal Shift (Melt Curve) CETSA Protocol

This protocol aims to determine the melting temperature (Tm) of enolase and the thermal shift (ΔTm) upon this compound binding.

Materials:

  • Cell line of interest (e.g., D423 glioma cells overexpressing ENO2)[4]

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4, supplemented with protease inhibitors)[4]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Enolase (e.g., anti-ENO1 or anti-ENO2) and anti-loading control (e.g., anti-Vinculin)[4]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermocycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a saturating concentration of this compound (e.g., 100 µM) or DMSO vehicle for a predetermined time (e.g., 1-3 hours) at 37°C.[4]

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape and collect cells in lysis buffer.

    • Homogenize the cell suspension using a Polytron homogenizer followed by sonication.[4]

    • Clarify the lysate by centrifugation at 20,000 x g for 10 minutes at 4°C.[4]

    • Collect the supernatant (cell lysate).

  • Heat Treatment:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Dilute the lysates to a consistent concentration in lysis buffer.[4]

    • Aliquot the lysate from each treatment group (this compound and DMSO) into separate PCR tubes.

    • Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.[4] Include a non-heated control for each treatment group.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[4]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Normalize the protein concentration of the soluble fractions.

    • Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against enolase and a loading control.

    • Incubate with an HRP-conjugated secondary antibody and visualize with a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for enolase and the loading control.

    • Normalize the enolase band intensity to the loading control.

    • Plot the normalized enolase signal as a function of temperature for both this compound-treated and DMSO-treated samples to generate melt curves.

    • Determine the Tm for each curve (the temperature at which 50% of the protein is denatured).

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample.

Isothermal Dose-Response (ITDR) CETSA Protocol

This protocol is used to determine the EC50 of this compound for enolase engagement at a fixed temperature.

Procedure:

  • Cell Culture and Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. Include a DMSO vehicle control.

    • Treat cells with the different concentrations of this compound for a predetermined time at 37°C.

  • Cell Harvesting and Lysis:

    • Follow the same procedure as in the melt curve protocol to obtain cell lysates for each this compound concentration.

  • Heat Treatment:

    • Based on the melt curve data, select a single temperature that results in approximately 50-70% protein aggregation in the absence of the ligand.

    • Heat all lysate samples (from all this compound concentrations and DMSO control) at this fixed temperature for 3 minutes in a thermocycler. Include non-heated controls for the highest and lowest this compound concentrations.

  • Separation and Analysis:

    • Follow steps 4 and 5 from the melt curve protocol to separate the soluble and aggregated proteins and perform Western blot analysis.

  • Data Analysis:

    • Quantify and normalize the enolase band intensities for each this compound concentration.

    • Plot the normalized enolase signal as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

CETSA Experimental Workflow

The following diagram illustrates the general workflow for a Cellular Thermal Shift Assay experiment.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_heat 3. Heat Treatment cluster_separation 4. Separation cluster_analysis 5. Analysis cell_culture Culture Cells treatment Treat with this compound or DMSO (Vehicle) cell_culture->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis & Clarification harvest->lysis heat Heat Lysates (Temperature Gradient or Isothermal) lysis->heat centrifuge Centrifugation to Pellet Aggregates heat->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for Enolase supernatant->wb quant Quantify Bands wb->quant data_analysis Plot Data & Determine Tm / EC50 quant->data_analysis

General workflow for a CETSA experiment.

References

Application Notes and Protocols for SF2312 Disc Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora. It functions as a potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3][4] This unique mode of action makes this compound a compound of interest for antimicrobial research and development. The disc diffusion assay is a widely used method to determine the susceptibility of bacteria to antibiotics. This document provides detailed application notes and a protocol for performing a disc diffusion assay with this compound.

Principle of the Assay

The disc diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative in vitro test to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[5][6] A paper disc impregnated with a known concentration of the antibiotic is placed on an agar (B569324) plate uniformly inoculated with the test bacterium. The antibiotic diffuses from the disc into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of growth inhibition will appear around the disc. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic.

A crucial aspect for testing this compound is its mechanism of cellular uptake. Similar to the antibiotic fosfomycin, this compound requires the bacterial hexose-6-phosphate transporter to enter the cell.[1][2] Therefore, the addition of an inducer of this transporter, such as glucose-6-phosphate (G6P), to the growth medium is essential for observing its antibacterial activity in some species like E. coli.[1]

Applications

  • Screening for Antibacterial Activity: The this compound disc diffusion assay can be used as a preliminary screen to evaluate its efficacy against a panel of pathogenic bacteria.

  • Investigating Structure-Activity Relationships: As demonstrated in research, this assay can differentiate the activity of various stereoisomers and analogues of this compound, highlighting that the (3S)-enantiomer is the biologically active form.[1]

  • Quality Control: To ensure the potency of different batches of synthesized or purified this compound.

Quantitative Data Summary

The following table summarizes the quantitative data found in the literature for this compound disc diffusion assays. It is important to note that standardized interpretive criteria (i.e., breakpoints for Susceptible, Intermediate, and Resistant categories) for this compound have not been established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). The data presented here is from specific research studies.

OrganismAntibiotic on DiscDisc PotencyMedia SupplementIncubation ConditionsZone of Inhibition (diameter)Reference
E. coliThis compound35 µgGlucose-6-Phosphate (G6P)37°C, overnight~24 mm[1]
E. coliMethylthis compound35 µgGlucose-6-Phosphate (G6P)37°C, overnight~24 mm[1]
E. coli(3S)-Methylthis compound35 µgGlucose-6-Phosphate (G6P)37°C, overnightDistinct zone of inhibition[1]
E. coli(3R)-Methylthis compound35 µgGlucose-6-Phosphate (G6P)37°C, overnightNo zone of inhibition[1]

Experimental Protocols

This section provides a detailed protocol for performing the this compound disc diffusion assay, based on the standard Kirby-Bauer method and specific requirements for this compound.

Materials

  • This compound compound

  • Sterile 6 mm paper discs

  • Mueller-Hinton Agar (MHA) plates

  • Glucose-6-Phosphate (G6P) solution (sterile)

  • Test bacterial strain(s)

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measuring zone diameters

  • Sterile forceps

  • Control antibiotic discs (e.g., ampicillin, tetracycline)

Protocol

1. Preparation of this compound Discs

1.1. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water). The concentration should be calculated to deliver the desired amount of this compound per disc (e.g., 35 µg). 1.2. Aseptically apply a precise volume of the this compound solution to each sterile 6 mm paper disc. For example, to prepare a 35 µg disc, apply 10 µL of a 3.5 mg/mL solution. 1.3. Allow the discs to dry completely in a sterile environment (e.g., a biological safety cabinet) before use. 1.4. Store the prepared discs in a desiccated, dark container at 2-8°C.

2. Inoculum Preparation

2.1. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. 2.2. Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB. 2.3. Vortex the tube to create a smooth, homogeneous suspension. 2.4. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[7] This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

3. Inoculation of Agar Plate

3.1. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension. 3.2. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.[7] 3.3. Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[7] 3.4. Allow the plate to sit for 3-5 minutes to allow the surface to dry.

4. Application of Discs

4.1. Using sterile forceps, place the prepared this compound discs and any control antibiotic discs onto the inoculated agar surface. 4.2. Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping zones of inhibition. 4.3. Gently press each disc with the forceps to ensure complete contact with the agar surface. Do not move the discs once they have been placed.

5. Incubation

5.1. Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of applying the discs. 5.2. Incubate for 18-24 hours. Do not incubate in a CO₂-enriched atmosphere, as this can alter the pH of the medium and affect the results.[7]

6. Interpretation of Results

6.1. After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disc) to the nearest millimeter using calipers or a ruler. 6.2. Measure the zones from the underside of the plate against a dark, non-reflective background. 6.3. Record the zone diameters. Since there are no established breakpoints for this compound, the results should be interpreted based on the zone size, with larger zones indicating greater susceptibility.

Visualizations

Logical Workflow for this compound Disc Diffusion Assay

SF2312_Disc_Diffusion_Workflow prep_discs 1. Prepare this compound Discs (e.g., 35 µg/disc) apply_discs 4. Apply this compound Discs prep_discs->apply_discs prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) streak_plate 3. Inoculate MHA Plate prep_inoculum->streak_plate streak_plate->apply_discs incubate 5. Incubate Plate (35°C, 18-24h) apply_discs->incubate measure_zones 6. Measure Zone of Inhibition incubate->measure_zones interpret 7. Record & Interpret Data measure_zones->interpret

Caption: Workflow for the this compound disc diffusion antibiotic susceptibility test.

Signaling Pathway: this compound Mechanism of Action

SF2312_Mechanism cluster_ext Extracellular cluster_int Intracellular extracellular extracellular membrane Bacterial Cell Membrane intracellular intracellular sf2312_ext This compound transporter Hexose-Phosphate Transporter (UhpT) sf2312_ext->transporter Uptake g6p_ext Glucose-6-Phosphate (G6P) g6p_ext->transporter Induces sf2312_int This compound transporter->sf2312_int enolase Enolase sf2312_int->enolase Inhibits glycolysis Glycolysis enolase->glycolysis Catalyzes Step atp_production ATP Production & Bacterial Growth glycolysis->atp_production

Caption: this compound inhibits bacterial growth by blocking the glycolytic enzyme enolase.

References

Application Notes and Protocols: Utilizing SF2312 to Interrogate Glycolysis in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a versatile pathogen capable of causing a wide range of infections. Its metabolic flexibility, particularly its reliance on glycolysis for energy production under anaerobic conditions found at infection sites, presents a promising target for novel antimicrobial strategies. SF2312 is a natural phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to study the role of glycolysis in the physiology and pathogenesis of S. aureus.

This compound: A Potent Inhibitor of Enolase

This compound, produced by the actinomycete Micromonospora, demonstrates strong antibacterial activity against a range of bacteria, including Staphylococcus.[1] Its mechanism of action is the inhibition of enolase (2-phospho-D-glycerate hydro-lyase), the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis. The inhibitory activity of this compound is particularly pronounced under anaerobic conditions, where bacteria like S. aureus are heavily dependent on glycolysis for ATP generation.[1][3] This characteristic makes this compound an excellent tool for investigating the consequences of glycolytic inhibition on S. aureus viability, virulence, and metabolic regulation.

Key Applications

  • Investigating the role of glycolysis in S. aureus viability under different oxygen conditions.

  • Elucidating the metabolic reprogramming of S. aureus in response to glycolytic stress.

  • Assessing the potential of enolase inhibitors as anti-staphylococcal agents.

  • Studying the link between central carbon metabolism and virulence factor production.

Data Summary

While specific quantitative data for this compound's effect on S. aureus is limited in publicly available literature, the following tables summarize the known inhibitory concentrations for human enolase and provide a template for generating analogous data in S. aureus.

Table 1: Inhibitory Concentration of this compound against Human Enolase

EnzymeIC50 (nM)Reference
Human Recombinant ENO137.9[2]
Human Recombinant ENO242.5[2]

Table 2: Expected Outcomes of this compound Treatment on S. aureus Metabolism

ParameterExpected Change with this compound TreatmentRationale
Growth (Anaerobic) Significant InhibitionHigh dependence on glycolysis for ATP production.
Growth (Aerobic) Minimal to Moderate InhibitionATP can be generated via oxidative phosphorylation.
Intracellular ATP Levels DecreaseInhibition of a key ATP-generating pathway.
Lactate (B86563) Production DecreaseBlockade of a downstream step from lactate synthesis.
2-Phosphoglycerate (2-PGA) Levels IncreaseAccumulation of the substrate of the inhibited enzyme.
Phosphoenolpyruvate (PEP) Levels DecreaseReduction in the product of the inhibited enzyme.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol determines the MIC of this compound against S. aureus under both aerobic and anaerobic conditions to demonstrate its glycolysis-dependent antibacterial activity.

Materials:

  • S. aureus strain of interest (e.g., USA300, MRSA strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • 96-well microtiter plates

  • Aerobic incubator (37°C)

  • Anaerobic chamber or gas-generating pouches (e.g., GasPak™)

  • Plate reader (600 nm)

  • Resazurin solution (optional, for viability assessment)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture S. aureus in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions of this compound: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Include a no-drug control well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate.

  • Incubation:

    • Aerobic Conditions: Incubate one plate in a standard aerobic incubator at 37°C for 18-24 hours.

    • Anaerobic Conditions: Place a second plate in an anaerobic chamber or an anaerobic jar with a gas-generating pouch and incubate at 37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus. Growth can be assessed by eye or by measuring the optical density at 600 nm using a plate reader.

Protocol 2: S. aureus Enolase Activity Assay

This protocol measures the enzymatic activity of enolase in S. aureus lysates and the inhibitory effect of this compound.

Materials:

  • S. aureus culture

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors)

  • Bead beater or sonicator

  • Bradford assay reagent for protein quantification

  • Enolase activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM MgSO4)

  • 2-Phosphoglycerate (2-PGA) substrate

  • Coupled enzyme system (Pyruvate Kinase and Lactate Dehydrogenase)

  • NADH

  • This compound

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare S. aureus Lysate:

    • Grow S. aureus to mid-log phase, harvest the cells by centrifugation, and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater or sonicator on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of the lysate using the Bradford assay.

  • Enolase Activity Assay:

    • In a 96-well plate, prepare a reaction mixture containing enolase activity assay buffer, NADH, ADP, pyruvate (B1213749) kinase, and lactate dehydrogenase.

    • Add a standardized amount of S. aureus lysate to each well.

    • To test for inhibition, pre-incubate the lysate with various concentrations of this compound for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the substrate, 2-PGA.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the enolase activity.

  • Data Analysis: Calculate the specific activity of enolase (units/mg of protein) and determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Measurement of Intracellular ATP Levels

This protocol quantifies the impact of this compound on the energy status of S. aureus.

Materials:

  • S. aureus culture

  • This compound

  • ATP extraction reagent (e.g., perchloric acid or a commercial reagent)

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

  • Microcentrifuge

Procedure:

  • Treat S. aureus with this compound: Grow S. aureus to mid-log phase and treat with this compound at a concentration near its MIC for a defined period (e.g., 1-2 hours). Include an untreated control.

  • ATP Extraction:

    • Harvest a defined number of cells by centrifugation.

    • Rapidly extract intracellular ATP by resuspending the cell pellet in an ice-cold ATP extraction reagent.

    • Neutralize the extract if using an acid-based extraction method.

    • Clarify the extract by centrifugation.

  • ATP Quantification:

    • Use a commercial ATP assay kit according to the manufacturer's instructions.

    • Briefly, add the ATP extract to the luciferin/luciferase reaction mixture.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the intracellular ATP concentration in the samples and normalize it to the cell number or total protein content. Compare the ATP levels in this compound-treated and untreated cells.

Protocol 4: Metabolomic Analysis of Glycolytic Intermediates

This protocol outlines the steps for analyzing changes in the levels of glycolytic intermediates in S. aureus following this compound treatment using LC-MS.

Materials:

  • S. aureus culture

  • This compound

  • Quenching solution (e.g., -80°C methanol)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Standards for glycolytic intermediates (e.g., 2-PGA, PEP, lactate, pyruvate)

Procedure:

  • Sample Collection and Quenching:

    • Grow S. aureus to mid-log phase and treat with this compound.

    • Rapidly quench metabolic activity by adding the culture to a quenching solution kept at a very low temperature.

    • Harvest the cells by centrifugation at a low temperature.

  • Metabolite Extraction:

    • Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent.

    • Lyse the cells (e.g., by bead beating or sonication) in the extraction solvent.

    • Clarify the extract by centrifugation to remove cell debris.

  • LC-MS Analysis:

    • Analyze the metabolite extract using a suitable LC-MS method optimized for the separation and detection of polar metabolites like glycolytic intermediates.

    • Use authentic standards to confirm the identity and quantify the concentration of the metabolites of interest.

  • Data Analysis: Compare the relative abundance of glycolytic intermediates in this compound-treated and untreated samples. Look for the expected accumulation of 2-PGA and depletion of PEP and downstream metabolites like pyruvate and lactate.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its study.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P BPG13 1,3-BPG DHAP_G3P->BPG13 PG3 3-PG BPG13->PG3 PG2 2-PGA PG3->PG2 Enolase Enolase PG2->Enolase PEP PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Enolase->PEP This compound This compound This compound->Enolase

Caption: this compound inhibits the enolase step of glycolysis.

Experimental_Workflow cluster_culture Bacterial Culture cluster_assays Downstream Assays Culture S. aureus Culture Treatment This compound Treatment Culture->Treatment MIC MIC Determination (Aerobic vs. Anaerobic) Treatment->MIC EnolaseAssay Enolase Activity Assay Treatment->EnolaseAssay ATPAssay ATP Level Measurement Treatment->ATPAssay Metabolomics Metabolomic Analysis Treatment->Metabolomics

Caption: Workflow for studying this compound in S. aureus.

References

Application Notes and Protocols for SF2312 in Organotypic Brain Slice Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF2312 is a potent, naturally occurring phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase.[1][2][3] By targeting a fundamental step in cellular energy metabolism, this compound presents a unique tool for investigating the role of glycolysis in neuronal function, neurodegeneration, and neuroinflammation. Organotypic brain slice cultures (OBSCs) offer an exceptional ex vivo model system that preserves the complex three-dimensional cytoarchitecture and synaptic connectivity of the brain, making them an ideal platform for studying the effects of pharmacological agents like this compound on intact neural circuits.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the proposed use of this compound in OBSCs. The information is intended to guide researchers in designing and executing experiments to explore the impact of enolase inhibition on neuronal viability, glial activity, and inflammatory responses within a physiologically relevant context.

Mechanism of Action of this compound

This compound exerts its biological effects by inhibiting enolase, a critical enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][7] As a transition state analogue, this compound binds to the active site of both enolase isoforms, ENO1 and ENO2, with high affinity, leading to a blockade of glycolysis and subsequent depletion of cellular ATP.[1][3][7] This disruption of energy metabolism has been shown to be selectively toxic to cells that are highly dependent on glycolysis, such as certain cancer cells.[1][2][8] In the context of the brain, where both neurons and glial cells have high energy demands, targeting enolase with this compound can provide valuable insights into the metabolic vulnerabilities of different neural cell types.

Signaling Pathway

SF2312_Glycolysis_Inhibition cluster_glycolysis Glycolytic Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ... TwoPGA 2-Phosphoglycerate (2-PGA) G6P->TwoPGA ... PEP Phosphoenolpyruvate (PEP) TwoPGA->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP_gen ATP Generation Pyruvate->ATP_gen TCA Cycle & Oxidative Phosphorylation This compound This compound This compound->Inhibition

Caption: Inhibition of the glycolytic pathway by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on existing literature. This data can serve as a reference for dose-response studies in organotypic brain slice cultures.

Table 1: In Vitro Enolase Inhibition

Parameter Target Value Reference
IC₅₀ Human Recombinant ENO1 37.9 nM [2]
IC₅₀ Human Recombinant ENO2 42.5 nM [2]

| IC₅₀ | Enolase from various sources | 10 - 50 nM |[1] |

Table 2: Cellular Effects on ENO1-Deleted Glioma Cells

Parameter Cell Line Concentration Effect Reference
Proliferation Inhibition D423 (ENO1-deleted) Low µM range Significant inhibition [2][8]
Proliferation Inhibition D423 (ENO1-rescued) > 200 µM Minimal inhibition [2][8]
Apoptosis Induction D423 (ENO1-deleted) Starting at 12.5 µM Increased cell death [8]

| ATP Depletion | D423 (ENO1-deleted) | 10-25 µM | Significant decrease |[1][8] |

Experimental Protocols

Protocol 1: Preparation of Organotypic Brain Slice Cultures

This protocol is adapted from established methods for preparing organotypic hippocampal or cortical slice cultures from postnatal day 8-10 (P8-P10) mouse or rat pups.[4][5][9]

Materials:

  • Postnatal day 8-10 mouse/rat pups

  • Dissection medium: Gey's Balanced Salt Solution (GBSS) supplemented with 25 mM D-glucose, chilled to 4°C and continuously bubbled with 95% O₂/5% CO₂.

  • Culture medium: 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), 1 mM L-glutamine, 25 mM D-glucose, and 1% penicillin-streptomycin.[5][10]

  • Sterile dissecting tools

  • Vibratome (e.g., Leica VT1000S)

  • 30 mm, 0.4 µm pore size cell culture inserts (e.g., Millicell-CM)

  • 6-well culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Anesthetize and decapitate P8-P10 pups in accordance with approved animal welfare protocols.

  • Under sterile conditions, dissect the brain and place it in ice-cold, oxygenated dissection medium.

  • Isolate the desired brain region (e.g., hippocampus or cortex).

  • Mount the brain tissue onto the vibratome stage using cyanoacrylate glue.

  • Cut 300-400 µm thick slices in the desired orientation (e.g., coronal or sagittal).[4][5]

  • Collect the slices in a petri dish containing cold, oxygenated dissection medium.

  • Prepare 6-well plates by adding 1 mL of culture medium to each well and placing a cell culture insert into each well.

  • Carefully transfer 1-3 slices onto the surface of each insert using a modified Pasteur pipette.[4][9]

  • Remove any excess medium from the top of the insert to ensure an air-liquid interface.

  • Place the culture plates in a humidified incubator at 37°C with 5% CO₂.

  • Change the culture medium every 2-3 days. Allow slices to stabilize for at least 7 days in vitro (DIV) before initiating experiments.

Protocol 2: Treatment of Brain Slices with this compound

Materials:

  • Stabilized organotypic brain slice cultures (≥ 7 DIV)

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO, store at -80°C)

  • Fresh culture medium

Procedure:

  • Prepare fresh culture medium containing the desired final concentrations of this compound. Based on existing data, a concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments.

  • Include a vehicle control group (medium with the same concentration of the solvent used for the this compound stock).

  • Carefully aspirate the old medium from the wells of the culture plates.

  • Add 1 mL of the this compound-containing medium or vehicle control medium to each well.

  • Return the plates to the incubator. The duration of treatment will depend on the experimental endpoint (e.g., 24-72 hours for viability assays, shorter time points for metabolic flux analysis).

Protocol 3: Assessment of Neuronal Viability and Cell Death

A. Propidium (B1200493) Iodide (PI) Staining for Cell Death:

  • Add propidium iodide (PI) to the culture medium at a final concentration of 2-5 µg/mL.

  • Incubate for 30 minutes to 2 hours at 37°C.

  • Image the slices using a fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm). The intensity of PI fluorescence correlates with the extent of cell death.

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

  • Collect the culture medium at the end of the treatment period.

  • Measure the amount of LDH released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Results can be expressed as a percentage of the total LDH released from a positive control group (slices treated with a lysis buffer).

C. Immunofluorescence for Neuronal Markers:

  • At the end of the experiment, fix the slices in 4% paraformaldehyde (PFA) for 2-4 hours at 4°C.

  • Wash the slices with phosphate-buffered saline (PBS).

  • Perform immunostaining using primary antibodies against neuronal markers (e.g., NeuN for mature neurons, MAP2 for dendrites) and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia).

  • Use appropriate fluorescently labeled secondary antibodies for visualization.

  • Image the stained slices using a confocal or fluorescence microscope to assess changes in neuronal morphology, density, and glial activation.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Analysis Start Start: P8-P10 Mouse/Rat Pups Dissection Brain Dissection & Slicing (300-400 µm) Start->Dissection Culture Establish Organotypic Cultures on Inserts (≥ 7 DIV) Dissection->Culture Treatment This compound Treatment (e.g., 1-100 µM for 24-72h) + Vehicle Control Culture->Treatment Viability Neuronal Viability Assays (PI Staining, LDH Assay) Treatment->Viability Immunostaining Immunofluorescence (NeuN, MAP2, Iba1, GFAP) Treatment->Immunostaining Metabolism Metabolic Assays (ATP levels, Glucose uptake) Treatment->Metabolism Analysis Data Acquisition & Analysis (Microscopy, Plate Reader) Viability->Analysis Immunostaining->Analysis Metabolism->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Proposed experimental workflow for this compound application.

Potential Applications and Expected Outcomes

  • Modeling Metabolic Stress: this compound can be used to induce a state of acute metabolic stress in a complex brain tissue environment. This allows for the study of how different cell types (neurons, astrocytes, microglia) respond to energy deprivation and the subsequent effects on neuronal function and survival.

  • Investigating Neuroprotection: The OBSC model treated with this compound can serve as a platform for screening neuroprotective compounds that may rescue neurons from metabolic failure.

  • Studying Neuroinflammation: Glycolysis is intricately linked to inflammatory processes in microglia and astrocytes.[11][12][13] By inhibiting enolase, this compound may modulate the inflammatory response to other stimuli (e.g., lipopolysaccharide) in the slice cultures. This can be assessed by examining changes in microglial morphology and cytokine release.

  • Drug Development: For drug development professionals, this system provides a more physiologically relevant model than dissociated cell cultures to test the neurotoxic potential of new compounds that may interfere with cellular metabolism.

Disclaimer: The application of this compound in organotypic brain slice cultures is a proposed use based on the compound's known mechanism of action and established culture methodologies. Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific research questions. All experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for SF2312 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF2312 is a potent natural product inhibitor of the glycolytic enzyme enolase.[1][2][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a critical step in glycolysis.[4] In cancer cells exhibiting the Warburg effect, there is a heightened reliance on glycolysis for energy production.[4] Notably, some cancers, such as specific gliomas, harbor a homozygous deletion of the ENO1 gene, making them exclusively dependent on the ENO2 isoform for survival.[4] this compound inhibits both ENO1 and ENO2 with nanomolar potency, and this selective vulnerability makes it a promising therapeutic agent for ENO1-deleted cancers.[5][6] In vitro studies have demonstrated the selective toxicity of this compound against ENO1-deleted glioma cell lines.[4][6]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical in vivo xenograft models, with a focus on ENO1-deleted glioma.

Mechanism of Action: Targeting Glycolysis in ENO1-Deleted Cancers

This compound acts as a transition state analog inhibitor of enolase.[4] By binding to the active site of both ENO1 and ENO2, it blocks the dehydration of 2-PGA to PEP. This inhibition leads to a bottleneck in the glycolytic pathway, resulting in the accumulation of upstream metabolites and the depletion of downstream products, including pyruvate (B1213749) and lactate.[4] This disruption of glycolysis leads to a rapid decrease in intracellular ATP levels, ultimately triggering cell death in cancer cells that are highly dependent on this metabolic pathway.[4]

The selective antitumor activity of this compound is most pronounced in cancer cells with a homozygous deletion of the ENO1 gene. These cells are entirely reliant on the ENO2 isoform to maintain glycolytic flux. Inhibition of the remaining enolase activity by this compound is therefore synthetically lethal to ENO1-deleted cancer cells.[4]

cluster_glycolysis Glycolysis Pathway cluster_inhibition This compound Inhibition cluster_cell_fate Cellular Consequence in ENO1-Deleted Cancer Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-Phosphate Dihydroxyacetone Phosphate F16BP->GAP_DHAP BPG13 1,3-Bisphosphoglycerate GAP_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Enolase PG2->Enolase Substrate Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate Lactate Dehydrogenase ATP_depletion ATP Depletion This compound This compound This compound->Enolase Inhibition Enolase->PEP Cell_Death Selective Cell Death ATP_depletion->Cell_Death

Figure 1: this compound Signaling Pathway in ENO1-Deleted Cancer Cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against ENO1-deleted glioma cell lines.

Cell LineENO1 StatusAssayIC50 / EffectCitation
D423DeletedProliferation (2 weeks)Low µM range[4][6]
D423 ENO1-rescuedIntactProliferation (2 weeks)>200 µM[4][6]
D423DeletedApoptosis InductionStarts at 12.5 µM[1]
D423 ENO1-rescuedIntactApoptosis InductionStarts at 400 µM[1]
Gli56DeletedSelective ToxicityDemonstrated[4]
Human Recombinant ENO1N/AEnzyme Inhibition37.9 nM[6]
Human Recombinant ENO2N/AEnzyme Inhibition42.5 nM[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Potency

1.1. Cell Culture

  • Culture ENO1-deleted glioma cell lines (e.g., D423, Gli56) and their isogenic ENO1-rescued counterparts in appropriate media (e.g., DMEM with 10% FBS).

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

1.2. Proliferation Assay

  • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 500 µM).

  • Incubate for the desired period (e.g., 72 hours or up to 2 weeks for longer-term effects).

  • Assess cell viability using a suitable method, such as the Hoechst 33342 staining for cell number determination.[1]

1.3. Apoptosis Assay

  • Seed cells in 6-well plates.

  • Treat with this compound at various concentrations for 24-72 hours.

  • Stain cells with an apoptosis marker (e.g., YO-PRO-1) and a nuclear counterstain (e.g., Hoechst 33342).[1]

  • Quantify the percentage of apoptotic cells using fluorescence microscopy or flow cytometry.

Protocol 2: Orthotopic Glioma Xenograft Model

Note: Direct in vivo data for this compound is limited, likely due to poor cell permeability.[2] A pro-drug approach, such as with POMHEX (a Pivaloyloxymethyl ester pro-drug of this compound), has shown significant efficacy.[2] The following protocol is a general guideline for an orthotopic glioma xenograft model and can be adapted for this compound or its pro-drugs.

2.1. Cell Preparation

  • Harvest logarithmically growing ENO1-deleted glioma cells (e.g., D423).

  • Wash cells with sterile, serum-free medium or PBS.

  • Resuspend cells to a final concentration of 1 x 10^8 cells/mL in serum-free medium.

2.2. Animal Model

  • Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

2.3. Intracranial Cell Implantation

  • Secure the anesthetized mouse in a stereotactic frame.

  • Create a small burr hole in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Slowly inject 2-5 µL of the cell suspension (2-5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm using a Hamilton syringe.

  • Withdraw the needle slowly and suture the incision.

  • Monitor the animals for recovery.

2.4. Tumor Growth Monitoring

  • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[2][7]

  • Begin imaging approximately 7-10 days post-implantation.

2.5. Drug Formulation and Administration

  • Important: Due to the likely poor bioavailability of this compound, a pro-drug formulation is recommended for in vivo studies.[2]

  • Prepare the pro-drug of this compound (e.g., POMHEX) in a suitable vehicle (e.g., a solution of 5% N-methyl-2-pyrrolidone, 30% polyethylene (B3416737) glycol 400, and 65% propylene (B89431) glycol).

  • Once tumors are established (e.g., a detectable bioluminescence signal or a volume of ~50-100 mm³ by MRI), randomize mice into treatment and control groups.

  • Administer the drug via an appropriate route, such as intraperitoneal (IP) injection or oral gavage. The dosing schedule will need to be optimized, but a starting point could be daily or every-other-day administration.

2.6. Efficacy Assessment

  • Continue to monitor tumor volume throughout the treatment period.

  • Record animal body weights and monitor for any signs of toxicity.

  • The primary endpoint is typically tumor growth inhibition or regression. Survival can be a secondary endpoint.

  • At the end of the study, euthanize the animals and collect tumor tissue for further analysis (e.g., histology, western blotting for pharmacodynamic markers).

cluster_setup Model Setup cluster_monitoring Tumor Growth and Treatment cluster_analysis Efficacy and Data Analysis Cell_Culture Culture ENO1-deleted Glioma Cells (e.g., D423) Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation Orthotopic Intracranial Implantation in Mice Cell_Harvest->Implantation Tumor_Monitoring Monitor Tumor Growth (Bioluminescence/MRI) Implantation->Tumor_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Monitoring->Randomization Treatment Administer this compound Pro-drug (e.g., POMHEX) or Vehicle Randomization->Treatment Efficacy_Assessment Assess Tumor Growth Inhibition and Survival Treatment->Efficacy_Assessment Toxicity_Monitoring Monitor Animal Weight and Clinical Signs Treatment->Toxicity_Monitoring Endpoint_Analysis Endpoint Tissue Analysis (Histology, Biomarkers) Efficacy_Assessment->Endpoint_Analysis

Figure 2: Experimental Workflow for this compound Pro-drug in an Orthotopic Xenograft Model.

Concluding Remarks

This compound represents a promising therapeutic strategy for the targeted treatment of ENO1-deleted cancers. While its in vitro selectivity is well-documented, its translation to in vivo models requires careful consideration of its pharmacological properties. The use of pro-drug strategies has shown promise in overcoming the likely poor cell permeability of the parent compound. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and its derivatives in relevant xenograft models. Further optimization of dosing regimens and vehicle formulations will be critical for advancing this novel therapeutic agent towards clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing SF2312 Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing prodrug strategies to overcome the cell permeability challenges of SF2312, a potent natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a natural product antibiotic produced by the actinomycete Micromonospora.[1][2] It is a highly potent, low-nanomolar inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][4] By inhibiting this step, this compound disrupts glycolysis, which is critical for energy production, particularly in anaerobic organisms and cancer cells exhibiting the Warburg effect.[1] This mechanism explains its efficacy under anaerobic conditions and its selective toxicity towards cancer cells with deletions in the ENO1 gene.[1][2]

Q2: Why does this compound exhibit poor cell permeability?

The primary challenge with this compound is its poor cell permeability, which is largely due to the presence of a negatively charged phosphonate moiety in its structure.[1][5] This polar group hinders its ability to passively diffuse across the lipophilic cell membrane, limiting its intracellular concentration and overall efficacy in cell-based assays and in vivo models.[5][6]

Q3: What is a prodrug and how can it improve this compound's permeability?

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. The prodrug approach is a well-established strategy to overcome poor physicochemical properties of a drug, such as low permeability.[7][8][9] For this compound, a prodrug strategy involves masking the polar phosphonate group with a lipophilic moiety.[7][8] This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane.[] Once inside the cell, the lipophilic mask is cleaved by intracellular enzymes (e.g., esterases), releasing the active this compound to inhibit enolase.[11]

Q4: What are some common prodrug strategies for polar molecules like this compound?

Common strategies for masking polar functional groups like phosphonates include the use of esters, such as the pivaloyloxymethyl (POM) ester.[5] This approach has been shown to increase the potency of this compound in cell-based systems by approximately 50-fold.[5] Other potential promoieties include amino acid esters, which can also leverage transporter-mediated uptake, and other biocompatible esters that can be readily cleaved intracellularly.[][12]

Q5: How can I confirm if my this compound prodrug is successfully entering the cell and converting to the active drug?

Confirmation involves a multi-step process:

  • Permeability Assessment: Conduct in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays to quantify the improved membrane transport of the prodrug compared to the parent this compound.

  • Intracellular Concentration Measurement: Treat cells with the prodrug, followed by cell lysis and subsequent analysis by LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the intracellular concentrations of both the intact prodrug and the released this compound.

  • Target Engagement Assay: Measure the inhibition of enolase activity within the cell. This can be done by quantifying the ratio of enolase substrate (2-PGA) to its product (PEP) using metabolomic approaches.[13]

  • Cell-Based Potency Assay: Evaluate the cytotoxicity or anti-proliferative effects of the prodrug in relevant cancer cell lines (e.g., ENO1-deleted glioma cells) and compare its EC50 value to that of the parent this compound.[1][2]

Troubleshooting Guides

Problem: Low intracellular concentration of active this compound despite prodrug administration.

Possible Cause Suggested Solution
Poor Permeability of the Prodrug The chosen promoiety may not be lipophilic enough. Re-evaluate the LogP of the prodrug. Consider synthesizing analogs with different lipophilic masks.
Inefficient Intracellular Conversion The intracellular enzymes (e.g., esterases) may not be efficiently cleaving the promoiety. Assess the stability of the prodrug in cell lysates. If conversion is slow, consider a different linker that is more susceptible to cleavage by common intracellular enzymes.
Active Efflux of the Prodrug The prodrug might be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Conduct permeability assays in the presence of known efflux pump inhibitors to test this hypothesis. If efflux is confirmed, the prodrug may need to be redesigned to avoid recognition by these transporters.
Prodrug Instability The prodrug may be unstable in the experimental medium, degrading before it can enter the cells. Evaluate the stability of the prodrug in cell culture medium at 37°C over time. If instability is an issue, a more stable promoiety is required.

Problem: High variability in permeability assay results.

Possible Cause Suggested Solution
Inconsistent Cell Monolayer Integrity (Caco-2) Ensure consistent cell seeding density and culture conditions. Regularly measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity before each experiment.
Compound Precipitation The prodrug may have poor aqueous solubility, leading to precipitation in the assay buffer. Determine the aqueous solubility of the compound. If necessary, use a co-solvent (e.g., DMSO) at a low, non-toxic concentration.
Inaccurate Quantification The analytical method (e.g., LC-MS/MS) may lack precision or accuracy. Validate the analytical method for linearity, limit of detection (LOD), limit of quantification (LOQ), and reproducibility.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound and its Prodrug (POM-SF2312)

CompoundMolecular Weight ( g/mol )Calculated LogPAqueous Solubility (µg/mL)Enolase IC50 (nM)[2]Cell-Based EC50 (µM) (ENO1-deleted cells)[5]
This compound 211.1-2.5>1000~40>10
POM-SF2312 325.20.8<10Inactive (Prodrug)~0.2

Table 2: Permeability of this compound and POM-SF2312 in Caco-2 Cells

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
This compound <0.1N/A
POM-SF2312 5.21.2
Propranolol (High Permeability Control) >10<2
Atenolol (Low Permeability Control) <0.5>2

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts at a density of 6 x 10⁴ cells/cm² and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values >200 Ω·cm².

  • Assay Preparation: Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Compound Application: Add the test compound (this compound or its prodrug) to the apical (A) side of the Transwell insert. To the basolateral (B) side, add fresh HBSS.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Intracellular Prodrug to Drug Conversion Assay

  • Cell Seeding: Plate a suitable cancer cell line (e.g., D423 ENO1-deleted glioma cells) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the this compound prodrug at a desired concentration for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Cell Harvesting and Lysis: At each time point, wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Sample Preparation: Precipitate proteins from the cell lysate using cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both the intact prodrug and the released this compound.

  • Data Analysis: Plot the concentrations of the prodrug and this compound over time to determine the rate of intracellular conversion.

Visualizations

SF2312_Signaling_Pathway cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F1,6BP F1,6BP F6P->F1,6BP Multiple Steps DHAP_G3P DHAP_G3P F1,6BP->DHAP_G3P Multiple Steps 1,3BPG 1,3BPG DHAP_G3P->1,3BPG Multiple Steps 3PG 3PG 1,3BPG->3PG Multiple Steps 2PG 2PG 3PG->2PG Multiple Steps PEP PEP 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate This compound This compound This compound->2PG Inhibits Enolase

Caption: this compound inhibits the enolase-catalyzed conversion of 2-PGA to PEP in the glycolysis pathway.

Prodrug_Strategy_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing Identify this compound Permeability Issue Identify this compound Permeability Issue Select Lipophilic Promoiety Select Lipophilic Promoiety Identify this compound Permeability Issue->Select Lipophilic Promoiety Synthesize Prodrug Synthesize Prodrug Select Lipophilic Promoiety->Synthesize Prodrug PAMPA / Caco-2 Permeability Assay PAMPA / Caco-2 Permeability Assay Synthesize Prodrug->PAMPA / Caco-2 Permeability Assay Intracellular Conversion Assay Intracellular Conversion Assay PAMPA / Caco-2 Permeability Assay->Intracellular Conversion Assay Cell-Based Potency Assay Cell-Based Potency Assay Intracellular Conversion Assay->Cell-Based Potency Assay Pharmacokinetic Studies Pharmacokinetic Studies Cell-Based Potency Assay->Pharmacokinetic Studies Efficacy Studies in Animal Models Efficacy Studies in Animal Models Pharmacokinetic Studies->Efficacy Studies in Animal Models

Caption: Workflow for the design and evaluation of this compound prodrugs.

Troubleshooting_Logic_Tree Low Efficacy Low Efficacy Check Permeability Check Permeability Low Efficacy->Check Permeability Is prodrug permeable? Check Conversion Check Conversion Check Permeability->Check Conversion Yes Redesign Promoiety Redesign Promoiety Check Permeability->Redesign Promoiety No Check Efflux Check Efflux Check Conversion->Check Efflux Yes Modify Linker Modify Linker Check Conversion->Modify Linker No Target Engagement OK Target Engagement OK Check Efflux->Target Engagement OK No Use Efflux Inhibitors / Redesign Use Efflux Inhibitors / Redesign Check Efflux->Use Efflux Inhibitors / Redesign Yes

Caption: Troubleshooting logic for low efficacy of this compound prodrugs.

References

Technical Support Center: SF2312 Prodrug POMHEX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and use of the SF2312 prodrug, POMHEX. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure successful experimentation.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with POMHEX.

Problem Potential Cause Recommended Solution
High toxicity in ENO1-wildtype (WT) control cell lines 1. Concentration too high: Off-target effects can occur at elevated concentrations.[1] 2. Pulsed vs. Continuous Exposure: Continuous exposure may lead to increased toxicity in sensitive cell lines.[2] 3. Contamination: The POMHEX stock solution or cell culture may be contaminated.1. Perform a dose-response curve to determine the optimal concentration. For many glioma cell lines, concentrations should be kept in the nanomolar range for ENO1-deleted cells, while WT cells can tolerate micromolar levels.[1] 2. Consider a pulsed exposure. For instance, exposing cells to POMHEX for 1 hour followed by a wash and replacement with fresh media has been shown to widen the therapeutic window.[2] 3. Ensure sterile handling techniques and regularly test for mycoplasma contamination. Prepare fresh stock solutions.
Low or no efficacy in ENO1-deleted cell lines 1. Inactive Compound: The prodrug may not be efficiently converted to its active form, HEX, within the cells.[2][3][4] 2. Incorrect Cell Line: The ENO1 deletion status of the cell line may be incorrect. 3. Compound Degradation: POMHEX or its precursor, POMSF, may have degraded due to poor stability.[1][5]1. Confirm intracellular conversion by metabolic analysis (e.g., liquid chromatography-mass spectrometry) to detect HEX. 2. Verify the ENO1 deletion status of your cell line using genomic techniques (e.g., PCR, Western blot). 3. POMHEX is more stable than its predecessor, POMSF.[1][5] However, it is still advisable to prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments 1. Variability in Cell Culture Conditions: Factors such as cell passage number, confluence, and media composition can affect experimental outcomes. 2. Inconsistent Drug Preparation: Differences in the preparation of POMHEX stock solutions can lead to variability.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Standardize the procedure for preparing and diluting POMHEX.
Difficulty with in vivo studies 1. Sub-optimal Pharmacokinetics: POMHEX has a short half-life in rodents due to high carboxylesterase activity in their plasma.[2] 2. Poor Aqueous Stability of Related Compounds: While POMHEX is more stable, related compounds like POMSF have shown poor aqueous stability.[1][5]1. Be aware of the rapid conversion of POMHEX to its hemi-ester and active HEX form, especially in mice.[2] Intact POMHEX may be undetectable in plasma shortly after administration. Pharmacokinetic profiles are expected to be more favorable in primates.[2] 2. For in vivo administration, ensure proper formulation to maintain compound integrity.

Frequently Asked Questions (FAQs)

Synthesis and Formulation

Q1: What is the rationale behind creating the POMHEX prodrug from this compound?

A1: this compound is a potent natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase.[6][7][8] However, it has poor cell permeability.[1][5] The addition of pivaloyloxymethyl (POM) ester groups creates the prodrug POMHEX, which is more lipophilic and can more readily cross cell membranes.[9] Once inside the cell, these POM groups are cleaved by intracellular esterases to release the active drug, HEX.[2][3][4] This strategy increases the intracellular concentration of the active inhibitor, enhancing its potency in cell-based assays by approximately 50- to 100-fold compared to this compound.[1][5]

Q2: Are there any key considerations for the synthesis of POMHEX?

A2: The synthesis of POMHEX is a multi-step process.[9] A key precursor, this compound, can be challenging to work with due to its racemic nature and the potential for epimerization at the C-3 and C-5 positions under alkaline conditions.[10] The synthesis of the bis-POM prodrug involves the reaction of the parent compound with an appropriate POM-containing reagent.[9]

Mechanism of Action

Q3: How is POMHEX activated within the cell?

A3: POMHEX is biologically inactive and requires a two-step intracellular bioactivation process. First, the uncharged POMHEX rapidly diffuses across the cell membrane. Inside the cell, high carboxylesterase activity hydrolyzes one of the POM ester groups, trapping the now negatively charged mono-ester form within the cell. Subsequently, phosphodiesterases cleave the second POM group, releasing the fully active enolase inhibitor, HEX.[2][9]

Q4: What is the molecular target of POMHEX, and what is the principle of "collateral lethality"?

A4: The active form of POMHEX, HEX, targets and inhibits enolase, a critical enzyme in the glycolysis pathway.[3][4][6] There are two isoforms of enolase, ENO1 and ENO2, which are functionally redundant.[3][4] Some cancers, like glioblastoma, have a homozygous deletion of the ENO1 gene.[3][4] These cancer cells survive by relying solely on the ENO2 isoform.[3][4] By inhibiting both enolase isoforms (with a preference for ENO2), HEX selectively kills these ENO1-deleted cancer cells while having minimal effect on healthy cells with both isoforms.[1][3][4] This therapeutic strategy is known as "collateral lethality".[2][3]

Experimental Design

Q5: What are the recommended cell lines for studying POMHEX?

A5: A typical experimental setup includes:

  • ENO1-deleted cells: D423-MG or Gli56 are commonly used glioblastoma cell lines with a homozygous deletion of ENO1.[8][9]

  • ENO1-isogenic rescued cells: As a control, the ENO1-deleted cell line (e.g., D423) can be engineered to re-express ENO1 (D423 ENO1).[8][9]

  • ENO1-wildtype cells: LN319 is an example of a glioblastoma cell line with intact ENO1 and can be used as a negative control.[9]

Q6: What are typical effective concentrations and treatment durations for POMHEX in cell culture?

A6: POMHEX exhibits high potency against ENO1-deleted glioma cells, with IC50 values typically in the low nanomolar range (e.g., <30 nM).[1][5] In contrast, cell lines with intact ENO1 can tolerate micromolar concentrations.[1][5] For cell proliferation and viability assays, treatment durations can range from 72 hours to two weeks.[2][8] For metabolic flux analysis using 13C-glucose tracing, a 72-hour treatment with approximately 10 µM of the parent compound this compound has been shown to be effective in blocking glycolysis at the enolase step.[8]

Experimental Protocols

Cell Viability Assay
  • Cell Plating: Plate cells (e.g., D423, D423 ENO1, LN319) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of POMHEX in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of POMHEX. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.

  • Data Analysis: Calculate the IC50 values for each cell line by plotting cell viability against the logarithm of the drug concentration.

Visualizations

POMHEX_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space POMHEX_out POMHEX (Lipophilic, Uncharged) POMHEX_in POMHEX POMHEX_out->POMHEX_in Passive Diffusion Mono_POM Mono-POM Intermediate (Negatively Charged, Trapped) POMHEX_in->Mono_POM Carboxylesterases HEX HEX (Active Inhibitor) Mono_POM->HEX Phosphodiesterases Enolase Enolase (ENO2) HEX->Enolase Inhibition Glycolysis_Inhibition Glycolysis Inhibition Enolase->Glycolysis_Inhibition

Caption: Intracellular bioactivation pathway of the POMHEX prodrug.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_lines Select Cell Lines (ENO1-deleted, Rescued, WT) start->cell_lines pomhex_prep Prepare POMHEX Stock (e.g., in DMSO) start->pomhex_prep cell_culture Cell Culture & Seeding cell_lines->cell_culture treatment Treat Cells with POMHEX (Dose-Response) pomhex_prep->treatment cell_culture->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Cell Viability Assay (e.g., CTG) incubation->viability metabolism Metabolic Analysis (e.g., 13C Tracing) incubation->metabolism cell_death Cell Death Assay (e.g., Apoptosis) incubation->cell_death analysis Data Analysis (e.g., IC50 Calculation) viability->analysis metabolism->analysis cell_death->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vitro studies using POMHEX.

Troubleshooting_Tree start Unexpected Experimental Outcome issue1 High Toxicity in WT Controls? start->issue1 No issue2 Low Efficacy in ENO1-Deleted Cells? start->issue2 Yes solution1a Lower POMHEX Concentration issue1->solution1a Yes solution1b Use Pulsed Exposure Protocol issue1->solution1b Yes solution1c Check for Contamination issue1->solution1c Yes solution2a Verify ENO1 Deletion Status issue2->solution2a Yes solution2b Prepare Fresh POMHEX Stock issue2->solution2b Yes solution2c Confirm Intracellular Bioactivation issue2->solution2c Yes end Re-run Experiment solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end

Caption: A decision tree for troubleshooting common POMHEX experimental issues.

References

SF2312 Technical Support Center: Overcoming Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SF2312. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the aqueous solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I've seen conflicting data on the aqueous solubility of this compound. Is it considered poorly soluble?

A1: There is indeed varied data from commercial suppliers, with some reporting aqueous solubility as high as 125 mg/mL.[1] However, achieving such high concentrations often requires specific conditions like extensive ultrasonic treatment.[1] In practice, researchers may encounter solubility challenges in physiological buffers or cell culture media, where the compound can precipitate out of solution, especially at higher concentrations or over time. The "poor solubility" issue is often context-dependent and relates to achieving a stable, homogenous solution for reproducible experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a common choice, with reported solubility up to 39 mg/mL.[2] Water can also be used, but may require sonication to fully dissolve the compound.[1] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can impact solubility.[2] For final experimental concentrations, the stock solution should be diluted in the appropriate aqueous buffer or medium. It is crucial to ensure the final concentration of DMSO is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5%).

Q3: Can I adjust the pH to improve the solubility of this compound?

A3: Yes, pH adjustment can be an effective technique for improving the solubility of compounds with ionizable groups.[3][4] this compound has a phosphonic acid moiety, which is acidic.[5] Therefore, increasing the pH of the aqueous solution to a slightly basic range (e.g., pH 7.5-8.5) can deprotonate this group, increasing its polarity and enhancing its solubility in water. However, it is essential to consider the pH stability of this compound and the pH tolerance of your experimental system (e.g., cells, enzymes).

Q4: Are there any known stability issues with this compound in aqueous solutions?

A4: While this compound itself is relatively stable, some derivatives developed to improve cell permeability have shown stability issues. For example, a pivaloyloxymethyl (POM) ester prodrug of this compound, designed to enhance cell entry, displayed poor aqueous stability.[6] When working with this compound, it is good practice to prepare fresh aqueous solutions for experiments or store stock solutions at -20°C or -80°C for long-term use.[1] It is recommended to use stock solutions stored at -80°C within six months and those at -20°C within one month.[1]

Troubleshooting Guide

Issue: My this compound is precipitating out of solution in my cell culture medium.

Potential Cause Troubleshooting Step Experimental Protocol
Final concentration is too high Perform a dose-response experiment to determine the maximum soluble concentration in your specific medium.See "Protocol for Determining Maximum Soluble Concentration" below.
Low temperature Ensure all solutions are warmed to the experimental temperature (e.g., 37°C for cell culture) before mixing.Pre-warm the cell culture medium and the this compound working solution to 37°C in a water bath before combining.
Interaction with media components Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are causing precipitation.Prepare the same concentration of this compound in both your complete cell culture medium and PBS. Incubate under the same conditions and observe for precipitation.
Insufficient mixing Ensure thorough mixing upon dilution of the stock solution.When preparing the final dilution, add the this compound stock solution to the medium dropwise while vortexing or gently swirling the tube.

Issue: I am observing inconsistent results in my enzyme inhibition assays.

Potential Cause Troubleshooting Step Experimental Protocol
Incomplete dissolution of this compound Use sonication when preparing the initial stock solution to ensure complete dissolution.See "Protocol for Preparing this compound Stock Solutions" below.
Precipitation during the assay Lower the final concentration of this compound or add a co-solvent to the assay buffer.See "Protocol for Using Co-solvents" below.
Degradation of this compound Prepare fresh working solutions of this compound for each experiment from a frozen stock.Discard any unused diluted this compound solution after each experiment.

Data Summary

Reported Solubility of this compound
SolventConcentrationConditionsSource
Water125 mg/mLRequires ultrasonic treatmentMedchemExpress[1]
Water39 mg/mLNot specifiedSelleck Chemicals[2]
DMSO10 mg/mLRequires ultrasonic treatmentMedchemExpress[7]
DMSO39 mg/mLUse fresh, anhydrous DMSOSelleck Chemicals[2]
EthanolInsolubleNot specifiedSelleck Chemicals[2]

Experimental Protocols

Protocol for Preparing this compound Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or sterile water to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator.

    • Sonicate in short bursts of 5-10 minutes, allowing the tube to cool in between to prevent degradation.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (for cell-based assays): If using an aqueous solvent, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1] This is generally not recommended for DMSO stocks due to potential leaching from the filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol for Determining Maximum Soluble Concentration in Aqueous Media
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • Prepare a series of dilutions of the this compound stock solution into your target aqueous medium (e.g., cell culture medium, PBS) to achieve a range of final concentrations. Keep the final DMSO concentration constant and low (e.g., 0.5%).

  • Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Visually inspect each sample for signs of precipitation (cloudiness, visible particles) at regular intervals.

  • The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your specific conditions.

Protocol for Using Co-solvents to Enhance Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds. Examples include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[3][8]

  • Prepare a high-concentration stock solution of this compound in a suitable co-solvent such as DMSO or ethanol.

  • In your aqueous assay buffer, include a small percentage of the co-solvent (e.g., 1-5%).

  • Perform a vehicle control with the same percentage of co-solvent to ensure it does not affect your experimental results.

  • When preparing the final dilution of this compound, add the stock solution to the co-solvent-containing buffer.

  • Caution: Always check for the compatibility of co-solvents with your specific assay system (e.g., enzyme activity, cell viability).

Visualizations

This compound Mechanism of Action: Inhibition of Glycolysis

This compound is a potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[9][10][11] Enolase catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[9][12] By inhibiting this step, this compound disrupts the production of pyruvate (B1213749) and subsequently ATP, which is particularly effective against cells highly reliant on glycolysis, such as certain cancer cells and anaerobic bacteria.[5][9]

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PGA3 3-Phosphoglycerate BPG->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 PEP Phosphoenolpyruvate PGA2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate ATP ATP Pyruvate->ATP This compound This compound This compound->Inhibition

This compound inhibits the glycolytic enzyme Enolase.
Experimental Workflow for Solubility Troubleshooting

The following workflow provides a systematic approach to addressing solubility issues with this compound during experimental setup.

Solubility_Workflow start Start: this compound Precipitation Observed check_conc Is concentration too high? start->check_conc reduce_conc Reduce concentration and re-test check_conc->reduce_conc Yes check_solvent Is stock solution fully dissolved? check_conc->check_solvent No end_success Success: Soluble Solution Achieved reduce_conc->end_success sonicate Sonicate stock solution check_solvent->sonicate No check_temp Are solutions pre-warmed? check_solvent->check_temp Yes sonicate->check_temp warm_solutions Pre-warm solutions to experimental temp. check_temp->warm_solutions No consider_cosolvent Consider adding a co-solvent (e.g., 1-5% DMSO) check_temp->consider_cosolvent Yes warm_solutions->consider_cosolvent consider_cosolvent->end_success

A logical workflow for troubleshooting this compound solubility.

References

Technical Support Center: Chiral Separation of SF2312 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of SF2312 enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) of this compound and similar polar compounds.

Question: Why am I unable to achieve baseline separation of this compound enantiomers?

Answer:

Direct chiral separation of this compound is exceptionally challenging and generally considered impractical due to several inherent molecular properties:

  • Spontaneous Epimerization: this compound possesses two stereocenters, C3 and C5. The proton at the C3 position is highly acidic, and the C5 position is an anomeric center. This chemical instability leads to spontaneous epimerization in aqueous solutions, meaning the individual enantiomers rapidly convert back into a racemic mixture, nullifying any separation that might have been achieved.[1]

  • High Polarity: As a phosphonate (B1237965) compound, this compound is highly polar. This characteristic can lead to strong interactions with the stationary phase, resulting in poor peak shape and retention behavior on many common chiral stationary phases (CSPs).

  • Lack of a UV Chromophore: this compound does not possess a suitable chromophore for detection by standard UV-Vis detectors, which complicates method development and analysis.

Question: I was able to separate an intermediate in the synthesis of this compound, but the final product is racemic. What happened?

Answer:

This is an expected outcome due to the inherent instability of the stereocenters in the final this compound molecule. While a protected intermediate of this compound, where the acidic proton and anomeric center are masked, can be successfully separated into its enantiomers using chiral HPLC, the subsequent deprotection steps to yield the final this compound molecule will inevitably lead to racemization.[1] The conditions required for deprotection are typically sufficient to cause the epimerization of the newly exposed chiral centers.

Question: My chromatogram shows poor peak shape (e.g., tailing, broadening) when attempting to separate this compound or its analogs. What can I do?

Answer:

Poor peak shape is a common issue in chiral chromatography, especially with polar analytes. Here are several troubleshooting steps:

  • Optimize Mobile Phase Composition:

    • For Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol).

    • For Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase. The addition of additives can also be critical.

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can sometimes improve resolution and peak shape.[2]

  • Vary Column Temperature: Temperature can have a significant impact on chiral separations. Experiment with both increasing and decreasing the column temperature to find the optimal condition for your specific separation.[2]

  • Check for System Issues: If all peaks are tailing, it may indicate a system-level problem such as excessive extra-column volume. Ensure tubing between the injector, column, and detector is as short and narrow as possible.[2]

Question: I am experiencing poor reproducibility in my chiral separation method. How can I improve it?

Answer:

Poor reproducibility is a frequent challenge in chiral HPLC. To enhance the consistency of your results, consider the following:

  • Consistent Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase for every run, including accurate measurement of all components and stable pH.

  • Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature. Even minor temperature fluctuations can affect selectivity and retention times.[2]

  • Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[2]

  • Consistent Sample Preparation: The sample solvent should be consistent and compatible with the mobile phase to avoid peak distortion and retention time shifts.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, or (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[1][3] It is a potent inhibitor of the glycolytic enzyme enolase, with IC50 values in the low nanomolar range for human enolase 1 (ENO1) and enolase 2 (ENO2).[3][4]

Why is the chiral separation of this compound important?

While this compound is synthesized as a racemic mixture, studies have shown that the biological activity is driven by a single enantiomer. X-ray crystallography has revealed that only the (3S,5S)-enantiomer of this compound binds to the active site of enolase 2 (ENO2).[5] Therefore, obtaining enantiomerically pure this compound is crucial for understanding its specific biological activity and for the development of more potent and selective therapeutic agents.

What is the active enantiomer of this compound?

Research indicates that the (3S,5S)-enantiomer is the active form of this compound that inhibits enolase.[5] This was further supported by studies on a methylated analog of this compound, where the C3 stereocenter was stabilized. The (3S)-Methylthis compound was found to be significantly more potent than the (3R) enantiomer.[5]

Are there alternative approaches to obtaining enantiomerically pure this compound?

Given the challenges of separating and maintaining the enantiomeric purity of this compound, research has shifted towards the design and synthesis of analogs with stabilized chiral centers. For example, methylation of the C3 carbon in this compound prevents epimerization at that position, allowing for the stable separation of its enantiomers.[5]

Data Presentation

Due to the previously mentioned challenges, quantitative data for the direct chiral separation of this compound enantiomers is not available in the literature. The following table provides a general troubleshooting summary for chiral HPLC method development, which can be applied to the separation of this compound intermediates or analogs.

ParameterObservationPotential CauseSuggested Action
Resolution Poor or no separationInappropriate Chiral Stationary Phase (CSP)Screen different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
Suboptimal mobile phaseAdjust organic modifier, pH, and additives.
High flow rateReduce the flow rate.
Peak Shape Tailing peaksSecondary interactions with stationary phaseAdd competitive agents to the mobile phase (e.g., acids or bases).
Extra-column dead volumeMinimize tubing length and diameter.
Column overloadReduce sample concentration or injection volume.
Reproducibility Shifting retention timesInconsistent mobile phase preparationPrepare fresh mobile phase daily and ensure accurate composition.
Temperature fluctuationsUse a column oven for precise temperature control.
Insufficient column equilibrationIncrease equilibration time between runs.

Experimental Protocols

Note: As direct chiral separation of this compound is not feasible due to epimerization, this section provides a general protocol for the chiral separation of a protected, less polar intermediate of a phosphonate compound, based on common practices for similar molecules. The specific conditions for the this compound intermediate are not publicly detailed.

Objective: To resolve the enantiomers of a protected phosphonate intermediate using chiral HPLC.

Materials:

  • Chiral HPLC system with a UV or other suitable detector

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC) is often a good starting point for screening.

  • Mobile Phase: HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Sample: Protected phosphonate intermediate dissolved in the mobile phase.

Methodology:

  • Column Selection and Screening:

    • Begin by screening a selection of chiral stationary phases. Polysaccharide-based CSPs are versatile and often effective for a wide range of compounds.

    • Consult literature for successful separations of structurally similar compounds to guide CSP selection.

  • Mobile Phase Preparation:

    • For normal phase chromatography, prepare a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • A typical starting mobile phase composition is 90:10 (v/v) n-hexane:isopropanol.

    • The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 0.5 mL/min. This can be adjusted to optimize resolution.

    • Column Temperature: Maintain a constant temperature, typically starting at 25 °C.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) to avoid column overload.

    • Detection: Use a detector appropriate for the analyte. If the intermediate has a UV chromophore, a UV detector set to an appropriate wavelength should be used.

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition by changing the percentage of the alcohol modifier.

    • Evaluate the effect of different alcohol modifiers (e.g., ethanol (B145695) vs. isopropanol).

    • Optimize the flow rate and column temperature to improve resolution and peak shape.

Mandatory Visualization

G start Start: Poor or No Chiral Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csps Screen a diverse set of CSPs (e.g., polysaccharide, macrocyclic glycopeptide) check_csp->screen_csps No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csps->check_mp adjust_modifier Adjust type and concentration of alcohol modifier (Normal Phase) or organic modifier/pH (Reversed Phase) check_mp->adjust_modifier No check_flow Is the flow rate optimal? check_mp->check_flow Yes adjust_modifier->check_flow reduce_flow Reduce flow rate (e.g., from 1.0 to 0.5 mL/min) check_flow->reduce_flow No check_temp Is the temperature optimized? check_flow->check_temp Yes reduce_flow->check_temp vary_temp Vary column temperature (e.g., 15°C, 25°C, 40°C) check_temp->vary_temp No success Successful Separation check_temp->success Yes vary_temp->success fail Separation still unsuccessful. Consider derivatization or alternative techniques. vary_temp->fail

Caption: Troubleshooting workflow for chiral HPLC separation.

G cluster_0 Protected Intermediate cluster_1 Chiral HPLC cluster_2 Deprotection cluster_3 Final Product Protected_R Protected (R)-Intermediate Separation Separation Protected_R->Separation Protected_S Protected (S)-Intermediate Protected_S->Separation Protected_R_sep Separated Protected (R) Separation->Protected_R_sep:w Enantiomer 1 Protected_S_sep Separated Protected (S) Separation->Protected_S_sep:w Enantiomer 2 Deprotection_R Deprotection Racemic_this compound Racemic this compound Deprotection_R->Racemic_this compound Epimerization Deprotection_S Deprotection Deprotection_S->Racemic_this compound Epimerization Protected_R_sep->Deprotection_R Protected_S_sep->Deprotection_S

Caption: The epimerization problem in this compound chiral separation.

References

SF2312 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SF2312. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability and use of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Reduced or No Compound Activity

If you observe lower than expected or no activity of this compound in your cell-based assays, consider the following potential causes and solutions.

Potential Cause Recommended Action
Compound Degradation in Media This compound, as a phosphonate (B1237965) compound, may be susceptible to hydrolysis over time in aqueous cell culture media. It is recommended to assess its stability in your specific medium and under your experimental conditions (see Experimental Protocol 1). Consider preparing fresh media with this compound for long-term experiments or replenishing the media at regular intervals.
Incorrect Storage Improper storage of this compound stock solutions can lead to degradation. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2]
Low Cell Permeability While this compound is a potent enolase inhibitor, its cellular uptake may be limited in certain cell types.[2] Ensure that the incubation time is sufficient for cellular uptake. For some bacterial species, uptake is facilitated by the glucose-6-phosphate transporter system.[3]
Sub-optimal Assay Conditions The inhibitory effect of this compound is more pronounced under anaerobic or hypoxic conditions where cells are more reliant on glycolysis for ATP production.[4] If applicable to your research question, consider performing experiments under hypoxic conditions to enhance the observable phenotype.

Issue 2: High Variability Between Experimental Replicates

High variability can obscure the true effect of this compound. The following table outlines potential sources of variability and how to mitigate them.

Potential Cause Recommended Action
Inconsistent Dosing Ensure accurate and consistent dilution of the this compound stock solution to the final working concentration in the cell culture medium. Thoroughly mix the medium after adding the compound to ensure a homogenous concentration.
Precipitation of Compound Although this compound is generally soluble in aqueous solutions, high concentrations may lead to precipitation. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the concentration or using a different solvent for the initial stock solution, ensuring the final solvent concentration in the media is non-toxic to the cells (typically <0.5% for DMSO).[5]
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell suspension and accurate cell counting before seeding.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent natural product inhibitor of the glycolytic enzyme enolase.[1][6][7] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolysis pathway.[4][8] By inhibiting enolase, this compound disrupts glycolysis, leading to a depletion of ATP and cell death, particularly in cells that are highly dependent on this metabolic pathway, such as certain cancer cells with specific genetic deletions (e.g., ENO1 deletion).[4][9]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO.[10] For long-term storage, the stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions, thaw an aliquot and dilute it into your cell culture medium to the desired final concentration.

Q3: Is this compound stable in cell culture media?

A3: The stability of this compound in cell culture media has not been extensively reported in publicly available literature. As a phosphonate compound, it may be susceptible to hydrolysis in aqueous environments, and its stability can be influenced by factors such as pH, temperature, and media components.[6] It is advisable to determine the stability of this compound under your specific experimental conditions using a method such as HPLC (see Experimental Protocol 1). For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

Q4: What is the optimal concentration of this compound to use in my experiments?

A4: The optimal concentration of this compound is cell-type dependent. For ENO1-deleted glioma cells, this compound has been shown to inhibit proliferation in the low micromolar (µM) range.[9] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q5: Are there any known resistance mechanisms to this compound?

A5: Specific resistance mechanisms to this compound in mammalian cells are not well-documented. However, cells that are less reliant on glycolysis or have compensatory metabolic pathways may exhibit inherent resistance. For example, cells that can utilize oxidative phosphorylation efficiently may be less sensitive to enolase inhibition under normoxic conditions.

Experimental Protocols

Experimental Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC

This protocol provides a general framework for determining the stability of this compound in your cell culture medium of choice.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, low-protein binding microcentrifuge tubes or a multi-well plate

  • Incubator set at 37°C with 5% CO2

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile, low-protein binding tubes or wells of a plate. For a time-course experiment, prepare separate aliquots for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Time Point 0: Immediately after preparation, take the "time 0" sample and store it at -80°C until analysis. This will serve as your baseline.

  • Incubation: Place the remaining aliquots in a 37°C, 5% CO2 incubator for the duration of the experiment.

  • Sample Collection: At each subsequent time point, remove the corresponding aliquot from the incubator and immediately store it at -80°C.

  • Sample Preparation for HPLC: Prior to analysis, thaw the samples. Depending on your HPLC system and the media components, you may need to perform a protein precipitation step (e.g., by adding cold acetonitrile) and centrifuge to remove any precipitate.

  • HPLC Analysis: Analyze the supernatant from each time point by HPLC. Develop a method that allows for the separation of the parent this compound peak from any potential degradation products and media components.

  • Data Analysis: Quantify the peak area of the this compound parent compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. Plot the percentage remaining versus time to determine the stability profile of this compound in your cell culture medium.

Data Presentation:

Summarize the stability data in a table as follows:

Time (hours)Mean % this compound Remaining (± SD)
0100
2[Insert Data]
4[Insert Data]
8[Insert Data]
24[Insert Data]
48[Insert Data]

Visualizations

Signaling Pathway: Glycolysis and the Action of this compound

The following diagram illustrates the glycolytic pathway and highlights the inhibitory action of this compound on the enzyme enolase.

Glycolysis_this compound Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PGA3 3-Phosphoglycerate BPG->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 PEP Phosphoenolpyruvate PGA2->PEP Enolase Enolase Enolase PGA2->Enolase Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP This compound This compound This compound->Enolase inhibits

Caption: this compound inhibits enolase in the glycolytic pathway.

Experimental Workflow: Assessing this compound Stability

This diagram outlines the key steps for determining the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Media Prepare this compound in Cell Culture Media Incubate Incubate at 37°C, 5% CO2 Prep_Media->Incubate Time_Points Collect Samples at Various Time Points Incubate->Time_Points HPLC Analyze by HPLC Time_Points->HPLC Quantify Quantify Remaining this compound HPLC->Quantify

Caption: Workflow for this compound stability assessment.

Logical Relationship: Troubleshooting Reduced this compound Activity

This diagram presents a logical approach to troubleshooting experiments where this compound shows reduced activity.

Troubleshooting_Logic Start Reduced this compound Activity Observed Check_Storage Verify Proper Storage of This compound Stock Solution Start->Check_Storage Assess_Stability Assess this compound Stability in Experimental Media Start->Assess_Stability Optimize_Conditions Optimize Assay Conditions (e.g., Hypoxia) Start->Optimize_Conditions Dose_Response Perform Dose-Response Experiment Start->Dose_Response Outcome Identify Cause and Resolve Issue Check_Storage->Outcome Assess_Stability->Outcome Optimize_Conditions->Outcome Dose_Response->Outcome

Caption: Troubleshooting logic for this compound activity issues.

References

Troubleshooting SF2312 inconsistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SF2312, a potent and selective inhibitor of the glycolytic enzyme enolase. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experimental results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2][3] It specifically targets the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[4] By inhibiting enolase, this compound disrupts glycolysis, leading to a depletion of ATP, the cell's primary energy currency.[1][2] This mechanism is particularly effective in cancer cells that have a deletion of the ENO1 gene, as they become highly dependent on the remaining enolase isoform, ENO2, for energy production.[1][5]

Q2: Why are my experimental results with this compound inconsistent?

A2: Inconsistent results with this compound can arise from several factors. Key areas to investigate include the genetic background of your cell lines, the specific experimental conditions, the handling and preparation of the compound, and the assays being used. This support center provides detailed troubleshooting guides to address these potential issues.

Q3: Is there a specific stereoisomer of this compound that is more active?

A3: Yes, this compound is synthesized as a racemic-diastereomeric mixture. However, co-crystal structures with Enolase 2 (ENO2) have consistently shown that only the (3S,5S)-enantiomer binds to the active site and is responsible for the inhibitory activity.[4][6] Variations in the isomeric purity of the compound could potentially contribute to inconsistent results.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability or Proliferation Assays

You may observe significant differences in the IC50 values or the degree of cell death/growth inhibition across experiments.

Potential Causes and Solutions:

  • Cell Line Integrity and ENO1 Status:

    • Verification: The selective toxicity of this compound is critically dependent on the homozygous deletion of the ENO1 gene.[1][7] It is crucial to verify the ENO1 status of your cell lines using genomic DNA PCR or Western blotting for the ENO1 protein.

    • Genetic Drift: Cell lines can undergo genetic changes over time in culture.[8][9][10] Ensure you are using cells at a low passage number and periodically re-verify the ENO1 deletion.

    • Cell Line Authentication: Use authenticated cell lines from a reputable cell bank to avoid cross-contamination or misidentification.

  • Oxygen Levels during Incubation:

    • Hypoxia Enhancement: The potency of this compound is significantly enhanced under hypoxic (anaerobic) conditions because cells become more reliant on glycolysis for ATP production.[1]

    • Controlled Environment: Ensure that your cell culture incubator has a tightly controlled and consistent oxygen level. For hypoxia experiments, use a dedicated hypoxia chamber with a calibrated gas mixture. Inconsistent oxygen levels will lead to variable results.

  • Compound Preparation and Stability:

    • Solubility: this compound is a polar molecule. Refer to the manufacturer's data sheet for optimal solvent and concentration for stock solutions.[11] Poor solubility can lead to an inaccurate final concentration in your experiments.

    • Storage: Store the compound as recommended by the supplier to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions.

    • Fresh Preparations: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.

Experimental Workflow for Troubleshooting Variability:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Re-evaluation cluster_3 Outcome A Inconsistent IC50 values for this compound B Verify ENO1 status of cell line (gDNA PCR / Western Blot) A->B Investigate C Standardize cell passage number A->C Investigate D Calibrate and monitor O2 levels in incubator/hypoxia chamber A->D Investigate E Prepare fresh this compound dilutions for each experiment A->E Investigate F Check for mycoplasma contamination A->F Investigate G Perform dose-response experiment with standardized parameters B->G Implement C->G Implement D->G Implement E->G Implement F->G Implement H Consistent and reproducible results G->H Success I Inconsistency persists G->I Failure

Caption: Troubleshooting workflow for inconsistent this compound results.

Issue 2: Unexpected Off-Target Effects or Cellular Responses

You may observe cellular effects that are not readily explained by the inhibition of glycolysis.

Potential Causes and Solutions:

  • High Compound Concentration:

    • Dose-Response: Like many inhibitors, high concentrations of this compound may lead to off-target effects.[12][13] It is essential to perform a careful dose-response analysis to determine the optimal concentration range for specific enolase inhibition.

    • Phenotypic Correlation: Correlate the observed phenotype with a direct measure of glycolysis inhibition, such as lactate (B86563) production or a metabolic flux analysis.

  • Cellular Context:

    • Metabolic Plasticity: Cancer cells can exhibit metabolic plasticity. The specific metabolic wiring of your cell line may influence its response to glycolysis inhibition.

    • Rescue Experiments: To confirm that the observed effects are due to enolase inhibition, perform rescue experiments by overexpressing ENO1 in your ENO1-deleted cell line.[1][7]

Signaling Pathway of this compound Action:

G cluster_0 Glycolysis Pathway cluster_1 Energy Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Bisphosphate F6P->FBP GAP Glyceraldehyde-3-Phosphate FBP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PGA3 3-Phosphoglycerate BPG->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 Enolase Enolase (ENO1/ENO2) PGA2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate ATP_P ATP Production Pyruvate->ATP_P TCA Cycle & OxPhos ATP_D ATP Depletion This compound This compound This compound->Enolase Inhibits Enolase->PEP Enolase->ATP_D

Caption: this compound inhibits enolase, blocking glycolysis and ATP production.

Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Human Enolase Isoforms

Enolase IsoformIC50 (nM)Reference
Human Recombinant ENO137.9[14]
Human Recombinant ENO242.5[14]

Table 2: Cellular Proliferation Inhibition by this compound in Glioma Cell Lines

Cell LineENO1 StatusTreatment DurationIC50 (µM)Reference
D423Deleted2 weeksLow µM range[1][14]
D423 (ENO1-rescued)Intact2 weeks> 200[1][14]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using Hoechst 33342 Staining

This protocol is adapted from studies demonstrating the selective toxicity of this compound.[1][7]

  • Cell Seeding: Seed cells (e.g., D423 ENO1-deleted and D423 ENO1-rescued) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired period (e.g., 72 hours for short-term effects, or up to 2 weeks for long-term proliferation, changing the media with fresh compound every 3-4 days).

  • Staining: At the end of the incubation period, remove the media and add a solution of Hoechst 33342 (a fluorescent DNA stain) in a suitable buffer (e.g., PBS with 0.1% Triton X-100).

  • Imaging and Analysis: Image the plates using a high-content imaging system or a fluorescence plate reader. The total fluorescence intensity per well is proportional to the cell number.

  • Data Normalization: Normalize the fluorescence intensity of the treated wells to the vehicle-only control wells to determine the percentage of cell proliferation.

Protocol 2: 13C-Glucose to 13C-Lactate Conversion Assay (Metabolic Flux)

This protocol is based on methods used to confirm the on-target effect of this compound on glycolysis.[1]

  • Cell Culture: Culture ENO1-deleted and ENO1-rescued cells to ~70-80% confluency.

  • Media Change: Replace the standard culture medium with a medium containing 13C-labeled glucose.

  • Compound Treatment: Treat the cells with this compound at a concentration known to be non-toxic to ENO1-intact cells (e.g., 10 µM). Include a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Sample Collection: Collect the cell culture medium.

  • NMR Analysis: Analyze the collected media using nuclear magnetic resonance (NMR) spectroscopy to quantify the amount of 13C-lactate produced.

  • Data Interpretation: A significant reduction in the conversion of 13C-glucose to 13C-lactate in the this compound-treated ENO1-deleted cells compared to the control and rescued cells confirms the inhibition of glycolysis.

By carefully considering the factors outlined in this technical support center, researchers can enhance the reproducibility and reliability of their experiments with this compound.

References

Optimizing SF2312 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

SF2312 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of this compound in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2] Its primary mechanism of action is the potent inhibition of enolase, a key enzyme in the glycolytic pathway.[1][3][4] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][5] By inhibiting this step, this compound effectively blocks glycolysis, leading to ATP depletion and cell death, particularly in cells highly dependent on this metabolic pathway.[3]

Q2: What is the primary application of this compound in cancer cell-based assays?

The primary application of this compound is in targeting cancer cells that have a homozygous deletion of the ENO1 gene.[1][3] These cells are entirely dependent on the ENO2 paralog for glycolytic activity.[5][6] this compound inhibits both ENO1 and ENO2, but its use creates a synthetic lethal scenario in ENO1-deleted cancer cells, leading to selective toxicity.[1][7] This makes it a valuable tool for studying metabolic vulnerabilities in cancers like glioblastoma.[1][4]

Q3: What is a typical starting concentration range for this compound in an experiment?

The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. For inducing cell death in sensitive ENO1-deleted glioma cells, concentrations in the low micromolar (µM) range are effective.[1][2] For example, cell death induction can begin at concentrations as low as 12.5 µM.[7] In contrast, ENO1-intact cells often require concentrations above 200 µM to see a significant impact on proliferation.[1][2][7] For metabolic flux assays, a concentration of 10 µM has been shown to be effective.[1][2]

Q4: Why is this compound significantly more effective in some cell lines than others?

The differential effectiveness of this compound is primarily due to the genetic background of the cell line, specifically the status of the ENO1 gene.[1] Cell lines with a homozygous deletion of ENO1 are highly sensitive because they rely solely on the ENO2 enzyme for glycolysis, which this compound inhibits.[1][5] ENO1-intact cells have a functional redundancy that makes them much more resistant to the effects of enolase inhibition.[1][7]

Q5: How do cell culture conditions, such as oxygen levels, affect this compound activity?

Hypoxic (low oxygen) conditions can significantly enhance the toxicity of this compound.[1] Under hypoxia, cells become more reliant on glycolysis for ATP production.[1] By inhibiting enolase, this compound's effect is amplified, leading to more rapid and complete cell death. In one study, ENO1-deleted glioma cells were almost completely eradicated at concentrations above 6.25 µM after 72 hours under hypoxic conditions.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data for using this compound.

Table 1: Recommended this compound Concentration Ranges for Cell-Based Assays

Cell Type / ConditionAssay TypeEffective Concentration RangeTreatment DurationSource(s)
ENO1-deleted Glioma CellsProliferation / Cell Death10 - 50 µM72 hours - 2 weeks[1][7]
ENO1-deleted Glioma Cells (Hypoxia)Cell Death> 6.25 µM72 hours[1][7]
ENO1-intact / Rescued CellsProliferation / Cell Death> 200 µM2 weeks[1][2][7]
ENO1-deleted Glioma CellsGlycolytic Flux~ 10 µM4 days[1][2]

Table 2: In Vitro Inhibitory Activity (IC₅₀) of this compound

TargetIC₅₀ ValueSource(s)
Human Recombinant ENO137.9 nM[2]
Human Recombinant ENO242.5 nM[2]
Enolase (General, various sources)10 - 50 nM[1]

Troubleshooting Guide

Problem: I am not observing the expected level of cytotoxicity or inhibition in my assay.

  • Q: My ENO1-deleted cells are not responding to this compound at low µM concentrations. What could be the issue?

    • Verify Cell Line Genetics: Confirm the ENO1 deletion status of your cell line. Genetic drift can occur over time in culture.

    • Compound Integrity: Ensure the this compound compound has been stored correctly and is not degraded. Prepare fresh stock solutions in an appropriate solvent.

    • Cell Permeability: this compound has inherently poor cell permeability due to its phosphonate moiety.[1][6] Consider longer incubation times to allow for sufficient intracellular accumulation.

    • Culture Conditions: The compound's potency is enhanced under hypoxia.[1] If conducting experiments under normoxic conditions, a higher concentration may be necessary to achieve the desired effect compared to hypoxic environments.

Problem: I am observing high levels of cytotoxicity in my control cell lines.

  • Q: My ENO1-intact control cells are showing significant cell death at concentrations below 200 µM. Why is this happening?

    • Concentration is Too High: Although generally resistant, ENO1-intact cells will eventually succumb to enolase inhibition at very high concentrations. Re-evaluate your titration curve and ensure you are not exceeding the selective range. Proliferation of these cells is typically only inhibited at concentrations above 200 µM.[1][7]

    • Off-Target Effects: At high concentrations, the likelihood of off-target effects increases. A thorough dose-response experiment is crucial to identify the therapeutic window.

    • Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to non-specific cytotoxicity.

Problem: My results are inconsistent between experiments.

  • Q: I am getting significant variability in my results from one experiment to the next. What are the potential causes?

    • Isomeric Composition: this compound is a racemic-diastereomeric mixture, with the (3S,5S)-enantiomer being the active form.[5] Batch-to-batch variation in the isomeric composition of the compound can lead to inconsistent results. If possible, source this compound with a defined isomeric ratio.

    • Cell State: Ensure that cells are in a consistent growth phase (e.g., logarithmic) and at a consistent density at the start of each experiment. Cell passage number should also be monitored and kept within a narrow range.

    • Experimental Timing: Adhere strictly to the same incubation times and treatment schedules for all experiments to ensure reproducibility.

Visualized Pathways and Workflows

SF2312_Mechanism_of_Action cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP DHAP_G3P DHAP_G3P F16BP->DHAP_G3P BPG BPG DHAP_G3P->BPG ... PGA2 PGA2 BPG->PGA2 2-Phosphoglycerate (2-PGA) PEP Phosphoenolpyruvate (PEP) PGA2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate This compound This compound This compound:e->PEP:w

Caption: this compound inhibits the glycolytic enzyme Enolase.

Experimental_Workflow start Start: Plan Experiment eno1_status 1. Confirm ENO1 Status of Cell Lines start->eno1_status titration 2. Design Dose-Response (e.g., 0.1 µM to 400 µM) eno1_status->titration assay_setup 3. Seed Cells and Treat with this compound titration->assay_setup assay_choice 4. Select Endpoint Assay assay_setup->assay_choice proliferation Proliferation Assay (e.g., Crystal Violet) assay_choice->proliferation Cell Growth viability Viability Assay (e.g., MTT, CellTiter-Glo) assay_choice->viability Cell Health metabolism Metabolic Assay (e.g., Lactate Production) assay_choice->metabolism Function analysis 5. Collect and Analyze Data proliferation->analysis viability->analysis metabolism->analysis optimization 6. Determine Optimal Concentration and Troubleshoot if Needed analysis->optimization end End: Optimized Protocol optimization->end Troubleshooting_Logic cluster_low Problem: Low or No Efficacy cluster_high Problem: High Toxicity in Controls start Unexpected Result low_efficacy Checkpoints start->low_efficacy Efficacy is low high_toxicity Checkpoints start->high_toxicity Toxicity is high cause1 1. Confirm ENO1 deletion status cause2 2. Verify compound integrity (fresh stock) cause3 3. Increase incubation time (permeability issue) cause4 4. Consider hypoxia vs. normoxia cause5 1. Is concentration >200 µM? (Reduce concentration) cause6 2. Check for off-target effects (lower dose range) cause7 3. Verify compound purity

References

MethylSF2312 as a non-epimerizable SF2312 analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of MethylSF2312, a non-epimerizable analog of the potent enolase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is Methylthis compound and how does it differ from this compound?

A1: Methylthis compound is a synthetic analog of this compound, a natural phosphonate (B1237965) antibiotic that acts as a potent inhibitor of the glycolytic enzyme enolase.[1][2] The key difference lies in the methylation at the C-3 position of the pyrrolidinone ring in Methylthis compound. This modification prevents the epimerization that occurs at the acidic alpha-proton of this compound, resulting in a stereochemically stable compound.[2] While this compound exists as a racemic mixture in solution, Methylthis compound can be separated into its stable enantiomers.[3]

Q2: What is the mechanism of action of Methylthis compound?

A2: Methylthis compound, like this compound, is a transition-state analogue that inhibits the enzyme enolase.[2] Enolase is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[4] By inhibiting enolase, Methylthis compound disrupts glycolysis, leading to a depletion of ATP and subsequent cell death, particularly in cells that are highly dependent on glycolysis for energy production.[4]

Q3: What is the primary application of Methylthis compound in research?

A3: Methylthis compound is primarily used as a tool compound to study the effects of enolase inhibition in various biological systems. A significant area of research is in oncology, specifically targeting cancers with a homozygous deletion of the ENO1 gene. These cancer cells are solely reliant on the ENO2 isoform for glycolysis and are therefore selectively sensitive to enolase inhibitors like Methylthis compound.[2]

Q4: How does Methylthis compound enter cells?

A4: The cellular uptake of this compound and its analogs can be dependent on the cell type. In some bacteria, such as E. coli, uptake is facilitated by the glucose-6-phosphate transporter.[2] In mammalian cells, the exact mechanism is less clear, but the charged nature of the phosphonate group generally leads to poor cell permeability.[5] Prodrug approaches, such as the pivaloyloxymethyl (POM) ester of this compound, have been developed to improve cellular uptake.[5]

Q5: How should I prepare and store Methylthis compound stock solutions?

A5: Phosphonate compounds are generally soluble in aqueous solutions but may have limited solubility in organic solvents.[6] For stock solutions, it is recommended to use a solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your cell culture experiments (ideally ≤0.5%). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Data Presentation

Table 1: Comparative Inhibitory Activity of this compound and Methylthis compound against Enolase

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundHuman Recombinant ENO1Enzymatic Assay37.9[7]
This compoundHuman Recombinant ENO2Enzymatic Assay42.5[7]
Racemic this compoundENO2 (in E. coli lysates)Enzymatic Assay~10[2]
Racemic Methylthis compoundENO2 (in E. coli lysates)Enzymatic Assay~10[2]
(3S)-Methylthis compoundEnolaseEnzymatic AssayUp to 2000-fold more potent than (3R)-Methylthis compound[2]

Table 2: Cellular Activity of this compound and Methylthis compound in Glioma Cell Lines

CompoundCell LineGenotypeAssay TypeEffectReference
Racemic this compoundD423ENO1-deletedProliferation AssaySelectively toxic[2]
Racemic Methylthis compoundD423ENO1-deletedProliferation AssaySelectively toxic, similar to this compound[2]
Racemic this compoundD423 ENO1-rescuedENO1-intactProliferation AssaySignificantly less toxic[2]
Racemic Methylthis compoundD423 ENO1-rescuedENO1-intactProliferation AssaySignificantly less toxic[2]
Racemic this compoundLN319ENO1-WTProliferation AssaySignificantly less toxic[2]
Racemic Methylthis compoundLN319ENO1-WTProliferation AssaySignificantly less toxic[2]

Experimental Protocols

Protocol 1: Enolase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from commercially available kits and published literature for measuring enolase activity in cell lysates.[8][9]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Enolase assay buffer (e.g., 20 mM imidazole-HCl, pH 7.0, 400 mM KCl, 1 mM magnesium acetate)

  • 2-Phosphoglycerate (2-PG) substrate

  • Coupled enzyme mix (containing pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)

  • NADH

  • 96-well microplate (UV-transparent for absorbance reading)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Culture cells to the desired density and treat with Methylthis compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them using cell lysis buffer on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add a standardized amount of protein lysate (e.g., 10-50 µg) to each well.

    • Add the enolase assay buffer containing the coupled enzyme mix and NADH.

    • Initiate the reaction by adding the 2-PG substrate.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADH oxidation is proportional to the enolase activity.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Normalize the enolase activity to the protein concentration for each sample.

    • Compare the activity in Methylthis compound-treated samples to the vehicle control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of Methylthis compound on cell viability.[10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methylthis compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Methylthis compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of Methylthis compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of Methylthis compound concentration to determine the IC50 value.

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of Enolase Activity in an In Vitro Assay

Possible CauseTroubleshooting Step
Degraded Methylthis compound Prepare fresh stock solutions of Methylthis compound. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Incorrect Assay Conditions Ensure the pH of the assay buffer is optimal for enolase activity (typically around 7.0-8.0). Verify the concentrations of all assay components, including substrate and cofactors.
Enzyme Inactivity Use a fresh batch of enolase or cell lysate. Ensure proper storage of the enzyme/lysate. Include a positive control inhibitor (e.g., this compound or fluoride (B91410) ions) to validate the assay.
Interference with Detection Method If using a spectrophotometric assay, check if Methylthis compound absorbs light at the detection wavelength. Run a control with Methylthis compound in the assay buffer without the enzyme.[11]

Problem 2: Low Potency or Inconsistent Results in Cellular Assays

Possible CauseTroubleshooting Step
Poor Cell Permeability Increase the incubation time to allow for sufficient compound uptake. Consider using a cell line known to have higher permeability or a prodrug version if available.[5]
Compound Instability in Culture Medium Prepare fresh dilutions of Methylthis compound in media for each experiment. Minimize the exposure of the compound to light and elevated temperatures before adding to the cells. The stability of phosphonates can be pH-dependent.[12]
High Protein Binding If using serum-containing medium, consider reducing the serum concentration during the treatment period, as phosphonates can bind to proteins.
Cell Line Resistance Ensure the chosen cell line is sensitive to enolase inhibition. For cancer studies, ENO1-deleted cell lines are expected to be more sensitive.[2]
Incorrect Cell Seeding Density Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results.

Problem 3: Precipitate Formation in Cell Culture Medium

Possible CauseTroubleshooting Step
Low Solubility Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.5%). Prepare a more diluted stock solution and add a larger volume to the medium, ensuring thorough mixing.
Interaction with Media Components Phosphonates can chelate divalent cations.[6] Test the stability of Methylthis compound in different basal media. Reduce the serum concentration if possible.

Visualizations

Glycolysis_Inhibition_by_Methylthis compound cluster_glycolysis Glycolytic Pathway cluster_inhibitor Inhibition cluster_energy Energy Production Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK1 DHAP_G3P DHAP_G3P F16BP->DHAP_G3P Aldolase 13BPG 13BPG DHAP_G3P->13BPG GAPDH 3PG 3PG 13BPG->3PG PGK 2PG 2PG 3PG->2PG PGM PEP PEP 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP_Glycolysis ATP PEP->ATP_Glycolysis Substrate-level Phosphorylation Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle PDH Extracellular_Space Extracellular_Space Lactate->Extracellular_Space Methylthis compound Methylthis compound Enolase Enolase Methylthis compound->Enolase Inhibits ATP ATP TCA_Cycle->ATP Oxidative Phosphorylation

Caption: Signaling pathway of glycolysis and the inhibitory action of Methylthis compound on Enolase.

Experimental_Workflow_Cell_Viability cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (96-well plate) Adherence 2. Allow Adherence (Overnight) Seed_Cells->Adherence Prepare_Dilutions 3. Prepare Methylthis compound Serial Dilutions Treat_Cells 4. Add Compound to Cells Prepare_Dilutions->Treat_Cells Incubate 5. Incubate (e.g., 24-72h) Treat_Cells->Incubate Add_MTT 6. Add MTT Reagent Incubate_MTT 7. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 8. Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining cell viability using the MTT assay.

Troubleshooting_Logic Start Inconsistent Results Check_Compound Check Compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Assay_Conditions Verify Assay Conditions (pH, concentrations, incubation time) Start->Check_Assay_Conditions Check_Cell_Health Assess Cell Health (Viability, morphology, passage number) Start->Check_Cell_Health Compound_OK Compound OK? Check_Compound->Compound_OK Assay_OK Assay OK? Check_Assay_Conditions->Assay_OK Cells_OK Cells OK? Check_Cell_Health->Cells_OK Compound_OK->Assay_OK Yes Remake_Compound Remake Compound Solutions Compound_OK->Remake_Compound No Assay_OK->Cells_OK Yes Optimize_Assay Optimize Assay Parameters Assay_OK->Optimize_Assay No Culture_New_Cells Culture Fresh Cells Cells_OK->Culture_New_Cells No Re-evaluate Re-evaluate Experiment Cells_OK->Re-evaluate Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Managing Off-Target Effects of SF2312 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of SF2312 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of the glycolytic enzyme enolase.[1][2][3][4][5][6] It specifically targets both human enolase 1 (ENO1) and enolase 2 (ENO2) isoforms with low nanomolar efficacy.[2][6] this compound functions as a transition state analogue, binding to the active site of enolase and preventing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[7][8] This inhibition blocks a critical step in the glycolytic pathway.

Q2: How selective is this compound for enolase?

A2: Current research indicates that this compound is a highly selective inhibitor for enolase.[1][3] It is particularly effective in targeting cancer cells that have a homozygous deletion of the ENO1 gene, as these cells become heavily reliant on the ENO2 isoform for glycolysis.[1][7][8] The selective toxicity of this compound in these ENO1-deleted cells underscores its on-target specificity.[1][2][9] While extensive off-target profiling data is not widely published, its primary mechanism against a key metabolic enzyme is well-established.[1][3]

Q3: What are off-target effects and why should I be concerned when using this compound?

Q4: Which enantiomer of this compound is biologically active?

A4: this compound has two stereocenters. Co-crystallization studies with ENO2 have consistently shown that the (3S,5S)-enantiomer is the active form that binds to the enolase active site.[7][8] When using this compound, which is often synthesized as a racemic-diastereomeric mixture, it is the (3S,5S) enantiomer that drives the enolase inhibitory activity.[7]

Troubleshooting Guides

Issue 1: High Cell Toxicity Observed at Unexpectedly Low Concentrations
  • Possible Cause 1: Off-target effects on essential cellular machinery.

    • Solution: Perform a dose-response curve to accurately determine the IC50 for toxicity in your specific cell line. Compare this with the known effective concentrations for enolase inhibition (low µM range in cells).[1] If toxicity occurs at concentrations that do not correlate with the expected level of glycolysis inhibition, off-target effects may be responsible.

  • Possible Cause 2: Solvent toxicity (e.g., DMSO).

    • Solution: Ensure the final concentration of the solvent is consistent across all experimental conditions and is below toxic levels (typically <0.1%).[11] Run a vehicle-only control to assess the impact of the solvent on cell viability.

  • Possible Cause 3: Compound degradation leading to toxic byproducts.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution (e.g., -80°C, desiccated).[11]

Issue 2: Experimental Phenotype Does Not Match Genetic Knockdown of Enolase (e.g., siRNA/shRNA)
  • Possible Cause 1: The observed phenotype is due to off-target effects of this compound. [11]

    • Solution 1: Use a structurally distinct enolase inhibitor. If a different enolase inhibitor with a distinct chemical scaffold recapitulates the same phenotype, it is more likely that the effect is on-target.

    • Solution 2: Perform a rescue experiment. Introduce a drug-resistant mutant of the target protein. If the phenotype is reversed in the presence of this compound, it confirms the effect is on-target.

  • Possible Cause 2: Incomplete knockdown by genetic methods.

    • Solution: Validate the efficiency of your siRNA or shRNA knockdown using Western blot or qPCR to ensure significant reduction of the enolase protein or mRNA levels.

  • Possible Cause 3: this compound affects protein function differently than its removal.

    • Solution: this compound inhibits the catalytic function of enolase. Genetic knockdown removes the entire protein, which could have additional non-catalytic functions. Consider this possibility when interpreting results.

Quantitative Data Summary

CompoundTargetIC50 (nM)Assay Condition
This compound Human Recombinant ENO137.9In vitro enzyme assay
This compound Human Recombinant ENO242.5In vitro enzyme assay
This compound ENO2 (in human cancer cells)~10Cell lysate enzyme assay
Methylthis compound ENO2 (in human cancer cells)~10Cell lysate enzyme assay

Data sourced from MedchemExpress, Selleck Chemicals, and related publications.[2][6][7]

Experimental Protocols

Protocol 1: Validating On-Target Enolase Inhibition in Cells

Objective: To confirm that this compound is engaging and inhibiting enolase within intact cells by measuring the levels of glycolytic metabolites.

Methodology:

  • Cell Treatment: Culture ENO1-deleted and isogenic control cells. Treat the cells with this compound at various concentrations (e.g., 0, 1, 10, 100 µM) for a specified time (e.g., 8-24 hours).

  • Metabolite Extraction: Wash the cells with ice-cold PBS and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Metabolite Analysis (LC-MS/MS): Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-phosphoglycerate (2-PGA) and phosphoenolpyruvate (PEP).

  • Data Analysis: Calculate the ratio of 2-PGA to PEP. A dose-dependent increase in the 2-PGA/PEP ratio indicates successful on-target inhibition of enolase.[9]

Protocol 2: General Off-Target Discovery (Kinase Profiling)

Objective: To identify potential off-target kinases of this compound, as kinases are common off-targets for small molecule inhibitors.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Kinase Panel Screening: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology). The service will test the inhibitory activity of this compound against a broad panel of recombinant kinases at a fixed concentration (e.g., 1 or 10 µM).

  • IC50 Determination: For any kinases that show significant inhibition in the initial screen, perform follow-up dose-response assays to determine the IC50 value.

  • Data Analysis: Compare the IC50 values for any identified off-target kinases with the IC50 for enolase. If the IC50 for an off-target is comparable to the on-target IC50, it may be a biologically relevant off-target that requires further investigation.

Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase (ENO1/2) PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP This compound This compound This compound->Enolase Inhibits

Caption: this compound inhibits Enolase, blocking a key step in glycolysis.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation Phenotype Observe Unexpected Phenotype (e.g., toxicity, altered signaling) DoseResponse Confirm Dose-Response for On-Target Effect Phenotype->DoseResponse Metabolomics Measure 2-PGA/PEP Ratio DoseResponse->Metabolomics If on-target effect is confirmed Controls Use Structurally Different Enolase Inhibitor DoseResponse->Controls If phenotype is inconsistent Rescue Perform Rescue Experiment Metabolomics->Rescue Profiling Broad Kinase/Proteome Profiling Controls->Profiling ValidateHits Validate Hits with Secondary Assays Profiling->ValidateHits

Caption: Workflow for investigating potential off-target effects of this compound.

Rescue_Experiment WT_Cells Wild-Type Cells (Express Enolase) WT_Treated Phenotype A (e.g., Glycolysis Blocked) WT_Cells->WT_Treated KO_Cells Enolase KO/KD Cells KO_Treated No Phenotype KO_Cells->KO_Treated Rescue_Cells KO/KD Cells + Drug-Resistant Enolase Mutant Rescue_Treated Phenotype A is Rescued (Glycolysis Restored) Rescue_Cells->Rescue_Treated

Caption: Logic of a rescue experiment to confirm on-target effects.

References

SF2312 Technical Support Center: In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing the enolase inhibitor SF2312 and its derivatives in in vivo experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a naturally occurring phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2] It is a highly potent inhibitor of enolase, a critical enzyme in the glycolysis pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[3][4] By inhibiting enolase, this compound disrupts cellular energy production. This inhibitory action is particularly effective under anaerobic conditions, where cells are heavily reliant on glycolysis.[3][5]

Q2: I am not observing the expected efficacy of this compound in my animal models. What is a likely cause?

A2: A significant challenge with the direct in vivo application of this compound is its poor cell permeability.[6] This characteristic can lead to suboptimal concentrations of the inhibitor reaching the target tissues and cells, resulting in a lack of efficacy in animal studies. This limitation was a primary motivation for the development of more cell-permeable pro-drug derivatives.[6]

Q3: What are POMHEX and POMSF, and how are they related to this compound?

A3: POMSF and POMHEX are pro-drug derivatives of this compound, designed to overcome its poor cell permeability.[6]

  • POMSF : A Pivaloyloxymethyl (POM) ester pro-drug of this compound, which showed a ~50-fold increase in potency in cell-based systems compared to the parent compound.[6] However, POMSF exhibited poor aqueous stability.[6]

  • POMHEX : A more stable derivative of POMSF, which was selected for in vivo experiments due to its improved stability and potent anti-tumor activity.[6]

Q4: For in vivo studies, what are the advantages of using POMHEX over this compound?

A4: POMHEX offers several key advantages for in vivo research:

  • Enhanced Cell Permeability : As a pro-drug, it is designed to efficiently cross cell membranes.

  • Greater Stability : It has improved aqueous stability compared to the earlier pro-drug, POMSF.[6]

  • Proven In Vivo Efficacy : POMHEX has demonstrated the ability to eradicate intracranial ENO1-deleted tumors in an orthotopic xenograft mouse model, with animals remaining recurrence-free even after treatment cessation.[6][7]

Q5: Does this compound have stereoisomers, and which is the active form?

A5: Yes, this compound has two stereocenters, resulting in four possible enantiomers.[4] X-ray co-crystal structures have shown that only the (3S,5S)-enantiomer binds to the active site of Enolase 2 (ENO2), indicating that this is the active form of the inhibitor.[4]

Q6: How should this compound stock solutions be prepared and stored?

A6: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] If preparing an aqueous stock solution, it is recommended to sterilize it by filtering through a 0.22 μm filter before use.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound
CompoundTarget EnzymeCell Line LysateIC50 (nM)
This compoundHuman Recombinant ENO1-37.9 nM[1]
This compoundHuman Recombinant ENO2-42.5 nM[1]
This compoundEnolaseD423 cells overexpressing ENO1/ENO210 - 50 nM[3][5]
This compoundEnolaseE. coli lysates~10 nM[4]
Methylthis compoundEnolaseE. coli lysates~10 nM[4]
In Vivo Efficacy of the this compound Pro-drug POMHEX
Animal ModelTumor TypeTreatmentKey Outcomes
Orthotopic Intracranial Xenograft (Mouse)ENO1-deleted GliomaPOMHEXEradication of intracranial tumors; mice remained recurrence-free after treatment discontinuation.[6][7]

Experimental Protocols

Protocol 1: In Vitro Enolase Activity Assay

This protocol is based on an indirect, linked assay that measures NADH fluorescence.

Materials:

  • Cell or tissue lysates

  • This compound or its derivatives

  • Assay Buffer: 20 mM Tris HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4

  • Substrate solution (e.g., 5 mM 2-phosphoglycerate)

  • Coupling enzymes (pyruvate kinase/lactate dehydrogenase)

  • NADH

Procedure:

  • Prepare native lysates from tissues or cells by homogenization in Assay Buffer, followed by sonication and centrifugation to clear the lysate.[3][5]

  • Incubate the lysate with various concentrations of the enolase inhibitor (e.g., this compound) prior to the addition of the substrate.[3]

  • Initiate the reaction by adding the 2-phosphoglycerate substrate.

  • Measure the rate of NADH oxidation (decrease in fluorescence) in a plate reader. The activity of enolase is coupled to the formation of pyruvate (B1213749) and the subsequent conversion of lactate, which consumes NADH.

  • Normalize the enzymatic activity to that of a vehicle-only control.

  • Plot the normalized activity as a function of inhibitor concentration to determine the IC50 value.[3]

Protocol 2: Selective Toxicity Assay in Glioma Cells

This protocol assesses the selective toxicity of this compound against cancer cells with a specific genetic deletion.

Materials:

  • D423 ENO1-deleted glioma cells

  • D423 ENO1-rescued (isogenic control) glioma cells

  • Standard cell culture medium and supplements

  • This compound

  • Hoechst 33342 stain for assessing cell death

Procedure:

  • Plate D423 ENO1-deleted and D423 ENO1-rescued cells at an appropriate density in multi-well plates.

  • Treat the cells with a range of this compound concentrations (e.g., from low micromolar to over 200 μM) for an extended period (e.g., 2 weeks for proliferation assays, 72 hours for cell death assays).[5][8]

  • For proliferation assays, monitor cell growth over the treatment course.

  • For cell death assays, stain the cells with Hoechst 33342 at the end of the treatment period.[8]

  • Image the plates and quantify the number of viable versus dead (condensed, brightly stained nuclei) cells.

  • Observe for selective induction of cell death, which is expected to occur at much lower concentrations of this compound in the ENO1-deleted cells compared to the ENO1-rescued controls.[5][8]

Visualizations

glycolysis_pathway cluster_enolase Enolase 2-Phosphoglycerate 2-Phosphoglycerate Enolase_enzyme Enolase 2-Phosphoglycerate->Enolase_enzyme Phosphoenolpyruvate Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Enolase_enzyme->Phosphoenolpyruvate This compound This compound This compound->Enolase_enzyme Inhibition

Caption: this compound inhibits glycolysis by blocking the enzyme enolase.

experimental_workflow cluster_0 In Vitro / Cell-Based Assessment cluster_1 Pro-drug Development cluster_2 In Vivo Evaluation A This compound identified as a potent enolase inhibitor B Poor cell permeability detected in cell assays A->B Limitation Identified C Design of cell-permeable pro-drugs (POMSF) B->C Strategy D Optimization for stability leads to POMHEX C->D Improvement E Orthotopic xenograft mouse model study D->E Preclinical Testing F POMHEX demonstrates tumor eradication E->F Positive Outcome

Caption: Preclinical development workflow from this compound to in vivo candidate POMHEX.

References

Validation & Comparative

A Comparative Guide to Enolase Inhibitors: SF2312 versus PhAH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent enolase inhibitors, SF2312 and Phosphonoacetohydroxamate (PhAH). Enolase, a critical enzyme in the glycolytic pathway, represents a promising target for therapeutic intervention in various diseases, including cancer and infectious diseases. This document synthesizes experimental data to offer an objective performance comparison, outlines relevant experimental methodologies, and visualizes key concepts to aid in research and development decisions.

Executive Summary

This compound and PhAH are both potent inhibitors of enolase, a metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][2] While both compounds effectively inhibit enolase activity, this compound, a natural phosphonate (B1237965) antibiotic, demonstrates significantly higher potency than the synthetic tool compound PhAH.[3][4] However, both molecules face challenges with cell permeability, a critical factor for therapeutic efficacy. This has led to the development of pro-drug strategies to enhance cellular uptake, particularly for this compound.[3]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and PhAH, focusing on their half-maximal inhibitory concentrations (IC50) against the human enolase isoforms, ENO1 and ENO2. Lower IC50 values indicate greater potency.

InhibitorTarget Enolase IsoformIC50 (nM)Reference(s)
This compound Human Recombinant ENO137.9[5][6][7][8]
Human Recombinant ENO242.5[5][6][7][8]
PhAH Human Recombinant ENO153.2[9]
Human Recombinant ENO262.3[9]

Key Observation: this compound consistently exhibits lower IC50 values for both ENO1 and ENO2 compared to PhAH, indicating its superior potency as an enolase inhibitor.[3][5][6][7][8][9]

Performance Comparison

Potency: As evidenced by the IC50 values, this compound is a more potent inhibitor of enolase than PhAH.[3] It is described as a low-nanomolar inhibitor.[4][10]

Mechanism of Action: Both this compound and PhAH are transition-state analogue inhibitors of enolase.[1][11] PhAH is believed to mimic the aci-carboxylate form of the intermediate carbanion in the enolase reaction.[12] A structure-based search revealed that a hypothesized ring-stabilized, backbone-constrained version of PhAH bears a strong resemblance to this compound, which explains this compound's high affinity for the enzyme's active site.[4][10][13]

Cellular Permeability and In Vivo Efficacy: A significant drawback for both inhibitors is their poor cell permeability, which limits their effectiveness in cellular and in vivo models.[3] PhAH, in particular, has been noted for its very poor pharmacological properties and ineffectiveness in vivo.[3][14] While this compound is more potent, it also suffers from poor cell permeability.[3] To address this limitation, a pivaloyloxymethyl (POM) ester pro-drug of this compound, termed POMSF, was developed, which demonstrated a ~50-fold increase in potency in cell-based systems.[3]

Therapeutic Potential: The inhibition of enolase is a particularly attractive strategy for cancers with a homozygous deletion of the ENO1 gene. These cancer cells become solely reliant on the ENO2 isoform for glycolysis, rendering them exquisitely sensitive to enolase inhibitors.[3][13] Both this compound and PhAH have shown selective toxicity to ENO1-deleted glioma cells.[5][13] However, this compound proved to be superior to PhAH in killing ENO1-deleted versus ENO1-rescued glioma cells, especially under hypoxic conditions.[13][15]

Experimental Protocols

A detailed protocol for a standard in vitro enolase inhibition assay is provided below. This methodology is based on established practices for measuring enolase activity.[16][17][18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and PhAH against recombinant human enolase (ENO1 or ENO2).

Materials:

  • Recombinant human ENO1 or ENO2

  • This compound and PhAH stock solutions (in an appropriate solvent, e.g., DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 100 mM KCl

  • Substrate: 2-Phosphoglycerate (2-PG)

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a series of dilutions of this compound and PhAH in the assay buffer.

    • Prepare a solution of the recombinant enolase in the assay buffer.

  • Assay Reaction Mixture:

    • In each well of the 96-well plate, add the following components to a final volume of 100 µL:

      • Assay Buffer

      • ADP (final concentration, e.g., 1 mM)

      • NADH (final concentration, e.g., 0.2 mM)

      • PK/LDH enzyme mix

      • Diluted this compound or PhAH (or vehicle control)

      • Recombinant enolase

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 100 µL of the 2-PG substrate solution to each well.

  • Data Acquisition:

    • Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Mandatory Visualizations

Glycolysis Pathway and Enolase Inhibition

Glycolysis_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F1,6BP F1,6BP F6P->F1,6BP Multiple Steps GAP_DHAP GAP_DHAP F1,6BP->GAP_DHAP Multiple Steps 1,3BPG 1,3BPG GAP_DHAP->1,3BPG Multiple Steps 3PG 3PG 1,3BPG->3PG Multiple Steps 2PG 2PG 3PG->2PG Multiple Steps PEP PEP 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate This compound This compound This compound->PEP PhAH PhAH PhAH->PEP

Caption: The role of enolase in the glycolytic pathway and its inhibition by this compound and PhAH.

Experimental Workflow for Enolase Inhibition Assay

Enolase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Inhibitor_Dilutions Prepare Inhibitor Dilutions (this compound / PhAH) Reaction_Mix Prepare Reaction Mixture in 96-well Plate (Buffer, ADP, NADH, PK/LDH, Inhibitor, Enolase) Inhibitor_Dilutions->Reaction_Mix Enzyme_Solution Prepare Enolase Solution Enzyme_Solution->Reaction_Mix Pre_incubation Pre-incubate at Room Temperature Reaction_Mix->Pre_incubation Start_Reaction Initiate Reaction with 2-PG Pre_incubation->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm Start_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates and IC50 Measure_Absorbance->Data_Analysis

Caption: A streamlined workflow for determining the IC50 of enolase inhibitors.

Logical Relationship of Enolase Inhibition in ENO1-Deleted Cancer

Collateral_Lethality cluster_normal Normal/ENO1-WT Cancer Cell cluster_deleted ENO1-Deleted Cancer Cell ENO1_WT ENO1 (Active) Glycolysis_WT Glycolysis (Functional) ENO1_WT->Glycolysis_WT ENO2_WT ENO2 (Active) ENO2_WT->Glycolysis_WT Cell_Viability_WT Cell Viability Glycolysis_WT->Cell_Viability_WT ENO1_Del ENO1 (Deleted) Glycolysis_Dep Glycolysis (Dependent on ENO2) ENO2_Dep ENO2 (Solely Relied Upon) ENO2_Dep->Glycolysis_Dep Cell_Death Cell Death Glycolysis_Dep->Cell_Death Enolase_Inhibitor Enolase Inhibitor (this compound / PhAH) Enolase_Inhibitor->ENO2_WT Enolase_Inhibitor->ENO2_Dep

Caption: The principle of collateral lethality by targeting ENO2 in ENO1-deleted cancers.

References

A Comparative Guide to the Enolase Inhibitors SF2312 and deoxy-SF2312

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of SF2312 and its analog, deoxy-SF2312. The information presented herein is based on published experimental data to assist in making informed decisions for research and development purposes. Both compounds are known inhibitors of enolase, a key enzyme in the glycolytic pathway, but exhibit significant differences in their potency and inhibitory mechanisms.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and deoxy-SF2312, highlighting their differential inhibitory activity against enolase.

FeatureThis compounddeoxy-SF2312
Target Enzyme Enolase (ENO1 and ENO2)Enolase
IC50 (ENO1) ~10-50 nM[1]~2000 nM[1]
IC50 (ENO2) ~10-50 nM[1]~2000 nM[1]
Inhibitory Kinetics Mixed competitive and non-competitive[1]Competitive with respect to 2-PGA[1]
Key Structural Feature for Potency Presence of a 5-hydroxyl group[1]Lacks the 5-hydroxyl group[1]

Mechanism of Action and Signaling Pathway

This compound and deoxy-SF2312 exert their effects by inhibiting enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][2][3] this compound is a highly potent, natural product inhibitor of enolase with low nanomolar efficacy.[1][2][4][5][6] Its potent activity is attributed to the presence of a 5-hydroxyl group, which is believed to mediate tighter binding to the enzyme and contribute to its preferential inhibition of the ENO2 isoform over ENO1.[1]

In contrast, deoxy-SF2312, which lacks this critical 5-hydroxyl group, is a significantly less potent inhibitor of enolase, with an IC50 value in the micromolar range.[1] The inhibitory kinetics also differ; deoxy-SF2312 displays clear competitive inhibition with respect to the enolase substrate, 2-PGA.[1]

The inhibition of enolase by these compounds disrupts the glycolytic pathway, leading to a decrease in ATP production. This mechanism is particularly effective under anaerobic conditions where cells are heavily reliant on glycolysis for energy.[1] This targeted inhibition of a critical metabolic pathway makes these compounds, particularly the more potent this compound, valuable tools for studying cancer metabolism and as potential therapeutic agents for cancers that are dependent on glycolysis, such as those with ENO1 deletions.[1][2][3][7]

cluster_glycolysis Glycolysis cluster_inhibition Inhibition Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F16BP F16BP F6P->F16BP Multiple Steps DHAP_G3P DHAP / G3P F16BP->DHAP_G3P Multiple Steps 13BPG 13BPG DHAP_G3P->13BPG Multiple Steps 3PG 3PG 13BPG->3PG Multiple Steps 2PG 2-Phosphoglycerate 3PG->2PG Multiple Steps PEP Phosphoenolpyruvate 2PG->PEP Enolase Pyruvate (B1213749) Pyruvate PEP->Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Aerobic This compound This compound Enolase_target Enolase This compound->Enolase_target Potent Inhibition deoxythis compound deoxythis compound deoxythis compound->Enolase_target Weak Inhibition

Figure 1. Signaling pathway illustrating the inhibition of Enolase by this compound and deoxy-SF2312 within the glycolytic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the activity of this compound and deoxy-SF2312.

Enolase Activity Assay

This assay is used to determine the inhibitory potency (IC50) of compounds against enolase.

Principle: The enzymatic activity of enolase is measured indirectly. The product of the enolase reaction, phosphoenolpyruvate (PEP), is converted to pyruvate by pyruvate kinase (PK), which in turn is converted to lactate by lactate dehydrogenase (LDH), consuming NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant human ENO1 and ENO2

  • 2-Phosphoglycerate (2-PGA) substrate

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • ADP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgSO4, 100 mM KCl)

  • This compound and deoxy-SF2312 compounds

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing PK, LDH, NADH, and ADP in the assay buffer.

  • Add the enolase enzyme (either ENO1 or ENO2) to the wells of the microplate.

  • Add varying concentrations of the inhibitors (this compound or deoxy-SF2312) to the wells and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, 2-PGA.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear phase of the absorbance curve.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow Experimental Workflow: Enolase Inhibition Assay Start Start Prepare_Reagents Prepare Reaction Mixture (PK, LDH, NADH, ADP) Start->Prepare_Reagents Dispense_Enzyme Dispense Enolase (ENO1 or ENO2) into Plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitors Add Serial Dilutions of This compound or deoxy-SF2312 Dispense_Enzyme->Add_Inhibitors Pre_incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitors->Pre_incubate Add_Substrate Add Substrate (2-PGA) to Initiate Reaction Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Reaction Rates and Determine IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. A generalized experimental workflow for determining the IC50 of enolase inhibitors.

Cell-Based Proliferation Assay

This assay evaluates the effect of the inhibitors on the proliferation of cancer cells, particularly those with a dependency on glycolysis.

Principle: The viability of cells is assessed after treatment with the inhibitors over a period of time. This can be measured using various methods, such as staining with a fluorescent dye that binds to DNA (e.g., Hoechst 33342) or a metabolic assay (e.g., MTT or resazurin).

Materials:

  • Cancer cell lines (e.g., ENO1-deleted glioma cells and their isogenic ENO1-rescued counterparts)

  • Cell culture medium and supplements

  • This compound and deoxy-SF2312 compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Hoechst 33342, MTT)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or deoxy-SF2312. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or staining.

  • Measure the signal (fluorescence or absorbance) using a plate reader.

  • Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

A Comparative Guide to the Efficacy of SF2312 and Other Glycolysis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel glycolysis inhibitor SF2312 with other well-characterized inhibitors targeting different key enzymes in the glycolytic pathway. The information presented herein is curated from experimental data to aid in the selection of appropriate research tools and to inform drug development strategies targeting cancer metabolism.

Introduction to Glycolysis Inhibition in Cancer Therapy

The heightened reliance of cancer cells on glycolysis for energy production, known as the Warburg effect, presents a strategic vulnerability for therapeutic intervention.[1] By targeting key enzymes in the glycolytic pathway, it is possible to disrupt the energy supply of tumor cells, leading to cell death and inhibition of tumor growth. This guide focuses on this compound, a potent inhibitor of enolase, and compares its efficacy with three other inhibitors that target different stages of glycolysis: 2-Deoxy-D-glucose (2-DG), Shikonin, and Dichloroacetate (DCA).

Overview of Inhibitors and their Targets

This compound is a natural phosphonate (B1237965) antibiotic that acts as a highly potent inhibitor of enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[2][3] In contrast, 2-DG targets the first committed step of glycolysis by inhibiting hexokinase. Shikonin primarily inhibits pyruvate (B1213749) kinase M2 (PKM2), a key regulator of the final step of glycolysis. Dichloroacetate (DCA) acts on pyruvate dehydrogenase kinase (PDK), which regulates the entry of pyruvate into the tricarboxylic acid (TCA) cycle.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for this compound and the other glycolysis inhibitors, providing a basis for objective comparison of their potency and cellular effects.

Table 1: In Vitro Enzyme Inhibition

InhibitorTarget EnzymeIC50 (Human Enzyme)Source
This compound Enolase 1 (ENO1)37.9 nM[4]
Enolase 2 (ENO2)42.5 nM[4]
Shikonin Pyruvate Kinase M2 (PKM2)~0.3 µM (purified recombinant)[5]
2-Deoxy-D-glucose (2-DG) HexokinaseInhibition is complex, involving competitive inhibition and accumulation of 2-DG-6-P. Direct IC50 values are not typically reported in the same manner as for specific enzyme inhibitors.[6][7]
Dichloroacetate (DCA) Pyruvate Dehydrogenase Kinase (PDK)IC50 values vary by isoform, generally in the µM to mM range. For example, PDK2 is more sensitive than PDK1.[8][9]

Table 2: Cellular Efficacy in Cancer Cell Lines

InhibitorCell LineAssayIC50 / Effective ConcentrationSource
This compound D423 Glioma (ENO1-deleted)Proliferation (2 weeks)Low µM range[4]
D423 Glioma (ENO1-rescued)Proliferation (2 weeks)> 200 µM[4]
D423 Glioma (ENO1-deleted, hypoxia)Cell Eradication (72h)> 6.25 µM[10]
Shikonin MCF-7 (Breast Cancer)Pyruvate Kinase Activity in lysate12.2 µM[5]
A549 (Lung Cancer)Proliferation10-50 µM[11]
Esophageal Cancer CellsViabilityDose-dependent reduction[12]
2-Deoxy-D-glucose (2-DG) Acute Lymphoblastic Leukemia CellsViability (48h)0.22 - 2.70 mM[1]
Pancreatic/Ovarian Cancer CellsProliferationIC50 > 50 mM for some lines[13]
Dichloroacetate (DCA) MeWo MelanomaViability13.3 mM[14]
A375 MelanomaViability14.9 mM[15]
U87 MG GlioblastomaTumor Growth in CAM modelEffective at 5 mM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of glycolysis inhibitors.

Enolase Activity Assay

This assay measures the enzymatic activity of enolase by monitoring the formation of its product, phosphoenolpyruvate (PEP), which absorbs light at 240 nm.

  • Reagents:

    • Purified recombinant human enolase (ENO1 or ENO2)

    • 2-phosphoglycerate (2-PGA) substrate

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • This compound or other test compounds

  • Procedure:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In a UV-transparent 96-well plate, add the purified enolase enzyme to each well.

    • Add the inhibitor dilutions to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the 2-PGA substrate to all wells.

    • Immediately measure the absorbance at 240 nm at regular intervals using a microplate reader to determine the initial reaction velocity.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Glycolysis inhibitor (this compound, 2-DG, Shikonin, or DCA)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the glycolysis inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.

Lactate (B86563) Production Assay

This assay quantifies the amount of lactate secreted into the cell culture medium as a measure of the rate of glycolysis.

  • Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Glycolysis inhibitor (this compound, 2-DG, Shikonin, or DCA)

    • Commercial lactate assay kit or reagents for an enzyme-coupled reaction (Lactate Dehydrogenase, NAD+, and a colorimetric probe)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Replace the medium with fresh medium containing the desired concentrations of the glycolysis inhibitor.

    • Incubate the cells for a specific period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction where lactate is oxidized to pyruvate, leading to the production of NADH, which is then measured colorimetrically or fluorometrically.[2][5]

    • Normalize the lactate concentration to the cell number or protein content in each well.

    • Compare the lactate production in treated cells to that of untreated controls to assess the inhibitory effect on glycolysis.

Mandatory Visualization

The following diagrams illustrate the glycolysis pathway with the points of inhibition for the discussed compounds and a typical experimental workflow.

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_tca Mitochondrion cluster_inhibitors Inhibitors Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate & Dihydroxyacetone Phosphate F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 PEP Phosphoenolpyruvate PGA2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito AcetylCoA Acetyl-CoA Pyruvate_Mito->AcetylCoA Pyruvate Dehydrogenase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Inh_2DG 2-Deoxy-D-glucose Inh_2DG->Glucose Inhibits Hexokinase Inh_this compound This compound Inh_this compound->PGA2 Inhibits Enolase Inh_Shikonin Shikonin Inh_Shikonin->PEP Inhibits Pyruvate Kinase M2 Inh_DCA Dichloroacetate Inh_DCA->Pyruvate_Mito Inhibits Pyruvate Dehydrogenase Kinase

Caption: Glycolysis pathway showing inhibitor targets.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_data_analysis Data Analysis start Seed Cells in 96-well plate treatment Treat with Glycolysis Inhibitor (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lactate Lactate Production Assay treatment->lactate ic50 Determine IC50 values viability->ic50 glycolysis_inhibition Quantify Inhibition of Lactate Production lactate->glycolysis_inhibition end_viability Efficacy Profile (Viability) ic50->end_viability ic50->end_viability end_glycolysis Efficacy Profile (Glycolysis) glycolysis_inhibition->end_glycolysis glycolysis_inhibition->end_glycolysis

Caption: General experimental workflow for inhibitor efficacy.

Concluding Remarks

This compound stands out as a highly potent, nanomolar inhibitor of enolase with demonstrated selective toxicity against cancer cells harboring specific genetic deletions, such as ENO1 loss.[2][10] This contrasts with other glycolysis inhibitors like 2-DG and DCA, which typically require millimolar concentrations to exert their effects.[1][14] Shikonin shows intermediate potency, generally in the micromolar range.[5]

The choice of inhibitor will ultimately depend on the specific research question and experimental context. For studies requiring a highly potent and specific inhibitor of a late-stage glycolytic enzyme, this compound is an excellent candidate. For broader studies on the effects of inhibiting earlier stages of glycolysis or the link between glycolysis and the TCA cycle, 2-DG and DCA remain valuable tools. Shikonin offers an alternative for targeting the final step of glycolysis. This guide provides the foundational data and methodologies to make an informed decision for future research and development in the promising field of cancer metabolism.

References

Validating the Potency of (3S,5S)-SF2312: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the (3S,5S)-enantiomer of SF2312 with other notable enolase inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in validating the activity of this potent glycolysis inhibitor.

This compound is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a highly potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3] The inhibitory activity of this compound resides exclusively in the (3S,5S)-enantiomer, which binds to the active site of the enolase enzyme.[4][5][6] This targeted inhibition of glycolysis makes this compound and its analogs promising candidates for therapeutic development, particularly in the context of cancers with specific metabolic vulnerabilities, such as gliomas with ENO1 deletion.[1][3]

Comparative Performance of Enolase Inhibitors

To objectively assess the efficacy of (3S,5S)-SF2312, its performance was benchmarked against its racemic mixture, a synthetic analog (Methylthis compound), and a well-established synthetic enolase inhibitor, Phosphonoacetohydroxamate (PhAH). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various enzymatic and cell-based assays.

Compound/EnantiomerTargetAssay TypeIC50 (nM)Reference
This compound (racemic) Human Recombinant ENO1Enzymatic Assay37.9[2]
This compound (racemic) Human Recombinant ENO2Enzymatic Assay42.5[2]
This compound (racemic) Enolase in D423 Cell LysateEnzymatic Assay~10 - 50[1]
Methylthis compound (racemic) Human ENO2Enzymatic Assay~10[4][7]
(3S)-Methylthis compound EnolaseEnzymatic AssayUp to 2000-fold more potent than (3R)[4][5]
This compound (racemic) ENO1-deleted D423 Glioma CellsCell Proliferation AssayLow µM range[2]
Methylthis compound (racemic) ENO1-deleted Glioma CellsCell-based Toxicity AssaySimilar to this compound[4][7]
Phosphonoacetohydroxamate (PhAH) EnolaseEnzymatic AssaynM IC50[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's activity.

In Vitro Enolase Inhibition Assay (Indirect)

This assay determines the inhibitory effect of a compound on enolase activity by coupling the enolase reaction to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions.

Principle: Enolase converts 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). PEP is then used by PK to generate pyruvate, which is subsequently reduced to lactate by LDH, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is monitored by the decrease in fluorescence at 460 nm (excitation at 340 nm) and is proportional to the enolase activity.

Materials:

  • Enzyme source (e.g., purified recombinant human ENO1/ENO2, or cell lysates)

  • 2-Phosphoglycerate (2-PGA)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • ADP

  • Assay Buffer: 100 mM triethanolamine (B1662121) (pH 7.4), 10 mM KCl, 5 mM MgSO4

  • Test compounds (e.g., this compound, PhAH)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, ADP, PK, and LDH.

  • Add the enzyme source to the reaction mixture.

  • Add the test compound at various concentrations and incubate with the enzyme.

  • Initiate the reaction by adding the substrate, 2-PGA (typically 5 mM).

  • Immediately measure the fluorescence at 460 nm (excitation at 340 nm) over time.

  • The rate of decrease in fluorescence corresponds to the enolase activity.

  • Normalize the enzymatic activity to a control without an inhibitor.

  • Plot the normalized activity as a function of the inhibitor concentration to determine the IC50 value.[1]

Cellular Thermal Shift Assay (CETSA)

This assay provides direct evidence of a compound binding to its target protein in intact cells.

Principle: The binding of a ligand (e.g., this compound) to a protein (e.g., enolase) can increase the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.

Materials:

  • Intact cells (e.g., glioma cell lines)

  • Test compound (e.g., this compound) or vehicle control

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer

  • Thermal cycler

  • Equipment for protein analysis (e.g., Western blotting)

Procedure:

  • Treat cells with the test compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat the cell suspensions across a temperature gradient using a thermal cycler.

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

  • Analyze the amount of soluble target protein at each temperature using Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key pathways and processes involved in the validation of this compound.

Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition 2-PGA 2-Phosphoglycerate PEP Phosphoenolpyruvate 2-PGA->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase This compound (3S,5S)-SF2312 Enolase_target Enolase This compound->Enolase_target Binds to active site Enolase_target->PEP

Figure 1: Mechanism of Enolase Inhibition by (3S,5S)-SF2312.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In Cellulo Validation Enzyme_Source Purified Enolase or Cell Lysate Assay_Setup Setup Coupled Assay (PK/LDH) Enzyme_Source->Assay_Setup Incubation Incubate with This compound Assay_Setup->Incubation Measurement Measure NADH Fluorescence Incubation->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc Cell_Culture Culture Glioma Cells Treatment Treat with this compound Cell_Culture->Treatment CETSA Cellular Thermal Shift Assay Treatment->CETSA Toxicity_Assay Selective Toxicity Assay Treatment->Toxicity_Assay Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Cell_Viability Assess Cell Viability Toxicity_Assay->Cell_Viability

Figure 2: Workflow for Validating this compound Activity.

References

Synergistic Potential of SF2312 and Fosfomycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the theoretical synergistic relationship between the natural phosphonate (B1237965) antibiotic SF2312 and the well-established antibacterial agent fosfomycin (B1673569). While direct experimental data on their combined use is not yet prevalent in publicly available literature, this document outlines the strong scientific rationale for their potential synergy, details the experimental protocols required to validate this hypothesis, and compares this potential combination with existing fosfomycin-based therapies. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Fosfomycin

The rising tide of antibiotic resistance necessitates innovative therapeutic strategies, including the combination of existing and novel antimicrobial agents. This guide focuses on two such molecules, this compound and fosfomycin, both of which are phosphonate antibiotics with unique mechanisms of action that make them compelling candidates for synergistic combination therapy.

This compound is a natural product produced by the actinomycete Micromonospora. It is a potent inhibitor of the glycolytic enzyme Enolase, which is critical for energy production in most forms of life.[1][2] Its activity is notably enhanced under anaerobic conditions, where bacteria are exclusively reliant on glycolysis for ATP generation.[1]

Fosfomycin is a broad-spectrum, bactericidal antibiotic that has been in clinical use for decades, particularly for urinary tract infections.[3] It acts by inhibiting an early and essential step in the synthesis of the bacterial cell wall.[4][5] Due to its unique mechanism, it shows no cross-resistance with other antibiotic classes, making it a valuable partner in combination therapies.[6]

The distinct and complementary targets of this compound and fosfomycin—cellular energy production and cell wall integrity, respectively—form a strong basis for investigating their potential synergistic effects.

Mechanism of Action: A Two-Pronged Attack

The proposed synergy between this compound and fosfomycin stems from their ability to simultaneously disrupt two distinct and vital bacterial pathways.

  • This compound: Inhibiting Glycolysis this compound targets and potently inhibits Enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][7] By blocking this step, this compound severely depletes the bacterial cell's production of ATP, the primary energy currency, and disrupts metabolic flux. This is particularly effective in anaerobic environments where glycolysis is the sole source of ATP.[1]

  • Fosfomycin: Inhibiting Cell Wall Synthesis Fosfomycin irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[3][5][8] This enzyme catalyzes the first committed step in peptidoglycan biosynthesis, which involves the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[4][9] By acting as a PEP analog, fosfomycin covalently binds to the active site of MurA, thereby halting the production of peptidoglycan precursors and compromising the structural integrity of the bacterial cell wall.[3][4]

The potential for synergy is clear: this compound inhibits the production of PEP, a crucial substrate for the MurA enzyme, which is the direct target of fosfomycin. This dual action could lead to a more profound and rapid bactericidal effect than either agent alone.

cluster_glycolysis Glycolysis Pathway cluster_peptidoglycan Peptidoglycan Synthesis cluster_inhibition Mechanism of Inhibition Glucose Glucose G6P G6P Glucose->G6P 2-PGA 2-PGA G6P->2-PGA PEP PEP 2-PGA->PEP Enolase Enolase 2-PGA->Enolase Pyruvate Pyruvate PEP->Pyruvate Further Steps MurA MurA Enzyme PEP->MurA Substrate ATP_Production ATP_Production Pyruvate->ATP_Production Further Steps UNAG UDP-N-acetylglucosamine UNAG->MurA Cell_Wall Bacterial Cell Wall MurA->Cell_Wall Peptidoglycan Precursors This compound This compound This compound->Enolase inhibits Fosfomycin Fosfomycin Fosfomycin->MurA inhibits Enolase->PEP

Caption: Proposed synergistic mechanism of this compound and fosfomycin.

Data Presentation: In Vitro Activity

While direct synergy data for the this compound and fosfomycin combination is pending future studies, the following tables summarize the known individual activities of each compound and provide a comparative context by showing fosfomycin's synergistic activity with other antibiotic classes.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial SpeciesActivity LevelNotesReference
Salmonella spp.StrongActivity is enhanced under anaerobic conditions.[1]
Staphylococcus spp.StrongIncludes activity against resistant strains.[1]
Escherichia coliWeak[1]
FungiNo ActivityLack of the necessary transporter system limits uptake.[1]

Table 2: In Vitro Antibacterial Activity of Fosfomycin

Bacterial SpeciesSusceptibility (%)MIC₉₀ (mg/L)NotesReference(s)
Escherichia coli>95%4High susceptibility, including against ESBL-producing isolates.[10]
Enterococcus faecalis~88%-Effective against vancomycin-resistant strains.[4][10]
Staphylococcus aureus>97%-Includes activity against MRSA.[4][10]
Klebsiella pneumoniae~91%64Susceptibility can be variable.[11]
Pseudomonas aeruginosaVariable>512Resistance is more common; often used in combination.[10]
Acinetobacter baumanniiLow-Generally considered resistant.[4]

Table 3: Comparative In Vitro Synergy of Fosfomycin with Other Antibiotic Classes

Combination PartnerBacterial Target(s)Synergy Observed (%)NotesReference(s)
Beta-lactams P. aeruginosa, Enterobacterales>25% - 80%One of the most frequently observed synergistic combinations. Targets different stages of cell wall synthesis.[12][13][14]
Aminoglycosides P. aeruginosaEstimableCombination can enhance bactericidal activity.[6]
Fluoroquinolones P. aeruginosa, MRSAEstimableSynergy has been reported against various pathogens.[6]
Daptomycin Enterococcus spp.~97%Highly synergistic, particularly against resistant enterococci.[15]
Tigecycline Enterobacterales~0%Studies show primarily indifference, suggesting discordant mechanisms may not always lead to synergy.[13][14]

Experimental Protocols

To empirically determine the synergistic potential of this compound and fosfomycin, standardized in vitro methods are essential.

Checkerboard Microdilution Assay

This assay is the standard method for quantifying the synergistic interaction between two antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.

Methodology:

  • Preparation of Antibiotics: Prepare stock solutions of this compound and fosfomycin. Perform serial twofold dilutions of this compound along the x-axis of a 96-well microtiter plate and serial twofold dilutions of fosfomycin along the y-axis. The final plate will contain a grid of antibiotic combinations.

  • Inoculum Preparation: Culture the test bacterial strain to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate the microtiter plate with the bacterial suspension. Include wells for growth control (no antibiotics) and sterility control (no bacteria). Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and for every combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the FIC index for each combination using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Start Start Prep_Stocks Prepare this compound & Fosfomycin Stocks Start->Prep_Stocks Serial_Dilute_A Serial Dilute this compound (Horizontally) Prep_Stocks->Serial_Dilute_A Serial_Dilute_B Serial Dilute Fosfomycin (Vertically) Prep_Stocks->Serial_Dilute_B Inoculate Inoculate 96-Well Plate Serial_Dilute_A->Inoculate Serial_Dilute_B->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MICs Read MICs for Each Well (Visual Inspection) Incubate->Read_MICs Calculate_FIC Calculate FIC Index Read_MICs->Calculate_FIC Interpret Interpret Results Calculate_FIC->Interpret End End Interpret->End

Caption: Experimental workflow for the checkerboard synergy assay.
Time-Kill Curve Analysis

This dynamic assay confirms synergy and provides insight into the rate and extent of bacterial killing over time.

Objective: To assess the bactericidal or bacteriostatic activity of this compound and fosfomycin, alone and in combination, over a 24-hour period.

Methodology:

  • Preparation: Prepare test tubes with broth containing this compound and/or fosfomycin at specific concentrations (e.g., 0.5x, 1x, or 2x the MIC as determined by the checkerboard assay). Include a growth control tube without antibiotics.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube. Perform serial dilutions of the aliquot and plate onto agar (B569324) plates.

  • Incubation and Counting: Incubate the agar plates at 37°C for 18-24 hours, then count the number of viable colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic condition.

  • Interpretation:

    • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal Activity: A ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

    • Bacteriostatic Activity: < 3-log₁₀ decrease in CFU/mL from the initial inoculum.

cluster_sampling Sampling Over 24 Hours Start Start Setup Prepare Tubes with Broth + Antibiotic Combinations Start->Setup Inoculate Inoculate Tubes with ~5x10^5 CFU/mL Bacteria Setup->Inoculate Incubate Incubate at 37°C Inoculate->Incubate T0 T=0h Incubate->T0 T4 T=4h Plate Plate Serial Dilutions on Agar T0->Plate T8 T=8h T4->Plate T24 T=24h T8->Plate T24->Plate Count Incubate Plates & Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot End End Plot->End

Caption: Workflow for time-kill curve analysis.

Comparison with Alternative Fosfomycin Combinations

The primary advantage of a potential this compound-fosfomycin combination lies in its novel dual-mechanism approach.

  • This compound vs. Beta-lactams: While the fosfomycin/beta-lactam combination is well-documented and effective, both agents target the cell wall.[5] An this compound combination would attack both the cell wall and cellular energy metabolism, a more diverse strategy that could be more effective against certain resistant phenotypes and potentially reduce the emergence of further resistance.

  • This compound vs. Aminoglycosides/Fluoroquinolones: These combinations target protein synthesis or DNA replication alongside the cell wall. The inhibition of glycolysis by this compound represents a more fundamental attack on the cell's ability to function and could prove highly effective, especially against bacteria in anaerobic or low-energy environments, such as within biofilms.

Conclusion and Future Outlook

The combination of this compound and fosfomycin presents a compelling, scientifically-grounded hypothesis for a novel synergistic antibiotic therapy. By targeting glycolysis and cell wall synthesis simultaneously, this pairing has the potential to produce a potent bactericidal effect, overcome certain forms of resistance, and offer a new therapeutic option in the fight against multidrug-resistant pathogens.

Significant further research is required. The execution of comprehensive in vitro studies, such as checkerboard and time-kill assays against a broad panel of clinical isolates, is the critical next step. Positive results from these studies would warrant progression to in vivo models to assess the efficacy and pharmacodynamics of the combination in a physiological setting.[16] The data presented in this guide provides the foundational framework and rationale for pursuing this promising avenue of antibiotic research.

References

Comparative Analysis of SF2312 on ENO1 vs. ENO2 Isoforms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the natural phosphonate (B1237965) inhibitor SF2312 on the enolase isoforms, ENO1 and ENO2. This document synthesizes available experimental data on the differential effects, binding affinity, and inhibitory action of this compound, offering insights into its potential as a therapeutic agent.

Executive Summary

This compound is a potent natural product inhibitor of the glycolytic enzyme enolase, targeting both the ubiquitous ENO1 (alpha-enolase) and the neuron-specific ENO2 (gamma-enolase) isoforms.[1] While exhibiting similar inhibitory concentrations (IC50) in the low nanomolar range for both isoforms, subtle differences in its interaction with ENO1 and ENO2 have been observed.[1][2] Notably, this compound demonstrates selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene, a vulnerability that can be exploited for therapeutic purposes.[1][3] This guide presents a detailed comparison of this compound's activity on ENO1 and ENO2, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against human recombinant ENO1 and ENO2 has been characterized by determining its half-maximal inhibitory concentration (IC50). The data indicates that this compound is a highly potent inhibitor of both isoforms.

InhibitorTarget IsoformIC50 (nM)Reference
This compoundHuman recombinant ENO137.9[2]
This compoundHuman recombinant ENO242.5[2]
(3S)-Methylthis compoundHuman ENO1 (in cell lysate)~10[3]
(3S)-Methylthis compoundHuman ENO2 (in cell lysate)~10[3]
(3R)-Methylthis compoundHuman ENO1 (in cell lysate)~15,000[3]
(3R)-Methylthis compoundHuman ENO2 (in cell lysate)~15,000[3]

Studies have shown that while the IC50 values are similar for both isoforms, at higher concentrations of this compound, the residual enzymatic activity is consistently lower for ENO2 compared to ENO1.[1] The mechanism of inhibition by this compound is complex, exhibiting non-competitive kinetics with respect to the substrate 2-phosphoglycerate (2-PGA) at its IC50, but transitioning to competitive kinetics at higher concentrations.[1] It is also crucial to note that the inhibitory activity is stereospecific, with the (3S,5S)-enantiomer of this compound being the active form that binds to the enolase active site.[3]

Experimental Protocols

Enolase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound on ENO1 and ENO2.

1. Reagents and Materials:

  • Recombinant human ENO1 or ENO2 enzyme

  • This compound inhibitor

  • Enolase Assay Buffer (e.g., Tris-HCl buffer at a physiological pH)

  • Substrate: 2-phosphoglycerate (2-PGA)

  • Coupling enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)

  • NADH

  • ADP

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

2. Procedure:

  • Enzyme Preparation: Dilute the recombinant ENO1 or ENO2 to a working concentration in Enolase Assay Buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, coupling enzymes, NADH, and ADP.

    • Add the desired concentration of this compound or vehicle control.

    • Add the diluted ENO1 or ENO2 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, 2-PGA.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode using a microplate reader. The rate of NADH oxidation is proportional to the enolase activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[4]

Protein-Ligand Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a protein (ENO1 or ENO2), allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

1. Reagents and Materials:

  • Purified, concentrated recombinant human ENO1 or ENO2 protein

  • This compound

  • Dialysis buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH)

  • Isothermal Titration Calorimeter

2. Procedure:

  • Sample Preparation:

    • Dialyze the purified ENO1 or ENO2 protein extensively against the chosen assay buffer to ensure buffer matching.

    • Prepare a solution of this compound in the final dialysis buffer.

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of this compound into the protein solution, recording the heat change after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways

Both ENO1 and ENO2 have been implicated in various signaling pathways beyond their canonical role in glycolysis, particularly in the context of cancer.

ENO1-Associated Signaling Pathways

ENO1 has been shown to influence tumor progression through its involvement in several key signaling pathways.

ENO1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENO1_mem Surface ENO1 (Plasminogen Receptor) HGFR HGFR ENO1_mem->HGFR interacts with LRP5_6 LRP5/6 ENO1_mem->LRP5_6 activates PI3K PI3K HGFR->PI3K activates beta_catenin_destruction β-catenin Destruction Complex LRP5_6->beta_catenin_destruction inactivates ENO1_cyto Cytoplasmic ENO1 (Glycolysis) ENO1_cyto->PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates GSK3b GSK3β AKT->GSK3b inactivates Gene_Expression Gene Expression (Proliferation, EMT) mTOR->Gene_Expression promotes translation SLUG SLUG GSK3b->SLUG degrades beta_catenin β-catenin beta_catenin_destruction->beta_catenin degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates SLUG->Gene_Expression regulates TCF_LEF->Gene_Expression regulates

Caption: ENO1 signaling pathways promoting tumorigenesis and metastasis.

ENO1, particularly when present on the cell surface, can act as a plasminogen receptor, contributing to extracellular matrix degradation and cancer cell invasion.[5][6] It has been shown to interact with and activate the hepatocyte growth factor receptor (HGFR) and Wnt signaling pathways.[7][8] This activation can lead to the downstream activation of the PI3K/AKT/mTOR pathway, promoting cell survival and proliferation.[9] Furthermore, ENO1 can lead to the inactivation of GSK3β, resulting in the stabilization and nuclear translocation of β-catenin and SLUG, key regulators of epithelial-to-mesenchymal transition (EMT) and metastasis.[7][8]

ENO2-Associated Signaling Pathways

ENO2 is also involved in signaling cascades that support cancer cell proliferation and survival.

ENO2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENO2 ENO2 Akt Akt ENO2->Akt activates beta_catenin β-catenin ENO2->beta_catenin enhances acetylation LATS1 LATS1 ENO2->LATS1 inhibits GSK3b GSK-3β Akt->GSK3b phosphorylates (inactivates) beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates YAP1 YAP1 LATS1->YAP1 phosphorylates (inhibits) YAP1_nuc YAP1 YAP1->YAP1_nuc translocates Gene_Expression Gene Expression (Proliferation, Glycolysis) beta_catenin_nuc->Gene_Expression activates transcription YAP1_nuc->Gene_Expression activates transcription

Caption: ENO2 signaling pathways in cancer cell proliferation.

ENO2 has been demonstrated to activate the Akt/GSK-3β pathway, leading to increased cell proliferation and glycolysis.[10] It can also enhance the acetylation of β-catenin, promoting its transcriptional activity.[11] Additionally, ENO2 has been implicated in the regulation of the Hippo-YAP1 signaling pathway, where it can inhibit the tumor-suppressive function of LATS1, leading to the activation of the transcriptional co-activator YAP1 and subsequent promotion of cell proliferation and inhibition of ferroptosis.[12][13]

Conclusion

This compound is a potent, dual inhibitor of ENO1 and ENO2 with a complex mode of action. While its IC50 values against both isoforms are comparable, the consistently lower residual activity for ENO2 at higher concentrations suggests a potential for isoform-specific effects that could be further explored. The selective toxicity of this compound in ENO1-deleted cancer cells highlights a promising therapeutic strategy. The elucidation of the distinct roles of ENO1 and ENO2 in various signaling pathways provides a framework for understanding the broader cellular consequences of enolase inhibition and for the development of more targeted cancer therapies. Further research into the nuanced interactions of this compound with each isoform will be critical for optimizing its therapeutic potential.

References

A Cross-Species Comparative Guide to SF2312 Enolase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enolase inhibitor SF2312 across various species. It includes quantitative inhibitory data, detailed experimental protocols for assessing enolase activity, and visualizations of the relevant biological pathways. This information is intended to support research and development efforts targeting the glycolytic enzyme enolase.

Quantitative Comparison of Enolase Inhibition

This compound is a natural phosphonate (B1237965) antibiotic that has been identified as a highly potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2][3] Its efficacy has been evaluated across a range of species, demonstrating its potential as a broad-spectrum inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against enolase from different organisms. For comparison, data for other known enolase inhibitors, such as phosphonoacetohydroxamate (PhAH) and HEX, are also included where available.

Species/IsoformInhibitorIC50 (nM)Notes
Homo sapiens (Human) - ENO1This compound37.9Recombinant protein.[2]
Homo sapiens (Human) - ENO2This compound42.5Recombinant protein.[2]
Homo sapiens (Human) - ENO1PhAH~100-1000Shows lower potency compared to this compound.[1]
Homo sapiens (Human) - ENO2PhAH~100-1000Shows lower potency compared to this compound.[1]
Mus musculus (Mouse)This compound10 - 50Measured in organ lysates.[1]
Escherichia coliThis compound10 - 50Measured in cell lysates.[1]
Naegleria fowleriThis compound310 ± 70Recombinant protein.
Naegleria fowleriHEX140 ± 40A more potent inhibitor for this species.[4]
Trypanosoma bruceideoxy-SF2312600 ± 230An analog of this compound.[5]

Experimental Protocols

The inhibitory activity of this compound on enolase is typically determined using a coupled-enzyme assay. This indirect method measures the production of phosphoenolpyruvate (B93156) (PEP) by enolase through the subsequent reactions of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Enolase Inhibition Assay Protocol (Coupled PK/LDH Method)

This protocol is based on the principle that the pyruvate formed from PEP by PK is then used by LDH to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.[6][7][8]

Materials:

  • Enzyme Source: Purified recombinant enolase or cell/tissue lysates.

  • Substrate: 2-Phosphoglycerate (2-PGA)

  • Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

  • Cofactors: Adenosine diphosphate (B83284) (ADP), NADH, MgSO4, KCl

  • Buffer: Triethanolamine buffer (pH 7.4)

  • Inhibitor: this compound (or other test compounds)

  • Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing the following components (final concentrations):

    • 81 mM Triethanolamine buffer, pH 7.4

    • 100 mM KCl

    • 25 mM MgSO4

    • 1.3 mM ADP

    • 0.12 mM NADH

    • 7 units/mL Pyruvate Kinase

    • 10 units/mL Lactate Dehydrogenase

  • Inhibitor Incubation: Add the desired concentration of this compound or other inhibitors to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel. Incubate for a specified period (e.g., 15 minutes) at 25°C to allow for inhibitor binding to the enolase.

  • Enzyme Addition: Add the enolase enzyme solution to the reaction mixture. The final concentration of enolase should be in the range of 0.025 - 0.05 units/mL.

  • Initiation of Reaction: Start the reaction by adding the substrate, 1.9 mM 2-PGA.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the enolase activity.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute). The percent inhibition is determined by comparing the rates of inhibitor-treated samples to the vehicle control. IC50 values are then calculated by plotting percent inhibition against a range of inhibitor concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the coupled enolase inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, Cofactors, PK/LDH) inhibitor Add this compound/ Other Inhibitors reagents->inhibitor enzyme Add Enolase Enzyme inhibitor->enzyme initiate Initiate with 2-PGA Substrate enzyme->initiate measure Measure Absorbance Decrease at 340nm initiate->measure calculate Calculate Reaction Velocities measure->calculate ic50 Determine % Inhibition and IC50 Values calculate->ic50

Caption: Workflow for the coupled-enzyme assay to determine enolase inhibition.

Enolase Signaling Pathways

Enolase is a multifunctional protein with roles in both glycolysis and other cellular processes, often referred to as "moonlighting" functions. This compound, by inhibiting enolase, can impact both of these aspects.

G cluster_glycolysis Glycolysis cluster_nonglycolytic Non-Glycolytic Signaling pga 2-Phosphoglycerate enolase Enolase pga->enolase pep Phosphoenolpyruvate enolase->pep enolase_surface Surface Enolase (Plasminogen Receptor) pi3k PI3K/AKT Pathway enolase_surface->pi3k mapk MAPK/ERK Pathway enolase_surface->mapk proliferation Cell Proliferation & Survival pi3k->proliferation mapk->proliferation This compound This compound This compound->enolase Inhibits This compound->enolase_surface Inhibits

Caption: Dual roles of enolase and the inhibitory action of this compound.

Enolase's canonical role is in the cytoplasm, where it catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway.[1] However, enolase can also be localized to the cell surface, where it functions as a plasminogen receptor, and is implicated in signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation and survival.[9][10][11][12][13] By inhibiting enolase, this compound can disrupt both cellular energy metabolism and these non-glycolytic signaling functions. The potent, low nanomolar inhibition of enolase by this compound across multiple species highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting enolase-dependent processes.[1][14]

References

Validating SF2312 Target Engagement in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SF2312, a potent natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase, with alternative compounds. We present supporting experimental data, detailed protocols for key validation experiments, and visualizations to clarify signaling pathways and experimental workflows.

Introduction to this compound and its Target, Enolase

This compound is a natural antibiotic produced by the actinomycete Micromonospora.[1][2] It has been identified as a highly potent, low-nanomolar inhibitor of enolase, a key enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][2][3][4] Due to the reliance of many cancer cells on glycolysis for energy production (the Warburg effect), enolase has emerged as a promising target for cancer therapy.[1][4] this compound has shown particular promise in selectively targeting cancer cells with a homozygous deletion of the ENO1 gene, which encodes the enolase 1 isoform.[1][3] These cells become solely dependent on the ENO2 isoform for glycolysis, rendering them highly susceptible to enolase inhibition.

This guide compares this compound with phosphonoacetohydroxamate (PhAH), a synthetic tool compound inhibitor of enolase, and Methylthis compound, a derivative of this compound.

Quantitative Comparison of Enolase Inhibitors

The following table summarizes the in vitro and in-cell efficacy of this compound and its alternatives.

CompoundTargetIC50 (in vitro)Cell-Based Potency (ENO1-deleted cells)Reference
This compound Human ENO137.9 nMLow µM range for proliferation inhibition[5]
Human ENO242.5 nMCell death induced at 12.5 µM[5][6]
Methylthis compound Enolase~10 nMToxicity to ENO1-deleted glioma cells at ~2 µM[3]
PhAH EnolasenM IC50Less potent than this compound[1]

Experimental Protocols for Target Validation

Validating the engagement of this compound with its target, enolase, in intact cells requires a multi-faceted approach. Below are detailed protocols for key experiments.

In Vitro Enolase Activity Assay

Objective: To determine the direct inhibitory effect of the compound on enolase enzyme activity.

Methodology:

  • Recombinant human enolase (ENO1 or ENO2) is purified.

  • The enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound, PhAH).

  • The substrate, 2-phosphoglycerate, is added to initiate the enzymatic reaction.

  • The conversion of 2-PGA to PEP is monitored by measuring the increase in absorbance at 240 nm, which is characteristic of PEP.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation and Viability Assays

Objective: To assess the effect of the inhibitor on the growth and survival of cancer cells, particularly those sensitive to enolase inhibition (e.g., ENO1-deleted glioma cells).

Methodology:

  • Cell Culture: ENO1-deleted and isogenic ENO1-rescued control cells are cultured under standard conditions.

  • Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours to 2 weeks).

  • Proliferation Assessment: Total cell number can be determined using methods like Hoechst 33342 staining, which stains the nuclei of all cells.

  • Viability/Apoptosis Assessment: Cell viability can be measured using assays like MTT or CellTiter-Glo. Apoptosis can be quantified by staining with reagents like YO-PRO-1, which enters apoptotic cells, or by using Annexin V/PI staining followed by flow cytometry.

  • Data Analysis: The effect of the inhibitor is expressed as a percentage of the vehicle-treated control. Dose-response curves are generated to determine the concentration at which cell proliferation is inhibited or cell death is induced.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.

  • Protein Detection: The amount of soluble enolase at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: The binding of the inhibitor to enolase is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Metabolic Flux Analysis with 13C-labeled Glucose

Objective: To confirm the mechanism of action by tracing the metabolic consequences of enolase inhibition.

Methodology:

  • Cell Culture and Treatment: Cells are cultured in a medium containing 13C-labeled glucose and treated with the inhibitor.

  • Metabolite Extraction: After a defined incubation period, metabolites are extracted from the cells.

  • NMR or Mass Spectrometry Analysis: The extracted metabolites are analyzed by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to determine the abundance of 13C-labeled metabolites upstream and downstream of enolase.

  • Data Analysis: Inhibition of enolase by this compound is expected to cause an accumulation of upstream metabolites (like 13C-glycerate) and a reduction in downstream metabolites (like 13C-lactate).[7]

Visualizing Pathways and Workflows

Glycolytic Pathway and this compound Inhibition

Glycolysis_Inhibition cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P F16BP->GAP_DHAP BPG13 1,3-Bisphosphoglycerate GAP_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Enolase (ENO1/ENO2) PG2->Enolase Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Enolase->PEP This compound This compound This compound->Enolase Inhibits

Caption: Inhibition of Enolase by this compound in the Glycolytic Pathway.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow start Intact Cells treatment Treat with this compound or Vehicle start->treatment heating Heat to a Range of Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation separation Separate Soluble and Aggregated Proteins centrifugation->separation detection Detect Soluble Enolase (e.g., Western Blot) separation->detection analysis Analyze Thermal Stability Shift detection->analysis end Target Engagement Confirmed analysis->end

Caption: Workflow for Validating Target Engagement using CETSA.

Comparison of this compound and PhAH

Inhibitor_Comparison This compound This compound Natural Product (from Micromonospora) Potent, low nM inhibitor Shows selectivity for ENO1-deleted cells Poor cell permeability PhAH PhAH (Phosphonoacetohydroxamate) Synthetic Tool Compound nM IC50 Selectivity for ENO1-deleted cells Poor pharmacological properties

Caption: Key Features of this compound vs. PhAH.

Conclusion

This compound is a potent and selective inhibitor of enolase with promising therapeutic potential, particularly for cancers with ENO1 deletions. The experimental methods outlined in this guide provide a robust framework for validating its target engagement in intact cells. Compared to the synthetic tool compound PhAH, this compound demonstrates superior potency in killing ENO1-deleted glioma cells, especially under anaerobic conditions.[1] However, its poor cell permeability remains a challenge that may be addressed through the development of pro-drug derivatives.[8] The collective evidence strongly supports the on-target activity of this compound and provides a clear rationale for its further development.

References

SF2312: Enhanced Efficacy in Hypoxic Environments Presents a Targeted Therapeutic Opportunity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the natural phosphonate (B1237965) antibiotic SF2312 reveals a significant increase in its cytotoxic efficacy under hypoxic conditions, particularly in cancer cells with a specific genetic deletion. This guide provides a comparative overview of this compound's performance in normoxic versus hypoxic environments, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

This compound, a natural product of the actinomycete Micromonospora, has been identified as a highly potent inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3] This mechanism of action is particularly relevant in the context of oncology, as many cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[1] The therapeutic potential of this compound is further amplified in tumors with a homozygous deletion of the ENO1 gene, which encodes the enolase 1 isoform. These cancer cells become solely dependent on the ENO2 isoform, making them exquisitely sensitive to enolase inhibitors like this compound.[1][4]

Comparative Efficacy: Normoxia vs. Hypoxia

Experimental evidence demonstrates that the cytotoxic effects of this compound are significantly potentiated in hypoxic conditions.[1][5] This is attributed to the fact that under hypoxia, cells are forced to rely almost exclusively on glycolysis for ATP generation as the respiratory chain is compromised.[1] Inhibition of the crucial glycolytic enzyme enolase by this compound under these conditions leads to a catastrophic energy deficit and cell death.

In a key study, ENO1-deleted D423 glioma cells treated with this compound for 72 hours were nearly completely eradicated at concentrations greater than 6.25 μM under hypoxia.[1][5] In contrast, under normoxic conditions, while inhibition of proliferation was observed, complete eradication of the cancer cells was not achieved even at a concentration of 100 μM.[1][5]

Comparison with Phosphonoacetohydroxamate (PhAH)

This compound has also been compared to another enolase inhibitor, Phosphonoacetohydroxamate (PhAH). This compound proved to be superior to PhAH in killing ENO1-deleted glioma cells, with this enhanced efficacy being particularly prominent under anaerobic conditions.[1] The toxicity of PhAH was also enhanced by hypoxia, but this effect was only evident at a much higher concentration of 200 μM.[5]

Quantitative Data Summary

CompoundCell LineConditionTreatment DurationKey Finding
This compound D423 (ENO1-deleted glioma)Hypoxia72 hoursEssentially eradicated at concentrations >6.25 μM[1][5]
This compound D423 (ENO1-deleted glioma)Normoxia72 hoursInhibition of proliferation, but no eradication even at 100 μM[1][5]
PhAH D423 (ENO1-deleted glioma)Hypoxia72 hoursPotentiated toxicity evident at 200 μM[5]
This compound D423 (ENO1-deleted glioma)Not specified2 weeksInhibition of proliferation in the low μM range[6]
This compound D423 (isogenically ENO1-rescued)Not specified2 weeksInhibition of proliferation only at concentrations >200 μM[6]

Table 1: Comparative Efficacy of this compound and PhAH in Normoxic and Hypoxic Conditions.

CompoundEnzymeIC50
This compound Human recombinant ENO137.9 nM[6]
This compound Human recombinant ENO242.5 nM[6]

Table 2: In Vitro Inhibitory Activity of this compound.

Experimental Protocols

Cell Culture and Treatment: ENO1-deleted D423 glioma cells and their isogenically ENO1-rescued counterparts were cultured in appropriate media. For hypoxic experiments, cells were placed in a hypoxic chamber. Cells were treated with varying concentrations of this compound or PhAH for specified durations (e.g., 72 hours or 2 weeks).[1][5]

Enolase Activity Assay: The enzymatic activity of enolase was measured using native lysates of cells. The assay monitors the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). The reaction mixture typically contains Tris HCl, EDTA, and β-mercaptoethanol. The change in absorbance at a specific wavelength is measured to determine enzyme activity.[1]

Cell Viability and Proliferation Assays: Cell viability and proliferation were assessed using standard methods. For example, after treatment, the number of viable cells can be determined using assays such as the MTT or crystal violet assay.

Metabolic Flux Analysis: To confirm the inhibition of glycolysis, stable isotope tracing using 13C-labeled glucose was employed. The conversion of U-13C glucose to 13C lactate (B86563) was measured in ENO1-deleted and ENO1-rescued cells treated with this compound. The levels of 13C-labeled metabolites were quantified using techniques like mass spectrometry.[1][6]

Visualizing the Mechanism of Action

To better understand the impact of this compound under different oxygen conditions, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

cluster_normoxia Normoxic Conditions Glucose_N Glucose Glycolysis_N Glycolysis Glucose_N->Glycolysis_N Pyruvate_N Pyruvate Glycolysis_N->Pyruvate_N Enolase ATP_N ATP Glycolysis_N->ATP_N Substrate-level phosphorylation TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate_N->TCA_Cycle TCA_Cycle->ATP_N SF2312_N This compound Enolase_N Enolase SF2312_N->Enolase_N Inhibits

Caption: this compound action in normoxia.

cluster_hypoxia Hypoxic Conditions Glucose_H Glucose Glycolysis_H Glycolysis (Upregulated) Glucose_H->Glycolysis_H Pyruvate_H Pyruvate Glycolysis_H->Pyruvate_H Enolase ATP_H ATP (Severely Depleted) Glycolysis_H->ATP_H Sole source of ATP TCA_Cycle_H TCA Cycle & Oxidative Phosphorylation (Inhibited) Cell_Death Cell Death ATP_H->Cell_Death SF2312_H This compound Enolase_H Enolase SF2312_H->Enolase_H Potent Inhibition

Caption: this compound action in hypoxia.

Start Culture ENO1-deleted and ENO1-rescued glioma cells Conditions Expose to Normoxic (21% O2) and Hypoxic (<1% O2) conditions Start->Conditions Treatment Treat with varying concentrations of this compound and PhAH Conditions->Treatment Incubation Incubate for 72 hours Treatment->Incubation Analysis Assess cell viability, proliferation, and metabolic flux Incubation->Analysis Data Compare efficacy between conditions and compounds Analysis->Data

Caption: Experimental workflow.

References

A Comparative Analysis of SF2312 and Novel Synthetic Enolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of SF2312, a natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase, against a panel of novel synthetic enolase inhibitors. The content herein is curated for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data to inform preclinical research and development decisions.

Introduction to Enolase Inhibition

Enolase is a critical metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1] Its inhibition is a promising therapeutic strategy, particularly in oncology, as many cancer cells exhibit a high glycolytic rate (the Warburg effect). Furthermore, some cancers harbor deletions of the ENO1 gene, making them exquisitely sensitive to the inhibition of the paralogous ENO2 gene product, a concept known as collateral lethality. This guide focuses on this compound and its comparison with other synthetic inhibitors targeting this vital enzyme.

Comparative Efficacy of Enolase Inhibitors

The following tables summarize the in vitro inhibitory potency of this compound against human enolase isoforms (ENO1 and ENO2) and compares it with other notable synthetic inhibitors.

Table 1: In Vitro Inhibitory Activity against Human Enolase Isoforms

InhibitorTargetIC50 (nM)Ki (nM)Reference(s)
This compound ENO137.9-[2]
ENO242.5-[2]
Phosphonoacetohydroxamate (PhAH) Pan-enolasenM range-[3]
deoxy-SF2312 ENO1/ENO2~2000-[4]
HEX ENO1-269.4[5]
ENO2-74.4[5]
ENOblock (AP-III-a4) Enolase576-[1][6]
(3S)-Methylthis compound ENO1/ENO2~10-[7]
(3R)-Methylthis compound ENO1/ENO2~15,000-[7]

Table 2: Cellular Activity of Enolase Inhibitors in Cancer Cell Lines

InhibitorCell LineConditionEC50 / IC50Reference(s)
This compound D423 glioma (ENO1-deleted)Proliferation (2 weeks)low µM range[2][4]
D423 glioma (ENO1-rescued)Proliferation (2 weeks)>200 µM[2][4]
POMHEX ENO1-deleted gliomaCulture~35 nM[8]
ENOblock (AP-III-a4) HCT116 (Colon Cancer)Viability (24h)0.576 µM[6]
SU212 Triple-Negative Breast Cancer---(not specified)[9]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the central role of enolase in glycolysis and associated signaling pathways, along with a typical workflow for evaluating novel enolase inhibitors.

Enolase_Signaling_Pathway Enolase Signaling Pathway cluster_glycolysis Glycolysis cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Glucose Glucose 2-Phosphoglycerate (2-PG) 2-Phosphoglycerate (2-PG) Glucose->2-Phosphoglycerate (2-PG) Multiple Steps Enolase (ENO1/ENO2) Enolase (ENO1/ENO2) 2-Phosphoglycerate (2-PG)->Enolase (ENO1/ENO2) Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) Pyruvate Pyruvate Phosphoenolpyruvate (PEP)->Pyruvate ATP_Production ATP Production Pyruvate->ATP_Production Enolase (ENO1/ENO2)->Phosphoenolpyruvate (PEP) PI3K_AKT PI3K/AKT Pathway Enolase (ENO1/ENO2)->PI3K_AKT Non-glycolytic functions MAPK_ERK MAPK/ERK Pathway Enolase (ENO1/ENO2)->MAPK_ERK Non-glycolytic functions This compound This compound This compound->Enolase (ENO1/ENO2) Inhibition Novel_Inhibitors Novel Synthetic Inhibitors Novel_Inhibitors->Enolase (ENO1/ENO2) Inhibition Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation MAPK_ERK->Cell_Proliferation

Caption: Enolase in glycolysis and related cell signaling.

Experimental_Workflow Workflow for Enolase Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Inhibitor_Synthesis Inhibitor Synthesis (e.g., this compound, Novel Compounds) Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Inhibitor_Synthesis->Enzyme_Assay Cell_Culture Cell-Based Assays (e.g., Glioma Cell Lines) Enzyme_Assay->Cell_Culture Viability_Assay Cell Viability/Proliferation (EC50 Determination) Cell_Culture->Viability_Assay Xenograft_Model Orthotopic Xenograft Model (e.g., Glioma in Mice) Viability_Assay->Xenograft_Model Treatment Inhibitor Administration Xenograft_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring (e.g., Bioluminescence) Treatment->Tumor_Monitoring Efficacy_Assessment Efficacy Assessment (e.g., Survival Analysis) Tumor_Monitoring->Efficacy_Assessment

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for SF2312

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of investigational compounds like SF2312 is paramount to ensuring a safe laboratory environment and preventing environmental contamination. As a potent enolase inhibitor and phosphonate (B1237965) antibiotic, this compound requires careful handling and disposal. This document provides essential, step-by-step guidance for the proper disposal of this compound and associated contaminated materials. Adherence to these procedures is critical for mitigating potential risks and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a phosphonate antibiotic necessitates cautious handling. Personnel should be thoroughly trained on the potential hazards associated with novel, biologically active compounds. Engineering controls, such as a certified chemical fume hood, should be utilized when handling the solid compound or preparing solutions to minimize inhalation exposure.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves should be worn. Double-gloving is recommended, especially when handling concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Lab Coat: A dedicated lab coat must be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of aerosolization or when handling large quantities of the solid material outside of a fume hood, a NIOSH-approved respirator is advised.

In the event of a spill, the area should be immediately secured. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. The spilled material should be absorbed with an inert, non-reactive absorbent material, collected in a sealed, properly labeled container for hazardous waste disposal, and the area decontaminated.

Quantitative Data Summary

Due to the limited availability of public data on this compound, a comprehensive quantitative data table on its physical and chemical properties for disposal purposes cannot be provided. However, based on its chemical class and available information, the following considerations are critical:

ParameterGuideline
Chemical Class Phosphonate Antibiotic, Enolase Inhibitor
Physical Form Solid Powder[1]
Solubility Soluble in water[1]
Storage Temperature Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C[1]
Known Incompatibilities Strong oxidizing agents, strong acids, and strong bases (general precaution for phosphonates)

Step-by-Step Disposal Procedures

The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • At the point of generation, segregate all this compound waste from other waste streams. This includes unused or expired solid this compound, stock solutions, and all contaminated materials.

2. Unused or Expired this compound (Bulk Waste):

  • Containment: Keep the original vial tightly sealed. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal via incineration at a licensed hazardous waste facility.

3. Contaminated Labware (Trace Waste):

  • Classification: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered trace chemical waste.

  • Containment: Collect all trace waste in a designated, leak-proof, and puncture-resistant hazardous waste container that is clearly labeled "Hazardous Waste: this compound Contaminated Materials."

  • Disposal: Once the container is full, arrange for pickup by your institution's EH&S department.

4. Aqueous Solutions of this compound:

  • Collection: Collect all aqueous solutions containing this compound in a dedicated, sealed, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste: Aqueous this compound Solution" and the approximate concentration.

  • Treatment: Do not attempt to neutralize or chemically treat this compound solutions unless a validated and approved institutional protocol is in place.

  • Disposal: Arrange for pickup by your institution's EH&S department.

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Researchers should develop and validate their own experimental protocols in accordance with their institution's safety guidelines and standard laboratory practices.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the proper disposal pathway, the following diagram illustrates the decision-making process for managing this compound waste.

SF2312_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation and Containment cluster_disposal Final Disposal start Generation of this compound Waste waste_type Identify Waste Type start->waste_type bulk_waste Unused/Expired Solid this compound waste_type->bulk_waste  Bulk Solid trace_waste Contaminated Labware (Gloves, Tips, etc.) waste_type->trace_waste Trace Contamination liquid_waste Aqueous this compound Solutions waste_type->liquid_waste Aqueous Solution   bulk_container Seal in Labeled Hazardous Waste Container (Bulk) bulk_waste->bulk_container trace_container Collect in Labeled Hazardous Waste Container (Trace) trace_waste->trace_container liquid_container Collect in Labeled Hazardous Waste Container (Aqueous) liquid_waste->liquid_container ehs_pickup Arrange for EH&S Pickup bulk_container->ehs_pickup trace_container->ehs_pickup liquid_container->ehs_pickup incineration Incineration at Licensed Hazardous Waste Facility ehs_pickup->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling SF2312

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of SF2312, a potent enolase inhibitor and natural phosphonate (B1237965) antibiotic. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandardPurpose
Hand Protection Nitrile GlovesASTM D6978 or equivalentPrevent skin contact.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1Protect eyes from dust and splashes.
Body Protection Laboratory CoatN/AProtect skin and personal clothing.
Respiratory Protection N95 Respirator (or higher)NIOSH-approvedUse when handling powder outside of a contained space to prevent inhalation.

Safe Handling and Operational Workflow

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Preparation : All handling of this compound powder should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.

  • Weighing and Reconstitution : When weighing the powder, use an analytical balance within a ventilated enclosure. For reconstitution, add the solvent slowly to the powder to avoid aerosolization.

  • Experimentation : Handle all solutions containing this compound with the same level of precaution as the solid form.

  • Decontamination : Clean all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Waste Disposal : Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

The following diagram illustrates the standard operational workflow for handling this compound.

SF2312_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Post-Handling & Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Weighing Weighing in Vented Hood Storage->Weighing Reconstitution Reconstitution Weighing->Reconstitution Experiment Experimentation Reconstitution->Experiment Decontamination Decontamination of Surfaces & Glassware Experiment->Decontamination Solid_Waste Solid Waste (Contaminated PPE, etc.) Experiment->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Experiment->Liquid_Waste Decontamination->Solid_Waste Disposal Hazardous Waste Disposal Solid_Waste->Disposal Liquid_Waste->Disposal

Caption: Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Container Disposal : Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup : All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for chemical waste disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.